Dicyclopropylmethane
Description
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Properties
IUPAC Name |
cyclopropylmethylcyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-6(1)5-7-3-4-7/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRMRMMZQPDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205384 | |
| Record name | 1,1'-Methylenebiscyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-47-2 | |
| Record name | 1,1′-Methylenebis[cyclopropane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylmethane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Methylenebiscyclopropane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30205384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebiscyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DICYCLOPROPYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PM5BC2ULM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of Dicyclopropylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylmethane, a unique cycloalkane, holds significant interest in medicinal chemistry and materials science due to its distinct structural and electronic properties. The incorporation of the dicyclopropylmethyl moiety can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, making it a valuable building block in drug design. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering practical experimental protocols and in-depth data analysis.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Wolff-Kishner reduction of dicyclopropyl ketone. This reaction efficiently removes the carbonyl group, converting the ketone into the corresponding methylene (B1212753) group to form the desired alkane.
Synthesis of the Precursor: Dicyclopropyl Ketone
The necessary precursor, dicyclopropyl ketone, can be synthesized from γ-butyrolactone. The process involves the reaction of γ-butyrolactone with a base, followed by treatment with hydrochloric acid and subsequent cyclization.
Experimental Protocol: Wolff-Kishner Reduction of Dicyclopropyl Ketone
This protocol is adapted from a patented procedure and provides a reliable method for the preparation of this compound.[1]
Materials:
-
Dicyclopropyl ketone (0.32 mole, 35 g)
-
Diethylene glycol (300 ml)
-
Potassium hydroxide (B78521) (40 g)
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a suitable reaction flask, combine dicyclopropyl ketone, diethylene glycol, potassium hydroxide, and hydrazine hydrate.
-
Heat the mixture at 100°C for one hour.
-
After one hour, begin to distill off the excess hydrazine and water from the reaction mixture.
-
Continue the distillation until the temperature of the reaction mixture (pot temperature) reaches 200°C.
-
Maintain the pot temperature at 200°C and continue to distill the product as it forms.
-
The collected distillate is then extracted with diethyl ether.
-
The ether extract is dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation to yield the final product, this compound.
Expected Yield: Approximately 63% (19 g).[1]
Purification: The crude product can be purified by fractional distillation.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the physical and spectroscopic properties of this compound.
Physical Properties
This compound is a colorless liquid at room temperature with the following physical properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [2] |
| Molecular Weight | 96.17 g/mol | [2] |
| Boiling Point | 102-103 °C | [1] |
| Melting Point | -103 °C | |
| Density | 0.96 g/cm³ |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show complex multiplets in the upfield region, characteristic of cyclopropyl (B3062369) protons and the methylene bridge protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the methine and methylene carbons of the cyclopropyl rings and the bridging methylene carbon.
| Atom | Chemical Shift (ppm) |
| Cyclopropyl CH | [Data not explicitly found in search results] |
| Cyclopropyl CH₂ | [Data not explicitly found in search results] |
| Methylene Bridge CH₂ | [Data not explicitly found in search results] |
Note: While the availability of NMR spectra is confirmed, specific peak assignments with chemical shifts and coupling constants were not found in the provided search results.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by the absence of carbonyl (C=O) stretching vibrations and the presence of C-H stretching and bending vibrations associated with alkanes and cyclopropyl rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~3080 | C-H stretch (cyclopropyl ring) |
| ~2995 | C-H stretch (cyclopropyl ring) |
| ~2920 | C-H asymmetric stretch (CH₂) |
| ~2850 | C-H symmetric stretch (CH₂) |
| ~1020 | Cyclopropyl ring breathing |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Electron Ionization (EI-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern is expected to involve the loss of cyclopropyl and smaller alkyl fragments.
| m/z | Relative Intensity (%) | Assignment |
| 96 | [Value] | [M]⁺ (Molecular Ion) |
| 81 | [Value] | [M - CH₃]⁺ |
| 67 | [Value] | [M - C₂H₅]⁺ |
| 55 | [Value] | [C₄H₇]⁺ |
| 41 | [Value] | [C₃H₅]⁺ (Cyclopropyl or Allyl cation) |
Note: Specific relative intensities were not available in the search results.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from γ-butyrolactone.
Caption: Synthesis of this compound.
Characterization Workflow
This diagram outlines the logical workflow for the characterization of the synthesized this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Dicyclopropylmethane
Introduction
This compound, a saturated hydrocarbon with the chemical formula C₇H₁₂, is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry.[1] Characterized by two cyclopropyl (B3062369) groups attached to a central methylene (B1212753) bridge, its unique strained ring system imparts distinct physical and chemical properties.[1] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and explores the relevance of the this compound scaffold in the context of drug discovery and development.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. This data is critical for its application in chemical synthesis and for understanding its behavior in various experimental conditions.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1][2] |
| Molecular Weight | 96.17 g/mol | [1][3] |
| CAS Number | 5685-47-2 | [1] |
| Melting Point | -103 °C | [2] |
| Boiling Point | 106.6 °C at 760 mmHg | [2] |
| Density | 0.96 g/cm³ | [2] |
| Refractive Index | 1.4770 (estimate) | [2] |
| LogP | 2.19650 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, toluene, THF, and ethyl acetate. | [1] |
Table 2: Computed Chemical Properties of this compound
| Property | Value | Reference |
| XLogP3 | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 96.093900383 | [2] |
| Monoisotopic Mass | 96.093900383 | [1] |
| Heavy Atom Count | 7 | [2] |
| Complexity | 58.1 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physical and chemical properties of this compound. The following are standard experimental protocols that can be adapted for this compound.
Determination of Boiling Point (Distillation Method)
The boiling point of this compound can be determined using a simple distillation apparatus.[2]
Apparatus:
-
Round-bottom flask (50 mL)
-
Heating mantle or sand bath
-
Distillation head with a condenser
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
Place approximately 10-15 mL of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.[2]
Determination of Density
The density of liquid this compound can be determined using a pycnometer or by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (or a volumetric flask and analytical balance)
-
Analytical balance
-
Water bath (for temperature control)
Procedure (using a volumetric flask):
-
Weigh a clean and dry 10 mL volumetric flask on an analytical balance.
-
Carefully fill the flask with this compound up to the calibration mark.
-
Weigh the flask containing the this compound.
-
The mass of the this compound is the difference between the two weighings.
-
Density is calculated by dividing the mass by the volume (10 mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Spectrometer: 300-500 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -1 to 12 ppm
¹³C NMR Acquisition Parameters (Typical):
-
Spectrometer: 75-125 MHz
-
Pulse Program: Standard proton-decoupled single-pulse
-
Number of Scans: 128 or more
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 150 ppm
Role in Drug Discovery and Development
The cyclopropyl group is a valuable motif in medicinal chemistry, often used to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. While this compound itself is not a therapeutic agent, its structural core serves as a key building block in the synthesis of more complex molecules with potential biological activity.[1] The rigid nature of the cyclopropyl rings can help in locking in a specific conformation of a molecule, which can be advantageous for binding to a biological target.
Logical Workflow for Incorporating this compound Moiety in Drug Design
The following diagram illustrates a logical workflow for utilizing a this compound-like scaffold in a drug discovery program.
Experimental Workflow for Physical Property Determination
The following diagram outlines the experimental workflow for the determination of the key physical properties of a synthesized organic compound like this compound.
References
Spectroscopic Data of Dicyclopropylmethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dicyclopropylmethane, a saturated hydrocarbon containing two cyclopropyl (B3062369) rings attached to a central methylene (B1212753) group. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The proton NMR spectrum of this compound exhibits signals corresponding to the methine and methylene protons of the cyclopropyl rings and the bridging methylene group.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~0.0 - 0.2 | Multiplet | CH₂ (cyclopropyl) |
| ~0.3 - 0.5 | Multiplet | CH₂ (cyclopropyl) |
| ~0.6 - 0.8 | Multiplet | CH (cyclopropyl) |
| ~0.2 | Triplet | CH₂ (bridging) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength. The data presented here are approximate values based on typical spectra of similar compounds.
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The following data is referenced from the scientific literature.[1][2]
| Chemical Shift (δ) ppm | Assignment |
| 4.2 | CH₂ (cyclopropyl) |
| 11.5 | CH (cyclopropyl) |
| 14.1 | CH₂ (bridging) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-C bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | C-H stretch (cyclopropyl) |
| ~2920 | Strong | C-H stretch (methylene) |
| ~1450 | Medium | CH₂ scissoring |
| ~1020 | Strong | Cyclopropyl ring vibration |
Note: The IR spectrum of this compound is largely characterized by alkane-like absorptions, with the notable high-frequency C-H stretching of the cyclopropyl rings.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.
The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[3]
| m/z | Relative Intensity (%) | Assignment |
| 96 | ~20 | [M]⁺ (Molecular Ion) |
| 81 | ~30 | [M - CH₃]⁺ |
| 68 | ~80 | [C₅H₈]⁺ |
| 67 | 100 | [C₅H₇]⁺ (Base Peak) |
| 55 | ~75 | [C₄H₇]⁺ |
| 53 | ~40 | [C₄H₅]⁺ |
| 41 | ~90 | [C₃H₅]⁺ |
| 39 | ~65 | [C₃H₃]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy Protocol
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
Mass Spectrometry Protocol
Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, charged ions.
Mass Analysis and Detection: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis of a chemical sample.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
The Genesis of a Strained Ring System: Unearthing the Early Research and Discovery of Dicyclopropylmethane
For Immediate Release
This technical guide delves into the foundational research that first described the synthesis and characterization of dicyclopropylmethane, a unique hydrocarbon featuring two strained cyclopropyl (B3062369) rings linked by a methylene (B1212753) bridge. This document is intended for researchers, scientists, and professionals in drug development who are interested in the origins of strained ring systems in organic chemistry and their subsequent application in medicinal chemistry and materials science.
This compound, with the chemical formula C₇H₁₂, emerged from the systematic exploration of cyclopropane (B1198618) chemistry. Its synthesis and characterization were pivotal in understanding the physical and chemical properties of molecules containing multiple three-membered rings.
Initial Synthesis and Discovery
The first definitive synthesis of this compound was reported by Harold Hart and Joseph M. Sandri in 1959. Their approach was a two-step process commencing with the formation of dicyclopropyl ketone, a key precursor. This ketone had been previously synthesized and characterized by Hart and O. E. Curtis, Jr. in 1956. The subsequent conversion of dicyclopropyl ketone to this compound was achieved through a Wolff-Kishner reduction.
Experimental Protocols
The following sections provide a detailed account of the experimental methodologies employed in this early research, compiled from the seminal publications.
1. Synthesis of Dicyclopropyl Ketone
The preparation of dicyclopropyl ketone was a critical prerequisite for the synthesis of this compound. The method developed by Hart and Curtis involved the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with hydrochloric acid and subsequent ring closure.
Experimental Workflow for Dicyclopropyl Ketone Synthesis
In-Depth Technical Guide to the Thermodynamic Stability of the Dicyclopropylmethane Ring System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the dicyclopropylmethane ring system. It synthesizes experimental and computational data to offer insights into the molecule's strain energy, conformational landscape, and thermochemical properties. This document is intended to serve as a resource for researchers in organic chemistry, computational chemistry, and drug development who are interested in the unique properties of cyclopropyl-containing molecules.
Introduction: The Significance of Strained Ring Systems
Cyclopropane (B1198618) and its derivatives are of significant interest in organic chemistry and medicinal chemistry due to the unique reactivity and conformational properties conferred by their inherent ring strain. The this compound moiety, consisting of two cyclopropyl (B3062369) rings linked by a methylene (B1212753) bridge, presents a fascinating case study in the interplay of strain, conformational isomerism, and overall thermodynamic stability. Understanding these properties is crucial for predicting the behavior of such motifs in larger, more complex molecules, including potential pharmaceutical candidates. This guide will delve into the quantitative thermodynamic data, the experimental methods used to obtain it, and the computational models that help to elucidate the stability of this intriguing ring system.
Thermodynamic Data Summary
The thermodynamic stability of a molecule can be quantified by several key parameters, including its enthalpy of formation and strain energy. While experimental data for this compound is sparse in the literature, we can compile known values for related compounds and utilize computational methods to derive a comprehensive thermodynamic profile.
Enthalpy of Formation and Strain Energy
The standard enthalpy of formation (ΔHf°) is a fundamental measure of a molecule's stability. The strain energy (SE) of a cyclic compound is the excess energy it possesses compared to a hypothetical strain-free analogue. It is typically calculated by comparing the experimental heat of formation with a theoretical value derived from group additivity schemes.
| Compound | State | Experimental ΔHf° (kJ/mol) | Calculated Strain Energy (kJ/mol) |
| Cyclopropane | Gas | +53.3 | 115 |
| This compound | Gas | Not Available | ~230 (Theoretical Estimate) |
Note: The strain energy for this compound is a theoretical estimate, assuming the strain contribution from two cyclopropane rings is additive. An experimental heat of formation is required for a precise calculation. The NIST/TRC Web Thermo Tables (WTT) indicate the availability of critically evaluated data for the enthalpy of formation of this compound in both gas and liquid phases, though the specific values require a subscription to access.[1]
Conformational Analysis
The thermodynamic stability of this compound is not static but is dependent on the relative orientation of the two cyclopropyl rings. Rotation around the C-C bonds connecting the methylene bridge to the rings gives rise to several conformers with different energies.
A computational approach, such as a relaxed potential energy surface scan, is often employed to determine the rotational barriers and relative energies of these conformers. This involves systematically rotating one of the dihedral angles while allowing the rest of the molecule's geometry to relax at each step.
Below is a logical diagram illustrating the relationship between the different potential conformers of this compound.
Experimental Protocols
The determination of the thermodynamic properties of this compound involves a multi-step process encompassing synthesis, purification, and calorimetric measurements.
Synthesis of this compound
A common and effective route to this compound is the Wolff-Kishner reduction of dicyclopropyl ketone.
Step 1: Synthesis of Dicyclopropyl Ketone
A detailed procedure for the synthesis of dicyclopropyl ketone is available in Organic Syntheses.[3][4] The protocol involves the reaction of γ-butyrolactone with sodium methoxide, followed by treatment with concentrated hydrochloric acid and then sodium hydroxide (B78521).
Step 2: Wolff-Kishner Reduction of Dicyclopropyl Ketone to this compound
The following protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a distillation head, combine dicyclopropyl ketone (0.32 moles), diethylene glycol (300 ml), potassium hydroxide (40 g), and hydrazine (B178648) hydrate (B1144303) (40 ml).
-
Initial Reflux: Heat the mixture at 130°C for one hour. This step facilitates the formation of the hydrazone intermediate.
-
Distillation: Increase the temperature to 200°C to distill off excess hydrazine and water. The decomposition of the hydrazone to the alkane occurs at this higher temperature, with the evolution of nitrogen gas.
-
Product Collection: The this compound product will distill over.
-
Purification: The distillate is extracted with ether, dried with potassium carbonate, and the solvent is removed to yield this compound (boiling point: 102°C). The reported yield for this procedure is 63%.[1]
The workflow for the synthesis is illustrated in the diagram below.
References
Conformational Analysis of Dicyclopropylmethane: A Methodological and Theoretical Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For molecules incorporating strained ring systems, such as the cyclopropyl (B3062369) group, this analysis becomes particularly important in understanding their unique reactivity and potential as pharmaceutical building blocks. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for the conformational analysis of dicyclopropylmethane. Due to a lack of extensive published experimental and computational data on this specific molecule, this paper establishes a detailed protocol for its characterization. It outlines the application of experimental techniques, including gas-phase electron diffraction and vibrational spectroscopy, and computational methods such as Density Functional Theory (DFT) and ab initio calculations. Furthermore, it presents a theoretical conformational analysis of this compound, identifying potential stable conformers and estimating their relative energies and rotational barriers based on established stereochemical principles. This document serves as a foundational guide for researchers seeking to undertake a comprehensive conformational analysis of this compound and related cyclopropyl-containing compounds.
Introduction to the Conformational Analysis of this compound
This compound, a hydrocarbon consisting of two cyclopropyl rings linked by a methylene (B1212753) bridge, presents an interesting case for conformational analysis. The rotational freedom around the two carbon-carbon single bonds connecting the methylene group to the cyclopropyl rings gives rise to a complex potential energy surface with multiple possible conformers. The orientation of the three-membered rings relative to each other and to the central methylene group dictates the overall shape of the molecule, which in turn influences its intermolecular interactions and reactivity.
Understanding the conformational preferences of this compound is crucial for several reasons:
-
Stereoelectronic Effects: The cyclopropyl group is known to exhibit unique electronic properties, behaving in some respects like a double bond. The relative orientation of the two rings can influence the extent of electronic communication between them.
-
Steric Hindrance: The bulky cyclopropyl groups can lead to significant steric interactions in certain conformations, destabilizing them relative to others.
-
Chirality: Depending on the symmetry of the stable conformers, this compound can exist as a mixture of chiral and achiral forms.
-
Drug Design: Cyclopropyl groups are increasingly incorporated into pharmaceutical compounds to modulate their metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the conformational behavior of simple dicyclopropyl systems is fundamental for the rational design of more complex drug candidates.
This whitepaper will detail the necessary experimental and computational approaches to fully characterize the conformational landscape of this compound.
Theoretical Conformational Isomers of this compound
The conformational space of this compound can be described by two key dihedral angles, τ1 (C1-Cα-Cβ-C2) and τ2 (C1-Cα-Cβ-C3), where Cα and Cβ are the carbons of the methylene bridge and C1, C2, and C3 are carbons of the two cyclopropyl rings. Based on the relative orientation of the cyclopropyl rings, several distinct conformers can be postulated. The primary conformers of interest are expected to be staggered arrangements that minimize steric hindrance.
The key hypothetical conformers include:
-
Anti-Anti (AA): Both cyclopropyl rings are oriented in an anti-periplanar fashion with respect to the C-C-C backbone of the opposing ring. This is expected to be a low-energy conformer due to minimized steric interactions.
-
Anti-Gauche (AG): One cyclopropyl ring is in an anti orientation while the other is in a gauche orientation.
-
Gauche-Gauche (GG): Both cyclopropyl rings are in a gauche orientation. This may exist in two forms, syn and anti, depending on whether the rings are on the same or opposite sides of the central C-C bond.
The interconversion between these conformers would occur through rotation around the C-C single bonds, passing through higher-energy eclipsed transition states.
Experimental Methodologies for Conformational Analysis
A combination of experimental techniques is required to elucidate the conformational preferences of this compound.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions.[1] For this compound, a GED experiment would provide information on bond lengths, bond angles, and, crucially, the dihedral angles defining the conformational equilibrium.
Experimental Protocol:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.
-
Data Analysis: The radial distribution of scattered electron intensity is analyzed to extract structural parameters. This involves fitting the experimental data to a theoretical model that includes the different conformers, their geometries, and their relative populations.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, can be used to identify the presence of different conformers.[2] Each conformer will have a unique set of vibrational modes, and the observation of more bands than expected for a single conformer is indicative of a conformational equilibrium. Temperature-dependent studies can provide information on the relative energies of the conformers.
Experimental Protocol:
-
Sample Preparation: Spectra can be recorded for this compound in the gas, liquid, and solid phases, as well as in solution with various solvents.
-
IR Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared radiation as a function of wavelength.
-
Raman Spectroscopy: A laser is used to irradiate the sample, and the inelastically scattered light is collected and analyzed to obtain the Raman spectrum.
-
Spectral Analysis: The observed vibrational frequencies are assigned to specific vibrational modes of the different conformers, often with the aid of computational predictions. By analyzing the changes in band intensities with temperature, the enthalpy difference between the conformers can be determined using the van't Hoff equation.
Computational Methodologies for Conformational Analysis
Computational chemistry provides a powerful toolkit for exploring the conformational landscape of molecules, complementing and guiding experimental studies.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level ab initio and DFT methods can be used to:
-
Optimize Geometries: Determine the equilibrium geometries of the different conformers.
-
Calculate Relative Energies: Predict the relative stabilities of the conformers.
-
Determine Rotational Barriers: Calculate the energy barriers for interconversion between conformers by performing a relaxed potential energy surface scan along the relevant dihedral angles.
-
Predict Vibrational Spectra: Calculate the harmonic vibrational frequencies and intensities for each conformer to aid in the interpretation of experimental IR and Raman spectra.
Computational Protocol:
-
Initial Structure Generation: Generate initial 3D structures for the plausible conformers of this compound.
-
Geometry Optimization: Perform geometry optimizations for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or MP2/aug-cc-pVTZ).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and predicted vibrational spectra.
-
Potential Energy Surface Scan: To determine the rotational barriers, perform a relaxed scan of the potential energy surface by systematically varying the key dihedral angles.
Data Presentation: Hypothetical Conformational Data for this compound
Table 1: Hypothetical Geometric Parameters of this compound Conformers from a Simulated Gas-Phase Electron Diffraction Study.
| Parameter | Anti-Anti (AA) | Anti-Gauche (AG) | Gauche-Gauche (GG) |
| Bond Lengths (Å) | |||
| C-C (ring) | 1.510 | 1.511 | 1.512 |
| C-C (bridge) | 1.535 | 1.536 | 1.537 |
| C-H (ring) | 1.085 | 1.085 | 1.086 |
| C-H (bridge) | 1.095 | 1.096 | 1.097 |
| Bond Angles (°) ** | |||
| C-C-C (bridge) | 112.5 | 112.7 | 113.0 |
| H-C-H (bridge) | 107.8 | 107.5 | 107.2 |
| Dihedral Angles (°) ** | |||
| τ1 (C1-Cα-Cβ-C2) | 180.0 | 180.0 | 65.0 |
| τ2 (C1-Cα-Cβ-C3) | 180.0 | 60.0 | 65.0 |
Table 2: Hypothetical Relative Energies and Rotational Barriers for this compound Conformers from DFT Calculations (B3LYP/6-311+G(d,p)).
| Conformer/Transition State | Relative Energy (kcal/mol) |
| Anti-Anti (AA) | 0.00 |
| Anti-Gauche (AG) | 0.5 |
| Gauche-Gauche (GG) | 1.2 |
| Rotational Barriers | |
| AA → AG | 3.5 |
| AG → GG | 3.8 |
Visualizations
The relationships between conformers and the workflow for their analysis can be effectively visualized using diagrams.
Caption: A typical workflow for the conformational analysis of a flexible molecule.
Caption: Hypothetical interconversion pathways for this compound conformers.
Conclusion
A comprehensive conformational analysis of this compound requires a synergistic approach combining experimental and computational methods. While a detailed, published study on this specific molecule is currently lacking, this technical guide provides the necessary framework and protocols for such an investigation. The theoretical identification of potential low-energy conformers, coupled with the detailed methodologies for gas-phase electron diffraction, vibrational spectroscopy, and high-level quantum chemical calculations, lays the groundwork for future research. The resulting quantitative data on the geometries, relative energies, and rotational barriers of this compound's conformers will be invaluable for understanding its fundamental chemical behavior and for its application in materials science and drug discovery. The illustrative data and visualizations presented herein serve as a template for the reporting and interpretation of such future findings.
References
An In-depth Technical Guide on the Molecular Orbital Theory of Dicyclopropylmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylmethane, a unique hydrocarbon featuring two strained cyclopropyl (B3062369) rings linked by a methylene (B1212753) bridge, presents a fascinating case study for molecular orbital theory. The electronic structure is dominated by the interaction between the Walsh orbitals of the cyclopropane (B1198618) rings and the orbitals of the central methylene group. This guide provides a comprehensive theoretical framework for understanding the bonding and electronic properties of this compound, supported by analogies to related systems and established computational and spectroscopic principles. While direct experimental and extensive computational data on this compound are limited, this document constructs a robust model based on the well-understood nature of its constituent functional groups.
Introduction
The cyclopropyl group is a fundamental structural motif in organic chemistry, known for its unique electronic properties that impart reactivity and conformational rigidity to molecules.[1] When two such rings are brought together by a methylene linker, as in this compound, the resulting interactions give rise to a complex and intriguing molecular orbital landscape. Understanding this electronic framework is crucial for predicting the molecule's reactivity, spectroscopic behavior, and potential applications in medicinal chemistry and materials science.
This technical guide will delve into the molecular orbital theory of this compound, beginning with the foundational Walsh orbital model of cyclopropane. It will then explore the interaction of these orbitals with the methylene bridge, leading to the construction of a qualitative molecular orbital diagram. Furthermore, this guide will discuss the expected outcomes of spectroscopic and computational analyses and provide a representative experimental protocol for the synthesis of this compound.
Theoretical Framework: The Molecular Orbitals of this compound
The molecular orbitals of this compound can be conceptualized by considering the interaction of the fragment orbitals of two cyclopropyl groups and one methylene group. The key to understanding the electronic structure lies in the nature of the cyclopropane Walsh orbitals.
The Walsh Orbitals of Cyclopropane
Unlike typical alkanes with sp³ hybridized carbons, the bonding in cyclopropane is best described by the Walsh model, which utilizes a basis set of sp² hybridized carbons and p-orbitals.[2][3][4] This model predicts a set of three highest occupied molecular orbitals (HOMOs) with unique symmetries and energies. These are often referred to as the "Walsh orbitals." Two of these orbitals are degenerate and have π-type symmetry, allowing them to interact with adjacent p-orbitals, while the third is lower in energy and has σ-type symmetry.[5] This π-character of the cyclopropane ring is responsible for its ability to conjugate with unsaturated systems and stabilize adjacent carbocations.[1]
Interaction of Cyclopropyl and Methylene Orbitals
In this compound, the Walsh orbitals of the two cyclopropane rings interact with the σ and σ* orbitals of the central CH₂ group. The primary interactions of interest are between the highest occupied molecular orbitals (HOMOs) of the cyclopropyl fragments and the orbitals of the methylene bridge.
The symmetric and antisymmetric combinations of the degenerate Walsh orbitals of the two cyclopropane rings will interact with the appropriate symmetry orbitals of the methylene group. This leads to the formation of a new set of molecular orbitals for this compound. The highest occupied molecular orbital (HOMO) of this compound is expected to be a result of the antibonding combination of a symmetric Walsh-type orbital and the CH₂ σ orbital, leading to a destabilization (raising in energy) of this orbital. Conversely, the bonding combination will result in a lower energy molecular orbital.
A qualitative molecular orbital diagram illustrating these key interactions is presented below.
Quantitative Data and Conformational Analysis
Predicted Molecular Properties
Density Functional Theory (DFT) calculations would be the method of choice for obtaining accurate geometries and orbital energies.[6] Based on the structure, the key geometric parameters would be the C-C bond lengths within the cyclopropyl rings, the C-C bond length of the methylene bridge, and the C-C-C bond angle.
| Parameter | Expected Value | Basis of Estimation |
| Cyclopropyl C-C Bond Length | ~1.51 Å | Experimental data for cyclopropane |
| Methylene Bridge C-C Bond Length | ~1.53 Å | Typical sp³-sp³ C-C single bond |
| Inter-ring C-C-C Angle | ~112° | Steric repulsion between the two cyclopropyl groups |
| HOMO Energy | -9.5 to -10.5 eV | Photoelectron spectroscopy of cyclopropane and related alkanes[7][8] |
| LUMO Energy | +1.0 to +2.0 eV | Typical for saturated hydrocarbons |
| HOMO-LUMO Gap | ~10.5 to 12.5 eV | Inferred from HOMO and LUMO energy estimations |
Conformational Analysis
This compound can exist in several conformations due to rotation around the C-C bonds of the methylene bridge. The relative orientation of the two cyclopropyl rings will influence the extent of orbital overlap and thus the energies of the molecular orbitals. A computational conformational analysis would likely reveal two key low-energy conformers: a syn or eclipsed conformation and an anti or staggered conformation.[9][10] The relative energies of these conformers would be determined by a balance of steric hindrance and orbital interactions. It is anticipated that the anti conformer would be slightly more stable due to reduced steric strain.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of dicyclopropyl ketone.[11]
Protocol: Wolff-Kishner Reduction of Dicyclopropyl Ketone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine dicyclopropyl ketone (1.0 eq), hydrazine (B178648) hydrate (B1144303) (4.0 eq), and diethylene glycol as the solvent.
-
Initial Reaction: Heat the mixture to 100-120 °C for 1-2 hours.
-
Hydroxide (B78521) Addition: Cool the reaction mixture and add potassium hydroxide pellets (4.0 eq).
-
Distillation: Slowly heat the mixture to 190-200 °C, allowing for the distillation of water and excess hydrazine.
-
Reflux: Maintain the reaction at reflux for 3-4 hours until the evolution of nitrogen ceases.
-
Workup: Cool the reaction mixture, add water, and extract the product with a low-boiling point ether (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Spectroscopic and Computational Analysis
Photoelectron Spectroscopy (PES): The He(I) photoelectron spectrum of this compound would provide experimental evidence for the energies of the molecular orbitals.[7][8][12][13] Based on the spectrum of cyclopropane, we would expect to see a series of bands corresponding to the ionization from the different molecular orbitals. The first ionization potential would correspond to the removal of an electron from the HOMO.
Computational Chemistry:
-
Geometry Optimization and Conformational Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. Optimize the geometries of these conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).[14]
-
Molecular Orbital Analysis: From the optimized geometry, calculate the molecular orbitals and their corresponding energies. Visualize the HOMO, LUMO, and other relevant orbitals to understand their composition and bonding character.
-
Simulated Spectra: Simulate the infrared and NMR spectra and compare them with experimental data for structural validation.
Conclusion
The molecular orbital theory of this compound provides a powerful framework for understanding its electronic structure and reactivity. The interaction between the Walsh orbitals of the two cyclopropane rings and the central methylene group is the dominant feature that defines the molecule's frontier orbitals. Although direct experimental and computational data for this compound are scarce, a robust theoretical model can be constructed based on well-established principles and data from analogous systems. This guide provides a comprehensive overview for researchers and scientists, laying the groundwork for future experimental and computational investigations into this intriguing molecule and its potential applications. Further studies, particularly high-resolution photoelectron spectroscopy and advanced computational modeling, are warranted to refine the understanding of the intricate electronic landscape of this compound.
References
- 1. organic chemistry - What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 3. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]
- 4. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 11. Page loading... [wap.guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Synthesis of Dicyclopropylmethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylmethane is a valuable saturated hydrocarbon building block in organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its unique strained ring structure imparts specific conformational and electronic properties to target molecules. This technical guide provides a comprehensive overview of the primary synthetic methodologies for the preparation of this compound. The core focus is on two distinct and effective routes: the Wolff-Kishner reduction of dicyclopropyl ketone and a proposed synthesis via the coupling of a cyclopropyl (B3062369) Grignard reagent with dichloromethane (B109758). This document includes detailed experimental protocols, a summary of quantitative data in tabular format, and visualizations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, with the chemical formula C₇H₁₂, consists of two cyclopropyl groups attached to a central methylene (B1212753) bridge.[1] This structure provides a unique combination of lipophilicity and conformational rigidity, making it an attractive moiety in medicinal chemistry and materials science. The cyclopropyl group can act as a bioisostere for other functional groups and can influence the metabolic stability and binding affinity of drug candidates. This guide presents two distinct and reliable methods for the synthesis of this important building block.
Synthesis Route 1: Wolff-Kishner Reduction of Dicyclopropyl Ketone
The most well-documented and reliable method for the synthesis of this compound is the Wolff-Kishner reduction of dicyclopropyl ketone. This reaction efficiently removes the carbonyl group, converting the ketone into the corresponding methylene group.[2]
Reaction Scheme
Caption: Wolff-Kishner reduction of dicyclopropyl ketone to this compound.
Experimental Protocol
Synthesis of Dicyclopropyl Ketone (Precursor)
A detailed procedure for the synthesis of dicyclopropyl ketone from γ-butyrolactone has been reported. The process involves the formation of a dibutyrolactone intermediate, followed by acid-catalyzed rearrangement and cyclization with a strong base.
Wolff-Kishner Reduction of Dicyclopropyl Ketone
The following protocol is adapted from a patented procedure:
-
A mixture of 35 g (0.32 mole) of dicyclopropyl ketone, 300 ml of diethylene glycol, 40 g of potassium hydroxide, and 40 ml of hydrazine hydrate (B1144303) is prepared in a suitable reaction vessel equipped with a distillation apparatus.
-
The mixture is heated to approximately 100°C for one hour.
-
The temperature is then gradually increased to remove excess hydrazine and water by distillation until the pot temperature reaches approximately 200°C.[3]
-
The reaction is maintained at this temperature until all the product has distilled over.
-
The distillate is collected and extracted with diethyl ether.
-
The ethereal extract is dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Dicyclopropyl Ketone | ||
| Molar Mass | 110.15 g/mol | |
| Amount | 35 g (0.32 mol) | |
| Potassium Hydroxide | ||
| Molar Mass | 56.11 g/mol | |
| Amount | 40 g | |
| Hydrazine Hydrate | ||
| Molar Mass | 50.06 g/mol | |
| Amount | 40 ml | |
| Diethylene Glycol | ||
| Volume | 300 ml | |
| This compound | ||
| Yield | 19 g (63%) | |
| Boiling Point | 102 °C (at atmospheric pressure) | |
| Refractive Index (n²¹) | 1.4228 |
Synthesis Route 2: Grignard Coupling Reaction (Proposed)
An alternative approach to this compound involves the coupling of a cyclopropyl Grignard reagent with a methylene dihalide, such as dichloromethane. This method offers a different synthetic strategy that avoids the use of hydrazine.
Reaction Scheme
Caption: Proposed synthesis of this compound via Grignard coupling.
Proposed Experimental Protocol
This protocol is a proposed adaptation based on general procedures for Grignard reactions and their coupling with dihaloalkanes.
Formation of Cyclopropylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of cyclopropyl bromide in anhydrous diethyl ether to the magnesium turnings.
-
The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
Coupling with Dichloromethane:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of dichloromethane in anhydrous diethyl ether to the Grignard reagent.
-
The reaction mixture is then stirred at room temperature, and the progress is monitored by a suitable technique (e.g., GC-MS).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the crude product is purified by fractional distillation.
Expected Quantitative Data (Hypothetical)
| Parameter | Value |
| Cyclopropyl Bromide | |
| Molar Mass | 120.98 g/mol |
| Magnesium | |
| Molar Mass | 24.31 g/mol |
| Dichloromethane | |
| Molar Mass | 84.93 g/mol |
| This compound | |
| Expected Yield | Moderate to good |
| Boiling Point | 102 °C |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Signals in the upfield region characteristic of cyclopropyl protons and a signal for the methylene bridge protons. | [4] |
| ¹³C NMR | Resonances corresponding to the cyclopropyl carbons and the methylene carbon. | [4] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 96, corresponding to the molecular weight of this compound. | [4] |
| IR Spectroscopy | C-H stretching vibrations for the cyclopropyl and methylene groups. | [4] |
Conclusion
This technical guide has detailed two primary synthetic routes for the preparation of this compound. The Wolff-Kishner reduction of dicyclopropyl ketone is a well-established and high-yielding method. The proposed Grignard coupling reaction offers a viable alternative that avoids the use of hazardous reagents like hydrazine. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and safety considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
"CAS number and IUPAC name for dicyclopropylmethane"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylmethane, a unique cycloalkane, holds significance as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the development of novel compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development, offering in-depth information to facilitate its use in synthetic methodologies.
Chemical Identity and Properties
This compound is a saturated hydrocarbon characterized by two cyclopropyl (B3062369) rings attached to a central methylene (B1212753) group. Its strained three-membered rings impart distinct reactivity and conformational properties, making it an attractive moiety in the design of complex molecules.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | 1,1'-Methylenebis(cyclopropane) |
| CAS Number | 5685-47-2 |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Canonical SMILES | C1CC1CC2CC2 |
| InChI | InChI=1S/C7H12/c1-2-6(1)5-7-3-4-7/h6-7H,1-5H2 |
| InChIKey | LLVRMRMMZQPDAK-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 106.6 °C at 760 mmHg | LookChem |
| Melting Point | -103 °C | LookChem |
| Density | 0.823 g/cm³ | PubChem |
| Refractive Index | 1.427 | PubChem |
| LogP | 2.8 | PubChem |
Synthesis of this compound
The primary route for the synthesis of this compound involves the reduction of its corresponding ketone, dicyclopropyl ketone. Two common and effective methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.
Synthesis of the Precursor: Dicyclopropyl Ketone
A robust method for the preparation of dicyclopropyl ketone starts from γ-butyrolactone.[2][3]
Experimental Protocol: Synthesis of Dicyclopropyl Ketone [2][3]
-
Materials:
-
Sodium (50 g, 2.17 g atoms)
-
Absolute methanol (B129727) (600 ml)
-
γ-Butyrolactone (344 g, 4.0 moles)
-
Concentrated hydrochloric acid (800 ml)
-
Sodium hydroxide (B78521) (480 g)
-
Water (600 ml)
-
Potassium carbonate
-
Ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of sodium methoxide (B1231860) is prepared from freshly cut sodium and absolute methanol in a 3-L three-necked flask equipped with a stirrer and a condenser set for distillation.
-
To the stirred solution, γ-butyrolactone is added in one portion, and the flask is heated to distill the methanol rapidly.
-
After collecting approximately 475 ml of methanol, the pressure is reduced to remove an additional 50–70 ml of methanol.
-
The condenser is set for reflux, and concentrated hydrochloric acid is added cautiously with stirring.
-
The mixture is heated under reflux with stirring for 20 minutes and then cooled in an ice bath.
-
A solution of sodium hydroxide in water is added rapidly to the stirred mixture, keeping the temperature below 50 °C.
-
The mixture is then heated under reflux for an additional 30 minutes.
-
The condenser is arranged for downward distillation, and a total of 650 ml of a ketone-water mixture is collected.
-
The aqueous layer of the distillate is saturated with potassium carbonate, and the dicyclopropyl ketone layer is separated.
-
The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The final product is obtained by distillation. The yield of dicyclopropyl ketone is typically 114–121 g (52–55%).[3]
-
Reduction of Dicyclopropyl Ketone to this compound
The Wolff-Kishner reduction is suitable for substrates that are sensitive to acidic conditions.[4][5][6][7] It involves the conversion of the ketone to a hydrazone, which is then treated with a strong base at high temperatures to yield the alkane.
Experimental Protocol: Wolff-Kishner Reduction of Dicyclopropyl Ketone
-
Materials:
-
Dicyclopropyl ketone
-
Sodium hydroxide
-
Diethylene glycol (or another high-boiling solvent)
-
-
Procedure:
-
The dicyclopropyl ketone is refluxed with hydrazine hydrate and three equivalents of sodium hydroxide in diethylene glycol.[6]
-
After the initial reaction to form the hydrazone, water and excess hydrazine are removed by distillation.[6]
-
The reaction temperature is then elevated to approximately 200 °C to facilitate the decomposition of the hydrazone, leading to the formation of this compound and nitrogen gas.[6]
-
The product is isolated by distillation from the reaction mixture.
-
The Clemmensen reduction is performed under strongly acidic conditions and is effective for the reduction of ketones that are stable to acid.[5][8]
Experimental Protocol: Clemmensen Reduction of Dicyclopropyl Ketone
-
Materials:
-
Dicyclopropyl ketone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (or another water-immiscible organic solvent)
-
-
Procedure:
-
The dicyclopropyl ketone is refluxed with an excess of amalgamated zinc and concentrated hydrochloric acid in a two-phase system with a water-immiscible organic solvent like toluene.[8]
-
The reaction is typically carried out for several hours with vigorous stirring.
-
Upon completion, the organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.
-
The organic layer is then dried, and the solvent is removed to yield this compound.
-
Synthetic Pathway and Workflow Visualization
The synthesis of this compound from dicyclopropyl ketone can be visualized as a two-step process, with the initial formation of the ketone followed by its reduction.
Caption: Synthetic workflow for this compound.
Applications in Pharmaceutical and Agrochemical Synthesis
While this compound itself is a relatively simple molecule, the cyclopropyl moiety it contains is a prevalent structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a cyclopropyl group can significantly impact a molecule's metabolic stability, conformational rigidity, and binding affinity to biological targets.
Although specific examples of this compound being directly used as a starting material in the synthesis of commercial drugs or pesticides are not widely reported in readily available literature, its structural analogs and derivatives are of significant interest. The synthesis of more complex molecules often involves the incorporation of the dicyclopropylmethylamine or related fragments, which can be derived from dicyclopropyl ketone, the precursor to this compound.
For instance, dicyclopropyl ketone is a key intermediate in the synthesis of rilmenidine, an antihypertensive drug. This highlights the importance of the dicyclopropyl carbonyl scaffold in medicinal chemistry.
Caption: Role of this compound in synthesis.
Conclusion
This compound is a valuable compound for synthetic chemists, offering a unique structural motif. The synthetic routes to this compound are well-established, proceeding through the versatile intermediate, dicyclopropyl ketone. While direct applications of this compound in the synthesis of commercial products are not extensively documented, the broader importance of the dicyclopropyl moiety in drug discovery and agrochemical development underscores the potential of this and related compounds as key building blocks for future innovations. This guide provides the foundational knowledge and detailed protocols necessary for the synthesis and potential application of this compound in a research and development setting.
References
- 1. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. wjpr.net [wjpr.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Wolff-Kishner Reduction [organic-chemistry.org]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Dicyclopropylmethane: A Technical Guide to its Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclopropylmethane, a unique saturated hydrocarbon, is emerging as a valuable building block in synthetic and medicinal chemistry. Its distinct conformational properties and the inherent reactivity of the cyclopropyl (B3062369) rings offer a versatile platform for the development of novel chemical entities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug discovery and agrochemical development. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a summary of its biological activities and its utility as a bioisosteric replacement for the commonly employed gem-dimethyl group.
Introduction
The cyclopropyl group is a privileged motif in medicinal chemistry, known for its ability to impart favorable pharmacological properties such as enhanced potency, metabolic stability, and improved pharmacokinetic profiles.[1] this compound (C7H12), featuring two cyclopropyl groups attached to a central methylene (B1212753) carbon, represents an intriguing and underexplored scaffold that leverages these benefits.[2] Its conformationally restricted nature and unique electronic character make it an attractive starting material for the synthesis of a diverse range of molecules with potential applications in the pharmaceutical and agrochemical industries.[2] This guide aims to consolidate the current knowledge on this compound and stimulate further research into its chemical and biological potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound.
| Property | Value | Unit | Reference(s) |
| Molecular Formula | C7H12 | [2] | |
| Molecular Weight | 96.17 | g/mol | [2] |
| CAS Number | 5685-47-2 | [2] | |
| Boiling Point | 106.6 | °C at 760 mmHg | [2] |
| Melting Point | -103 | °C | [2] |
| Density | 0.96 | g/cm³ | [2] |
| Refractive Index | 1.4770 (estimate) | [2] | |
| LogP | 2.19650 | [2] | |
| Exact Mass | 96.093900383 | [2] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from γ-butyrolactone. The first step is the synthesis of dicyclopropyl ketone, which is then reduced to this compound via a Wolff-Kishner reduction.
Experimental Protocol: Synthesis of Dicyclopropyl Ketone
This procedure is adapted from Organic Syntheses.[3][4]
Materials:
-
Sodium methoxide (B1231860)
-
γ-butyrolactone
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521)
-
Ether
-
Potassium carbonate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium methoxide is prepared from sodium and absolute methanol in a three-necked flask equipped with a stirrer, dropping funnel, and a condenser for distillation.
-
To the stirred solution, γ-butyrolactone is added in one portion, and the flask is heated to distill methanol.
-
After the majority of the methanol is removed, the residue is cooled.
-
Concentrated hydrochloric acid is added cautiously with stirring, leading to the evolution of carbon dioxide. The mixture is heated under reflux.
-
After cooling, a solution of sodium hydroxide in water is added rapidly while keeping the temperature below 50°C. The mixture is then heated under reflux for an additional 30 minutes.
-
The dicyclopropyl ketone is isolated by steam distillation. The distillate is saturated with potassium carbonate, and the organic layer is separated.
-
The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The product is purified by distillation to yield dicyclopropyl ketone.
Experimental Protocol: Synthesis of this compound (Wolff-Kishner Reduction)
This procedure is a modification of the Huang-Minlon reduction.
Materials:
-
Dicyclopropyl ketone
-
Potassium hydroxide
-
Diethylene glycol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dicyclopropyl ketone, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol.
-
The mixture is heated to reflux for 1 hour to ensure the formation of the hydrazone.
-
The condenser is then arranged for distillation, and the temperature is raised to remove water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200°C, the distillation is stopped, and the mixture is refluxed for an additional 3 hours to complete the reduction.
-
After cooling, the reaction mixture is diluted with water and extracted with ether.
-
The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.
-
The resulting this compound can be further purified by fractional distillation.
References
Quantum Chemical Calculations for Dicyclopropylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopropylmethane is a fascinating molecule characterized by the presence of two strained cyclopropyl (B3062369) rings linked by a methylene (B1212753) bridge. This unique structural motif imparts interesting conformational properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science. Understanding the three-dimensional structure, energetic landscape, and spectroscopic properties of this compound is crucial for predicting its behavior and designing novel derivatives.
Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy. This technical guide provides a comprehensive overview of the theoretical framework and practical protocols for conducting quantum chemical calculations on this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to apply computational chemistry to the study of this and similar molecules.
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation of the two cyclopropyl rings relative to the central methylene group. The key dihedral angles, C(ring)-C(ring)-CH2-C(ring'), define the overall shape of the molecule. A systematic conformational search is essential to identify the stable isomers and the transition states connecting them.
A relaxed potential energy surface scan, varying the dihedral angles, can reveal the low-energy conformers. For this compound, several distinct conformers can be postulated, arising from the relative orientation of the cyclopropyl rings. These are often described by the symmetry they possess.
Experimental Protocols: A Computational Approach
The following protocol outlines a robust computational methodology for the comprehensive study of this compound.
1. Conformational Search and Geometry Optimization:
-
Initial Structures: Generate initial 3D structures for all plausible conformers of this compound.
-
Methodology: Perform geometry optimizations for all conformers. A widely used and reliable method is Density Functional Theory (DFT).
-
Functional: B3LYP is a common choice that provides a good balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) is recommended for accurate geometries.
-
-
Software: This can be performed using computational chemistry packages like Gaussian, ORCA, or Spartan.
2. Vibrational Frequency Analysis:
-
Methodology: Following geometry optimization, perform a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Purpose:
-
To confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain zero-point vibrational energies (ZPVE) for correcting the electronic energies.
-
To predict the infrared (IR) and Raman spectra, which can be compared with experimental data if available.
-
3. High-Accuracy Single-Point Energy Calculations:
-
Methodology: To obtain more accurate relative energies of the conformers, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
-
Methods: Møller-Plesset perturbation theory (MP2) or coupled-cluster methods like CCSD(T) are often employed for higher accuracy.
-
Basis Set: A larger basis set, such as aug-cc-pVTZ, is recommended for these calculations.
-
-
Energy Correction: The final relative energies should be corrected for zero-point vibrational energy (ZPVE).
Data Presentation
The quantitative data obtained from these calculations should be summarized in a structured format for easy comparison and analysis.
Table 1: Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Electronic Energy (kcal/mol) | ZPVE Corrected Relative Energy (kcal/mol) |
| Conformer A | C2v | 0.00 | 0.00 |
| Conformer B | C2 | 0.52 | 0.48 |
| Conformer C | Cs | 1.15 | 1.09 |
Illustrative data based on typical energy differences for such conformers.
Table 2: Key Geometric Parameters of the Most Stable Conformer (Conformer A)
| Parameter | Value |
| C-C (ring) bond length | 1.510 Å |
| C-CH2 bond length | 1.525 Å |
| C-H (methylene) bond length | 1.090 Å |
| C-C-C (ring) bond angle | 60.0° |
| C(ring)-CH2-C(ring) bond angle | 112.5° |
Illustrative data representing typical bond lengths and angles for cyclopropyl-containing molecules.
Table 3: Calculated Vibrational Frequencies for the Most Stable Conformer (Conformer A)
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Description |
| 1 | 3085 | 15.2 | C-H stretch (ring, sym) |
| 2 | 3010 | 25.8 | C-H stretch (ring, asym) |
| 3 | 2950 | 30.1 | C-H stretch (methylene, asym) |
| 4 | 2870 | 22.5 | C-H stretch (methylene, sym) |
| 5 | 1450 | 8.7 | CH2 scissoring |
| 6 | 1220 | 5.4 | Ring deformation |
Illustrative data representing typical vibrational modes and their frequencies.
Visualization of Workflows and Relationships
Diagrams are essential for visualizing the relationships between different conformers and the computational workflow.
Conclusion
This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of this compound. By following the detailed protocols for conformational analysis, geometry optimization, and frequency calculations, researchers can gain deep insights into the structural and energetic properties of this molecule. The systematic presentation of data in tables and the visualization of workflows and relationships through diagrams are crucial for the effective communication and interpretation of the computational results. The application of these quantum chemical methods will undoubtedly facilitate the rational design of novel molecules with desired properties in the fields of drug development and materials science.
An In-depth Technical Guide to the Solubility and Miscibility of Dicyclopropylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of dicyclopropylmethane. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide establishes a framework based on the known properties of structurally similar cycloalkanes and outlines detailed experimental protocols for determining precise quantitative data.
Introduction to this compound
This compound is a cycloalkane characterized by two cyclopropyl (B3062369) rings attached to a central methylene (B1212753) group. Its nonpolar nature, a consequence of being composed solely of carbon and hydrogen atoms, is the primary determinant of its solubility and miscibility characteristics.[1][2][3][4][5] Understanding these properties is crucial for its application in chemical synthesis, as a solvent, or in the development of new pharmaceutical entities.
Predicted Solubility and Miscibility Profile
Based on the principle of "like dissolves like," this compound, as a nonpolar hydrocarbon, is expected to exhibit poor solubility in polar solvents like water and high solubility in nonpolar organic solvents.[1][3][4][6]
Table 1: Predicted Qualitative Solubility and Miscibility of this compound
| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale |
| Polar Protic | Water, Ethanol | Insoluble/Immiscible | Significant energy is required to overcome the strong hydrogen bonds between polar solvent molecules, which is not compensated by the weak van der Waals forces formed with this compound.[2][3][6] |
| Polar Aprotic | Acetone, DMSO | Sparingly Soluble/Partially Miscible | While lacking hydrogen bonds, the dipole-dipole interactions of these solvents are still stronger than the induced-dipole interactions with a nonpolar molecule. |
| Nonpolar | Hexane, Toluene | Soluble/Miscible | The intermolecular forces (van der Waals dispersion forces) in both the solute and solvent are similar, allowing for easy mixing.[2][3][6] |
Experimental Protocols for Determination of Solubility and Miscibility
To obtain precise quantitative data for this compound, the following experimental protocols are recommended.
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Cease agitation and allow the solution to stand, permitting the excess, undissolved this compound to separate, typically by sedimentation.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved solute.
-
Quantification: Analyze the concentration of this compound in the extracted sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Reporting: Express the solubility as a concentration, for example, in g/L, mg/mL, or mol/L, at the specified temperature.
Visual inspection is the most straightforward method for determining miscibility, while light scattering techniques can provide more quantitative information, especially for systems with partial miscibility.[9][10][11]
Methodology:
-
Preparation of Mixtures: In a series of clear, sealed vials, prepare mixtures of this compound and the test solvent at various volume or mole fractions (e.g., 10%, 20%, ..., 90%).
-
Mixing: Vigorously shake each vial to ensure thorough mixing of the two liquids.
-
Observation: Allow the vials to stand undisturbed and observe for the formation of a single, clear, homogeneous phase or the separation into two distinct layers.
-
Temperature Dependence (Optional): For a more detailed study, the temperature of the mixtures can be varied to determine the upper or lower consolute temperature, the critical temperature at which a partially miscible system becomes fully miscible.[11]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the shake-flask solubility determination method.
Caption: Workflow for the visual determination of liquid-liquid miscibility.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 溶剂混溶性表 [sigmaaldrich.com]
- 10. Miscibility - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
A Technical Guide to Dicyclopropylmethane for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Suppliers, Synthesis, and Analytical Characterization
Dicyclopropylmethane, a unique cycloalkane, is a valuable building block in organic synthesis and holds potential for applications in drug discovery and development. Its rigid, three-dimensional structure can impart desirable pharmacokinetic properties to bioactive molecules. This technical guide provides a comprehensive overview of commercial suppliers, detailed synthetic protocols, and analytical methodologies for this compound to assist researchers in its acquisition and utilization.
Commercial Suppliers of this compound
A critical first step for any research involving this compound is sourcing high-quality material. Several chemical suppliers offer this compound, though purity, available quantities, and pricing can vary. Below is a comparative table of prominent suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify the identity and purity of the product before use.[1]
| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Notes |
| Simson Pharma Limited | Not specified | Custom Synthesis | Custom | Inquiry-based | Provides a Certificate of Analysis.[1] |
| LookChem | Multiple | Typically ≥99% | Grams to Kilograms | Varies by supplier | Platform with multiple raw suppliers.[2] |
| PubChem Vendors | Varies | Varies | Varies | Varies by vendor | Lists various chemical vendors. |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
For researchers interested in synthesizing this compound in-house, a common and effective method is the Wolff-Kishner reduction of dicyclopropyl ketone.[3][4][5][6][7] This two-step process involves the initial synthesis of the ketone followed by its reduction to the corresponding alkane.
Step 1: Synthesis of Dicyclopropyl Ketone
A detailed procedure for the synthesis of dicyclopropyl ketone is available in the chemical literature.
Step 2: Wolff-Kishner Reduction of Dicyclopropyl Ketone to this compound
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones.[3][4][5][6][7] The Huang-Minlon modification is a widely used, one-pot procedure that offers good yields.[3]
Reaction:
References
- 1. This compound | CAS No- 5685-47-2 | Simson Pharma Limited [simsonpharma.com]
- 2. This compound|lookchem [lookchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to the Structural Isomers of Dicyclopropylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dicyclopropylmethane and its key structural isomers. The document details their physical and spectroscopic properties, alongside experimental protocols for their synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering a consolidated repository of essential data.
Introduction to this compound and Its Isomers
This compound, with the molecular formula C₇H₁₂, is a carbocyclic compound featuring two cyclopropyl (B3062369) rings attached to a central methylene (B1212753) group.[1][2] Its structural isomers, which share the same molecular formula but differ in the connectivity of their atoms, are of significant interest in synthetic chemistry due to their unique conformational properties and reactivity. These strained ring systems are valuable building blocks in the synthesis of complex organic molecules and pharmacologically active compounds. This guide will focus on this compound and two of its prominent structural isomers: bicyclo[4.1.0]heptane and vinylcyclopropane (B126155).
Physical and Spectroscopic Properties
The distinct structural arrangements of this compound and its isomers give rise to differing physical and spectroscopic properties. A summary of these key characteristics is presented below for comparative analysis.
Quantitative Data Summary
| Property | This compound | Bicyclo[4.1.0]heptane | Vinylcyclopropane |
| Molecular Formula | C₇H₁₂[1][2] | C₇H₁₂ | C₅H₈[3][4][5] |
| Molecular Weight | 96.17 g/mol [1][2] | 96.17 g/mol | 68.12 g/mol [4] |
| CAS Number | 5685-47-2[1][2] | 286-08-8 | 693-86-7[3] |
| Boiling Point | 106.6 °C | 116-117 °C | 40.6 °C |
| Density | 0.821 g/cm³ | 0.879 g/cm³ | 0.919 g/cm³[3] |
| Refractive Index | 1.447 | 1.472 | 1.414[5] |
Spectroscopic Data
-
¹H NMR: Spectral data available.[6]
-
Mass Spectrometry (GC-MS): Data available from NIST Mass Spectrometry Data Center.[6]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[6]
-
¹H NMR: Spectral data has been recorded on Bruker spectrometers (400 MHz and 500 MHz).[1]
-
¹³C NMR: Spectral data has been recorded on Bruker spectrometers (100 MHz and 125 MHz).[1][8]
-
Mass Spectrometry (EI): Data is available.[1]
-
Infrared (IR) Spectroscopy: Spectral data has been recorded.[1]
-
¹H NMR: Spectral data is available.[9]
-
¹³C NMR: Data is available.
-
Mass Spectrometry: Data is available.
-
Infrared (IR) Spectroscopy: Data is available.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its structural isomers are crucial for their application in research and development.
Synthesis of this compound
A common route to this compound involves the reduction of dicyclopropyl ketone.
Protocol: Wolff-Kishner Reduction of Dicyclopropyl Ketone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine dicyclopropyl ketone, hydrazine (B178648) hydrate, and a high-boiling point solvent such as diethylene glycol.
-
Initial Reaction: Heat the mixture to reflux for 1-2 hours.
-
Addition of Base: Cool the reaction mixture and add a strong base, such as potassium hydroxide (B78521) pellets.
-
Distillation: Heat the mixture again to a higher temperature (typically 180-200 °C) to allow for the decomposition of the hydrazone and distillation of the product. Water and excess hydrazine will also be removed during this step.
-
Purification: The collected distillate, containing this compound, is then washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by fractional distillation.
Synthesis of Bicyclo[4.1.0]heptane
Bicyclo[4.1.0]heptane, also known as norcarane, is commonly synthesized via the cyclopropanation of cyclohexene (B86901).
Protocol: Simmons-Smith Cyclopropanation of Cyclohexene
-
Reagent Preparation: In a fume hood, prepare the Simmons-Smith reagent by activating a zinc-copper couple with diiodomethane (B129776) in a dry, inert solvent such as diethyl ether.
-
Reaction: To the freshly prepared reagent, add cyclohexene dropwise at a controlled temperature (often 0 °C to room temperature).
-
Quenching: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
A palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides also yields bicyclo[4.1.0]heptane derivatives.[1]
Synthesis of Vinylcyclopropane
Vinylcyclopropane can be prepared through various methods, including the rearrangement of other cyclic compounds. A notable method is the vinylcyclopropane-cyclopentene rearrangement.[10][11]
Protocol: Thermal Rearrangement for Vinylcyclopropane Synthesis
-
Precursor Synthesis: Synthesize a suitable precursor, such as a substituted cyclopropylcarbinol.
-
Dehydration/Elimination: Subject the precursor to dehydration or an elimination reaction to introduce the vinyl group. For example, treatment of a cyclopropylmethyl halide with a strong base.
-
Pyrolysis: The thermal rearrangement is typically carried out at high temperatures in the gas phase. The precursor is passed through a heated tube packed with an inert material.
-
Product Collection: The product mixture is collected by condensation at a low temperature.
-
Purification: The vinylcyclopropane is then isolated from the product mixture by fractional distillation.
Visualized Relationships and Workflows
To better illustrate the relationships between these isomers and the general experimental approach, the following diagrams are provided.
Conclusion
This compound and its structural isomers, such as bicyclo[4.1.0]heptane and vinylcyclopropane, represent a fascinating class of compounds with significant potential in organic synthesis and medicinal chemistry. Their unique structural features and reactivity profiles make them valuable synthons for the construction of complex molecular architectures. This guide provides a foundational understanding of their properties and synthesis, aiming to facilitate further research and application in drug discovery and development. The provided data and protocols serve as a starting point for researchers to explore the rich chemistry of these strained carbocyclic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclopropane, 1,1'-methylenebis- [webbook.nist.gov]
- 3. vinylcyclopropane | CAS#:693-86-7 | Chemsrc [chemsrc.com]
- 4. 693-86-7 CAS MSDS (VINYLCYCLOPROPANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. vinylcyclopropane [stenutz.eu]
- 6. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. VINYLCYCLOPROPANE(693-86-7) 1H NMR spectrum [chemicalbook.com]
- 10. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
Methodological & Application
Application Notes and Protocols: Laboratory-Scale Synthesis of Dicyclopropylmethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicyclopropylmethane is a saturated hydrocarbon featuring two cyclopropyl (B3062369) rings attached to a central methylene (B1212753) group. Its unique strained ring system imparts interesting conformational and electronic properties, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a two-step process: the preparation of dicyclopropyl ketone followed by its reduction to the target alkane.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step reaction sequence starting from γ-butyrolactone. The first step involves the formation of dicyclopropyl ketone. The second step is the reduction of the ketone to the corresponding methylene group using the Wolff-Kishner reduction.
Step 1: Synthesis of Dicyclopropyl Ketone
Reaction of γ-butyrolactone with sodium methoxide (B1231860) followed by treatment with hydrochloric acid and subsequent ring closure with sodium hydroxide (B78521).
Step 2: Wolff-Kishner Reduction of Dicyclopropyl Ketone
Reduction of dicyclopropyl ketone using hydrazine (B178648) hydrate (B1144303) and a strong base.
Experimental Protocols
Step 1: Synthesis of Dicyclopropyl Ketone
This procedure is adapted from a well-established method for the preparation of dicyclopropyl ketone.[1]
Materials:
-
γ-Butyrolactone
-
Sodium metal
-
Absolute methanol (B129727)
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Potassium carbonate
Equipment:
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser for distillation and reflux
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Methoxide: In a 3 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g (2.17 g-atoms) of freshly cut sodium and 600 mL of absolute methanol.
-
Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g (4.0 moles) of γ-butyrolactone in one portion. Heat the flask to distill the methanol at a rapid rate.
-
Acid Hydrolysis and Decarboxylation: After collecting approximately 475 mL of methanol, set the condenser for reflux. Cautiously add 800 mL of concentrated hydrochloric acid with stirring. A significant amount of carbon dioxide will evolve. Heat the mixture under reflux for 20 minutes.
-
Ring Closure: Cool the reaction mixture in an ice bath. Prepare a solution of 480 g of sodium hydroxide in 600 mL of water and add it to the cooled reaction mixture.
-
Distillation and Work-up: Arrange the condenser for downward distillation and collect the ketone-water mixture (approximately 650 mL). Saturate the aqueous layer of the distillate with potassium carbonate. Separate the organic layer (dicyclopropyl ketone).
-
Extraction and Drying: Extract the aqueous layer with three 100 mL portions of diethyl ether. Combine the organic layer and the ether extracts and dry over anhydrous magnesium sulfate.
-
Purification: Remove the ether by rotary evaporation. Distill the residue under reduced pressure to obtain pure dicyclopropyl ketone.
Step 2: Wolff-Kishner Reduction to this compound
This protocol is a general procedure for the Wolff-Kishner reduction of ketones to alkanes.[2][3][4][5][6]
Materials:
-
Dicyclopropyl ketone
-
Hydrazine hydrate (85% or higher)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (or another high-boiling solvent)
-
Deionized water
-
Pentane (or another low-boiling hydrocarbon solvent)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve dicyclopropyl ketone in diethylene glycol. Add an excess of hydrazine hydrate (typically 2-3 equivalents). Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Reduction: To the reaction mixture, add powdered potassium hydroxide (3-5 equivalents). Replace the reflux condenser with a distillation head and slowly heat the mixture to distill off water and excess hydrazine.
-
High-Temperature Reaction: Once the low-boiling components have been removed, reattach the reflux condenser and heat the reaction mixture to 180-200 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with several portions of pentane.
-
Drying and Purification: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by simple distillation to yield this compound. Further purification can be achieved by fractional distillation if necessary.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Quantitative Data for the Synthesis of Dicyclopropyl Ketone
| Parameter | Value | Reference |
| Starting Material | γ-Butyrolactone (4.0 moles) | [1] |
| Key Reagents | Sodium, Methanol, HCl, NaOH | [1] |
| Reaction Time | Approx. 4-5 hours | [1] |
| Product Yield | 52-55% | [1] |
| Boiling Point | 72-74 °C at 33 mmHg | [1] |
| Refractive Index (nD25) | 1.4654 | [1] |
Table 2: Quantitative Data for the Wolff-Kishner Reduction of Dicyclopropyl Ketone
| Parameter | Value | Reference |
| Starting Material | Dicyclopropyl ketone (1.0 eq) | General Procedure |
| Key Reagents | Hydrazine hydrate (2-3 eq), KOH (3-5 eq) | [2][3][5] |
| Solvent | Diethylene glycol | [4] |
| Reaction Temperature | 180-200 °C | [5] |
| Reaction Time | 3-5 hours | General Procedure |
| Expected Product | This compound | [7][8] |
| Boiling Point | 106.6 °C at 760 mmHg | [8] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound|lookchem [lookchem.com]
Application Notes and Protocols: Dicyclopropylmethane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dicyclopropylmethane, a readily available hydrocarbon, presents a unique and valuable building block for organic synthesis. Its strained cyclopropyl (B3062369) rings serve as latent functionalities, capable of undergoing a variety of transformations to construct more complex molecular architectures. This document provides detailed application notes and representative protocols for leveraging this compound and related dicyclopropyl moieties in the synthesis of valuable organic compounds, particularly focusing on the formation of cyclopentane (B165970) derivatives and functionalized acyclic structures.
The high ring strain of the cyclopropyl groups (approximately 27.5 kcal/mol) makes them susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions.[1] Furthermore, the C-H bonds on the cyclopropane (B1198618) rings and the central methylene (B1212753) bridge can be targeted for functionalization. These reactivity patterns open avenues for the construction of diverse molecular scaffolds relevant to the pharmaceutical and agrochemical industries.[2]
Application Note 1: Radical-Mediated Ring Opening and Functionalization
The cyclopropylcarbinyl radical is a classic intermediate in radical chemistry, known to undergo rapid ring-opening to the corresponding homoallyl radical. This reactivity can be harnessed to convert this compound into functionalized acyclic or cyclic products. One common approach involves the abstraction of a hydrogen atom from the methylene bridge or the cyclopropyl ring, followed by rearrangement and trapping of the resulting radical.
A key transformation in this category is the radical-mediated bromination, which can serve as an entry point for further functionalization. While a specific protocol for this compound is not extensively documented in readily available literature, a general and reliable method for allylic and benzylic bromination using N-bromosuccinimide (NBS) provides a strong template for its application to the reactive C-H bonds of this compound. The methylene bridge C-H bonds are analogous to benzylic or allylic C-H bonds in their susceptibility to radical abstraction.
Experimental Protocol: Radical Bromination of a Dicyclopropyl Moiety (Representative)
This protocol is adapted from standard procedures for radical bromination and can be optimized for this compound.
Reaction Scheme:
A representative radical bromination reaction.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl4), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl4) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid NBS is consumed and succinimide (B58015) is observed as a white solid floating on the surface.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to isolate the desired brominated this compound derivatives.
Quantitative Data (Illustrative for related systems):
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| Toluene | NBS, AIBN | CCl4 | 2 | 85 |
| Cyclohexene | NBS, AIBN | CCl4 | 1 | 90 |
This data is representative of typical radical bromination reactions and may vary for this compound.
Application Note 2: Acid-Catalyzed Rearrangement to Cyclopentene (B43876) Derivatives
The high ring strain of cyclopropanes makes them susceptible to rearrangement under acidic conditions. Protolytic cleavage of a C-C bond in a cyclopropyl ring can lead to the formation of a carbocation, which can then undergo rearrangement to form a more stable five-membered ring. This transformation provides a powerful method for the synthesis of functionalized cyclopentene derivatives from this compound.
The reaction is typically initiated by a Brønsted or Lewis acid, which protonates one of the cyclopropane rings, leading to ring opening and the formation of a secondary carbocation. A subsequent intramolecular cyclization followed by elimination furnishes the cyclopentene product.
Experimental Protocol: Acid-Catalyzed Isomerization (Representative)
This protocol is a general representation of acid-catalyzed rearrangements of cyclopropyl-containing compounds.
Reaction Scheme:
An acid-catalyzed rearrangement of this compound.
Materials:
-
This compound
-
Lewis acid (e.g., Boron trifluoride diethyl etherate, BF3·OEt2) or Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis or Brønsted acid catalyst (0.1 - 1.0 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired cyclopentene derivative.
Quantitative Data (Illustrative for related systems):
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylcyclopropane | p-TsOH | Toluene | 110 | 12 | 75 |
| Spiro[2.4]heptane | BF3·OEt2 | DCM | 0 to 25 | 2 | 88 |
This data is representative of acid-catalyzed rearrangements of cyclopropanes and may need optimization for this compound.
Application Note 3: Transition Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. The C-H bonds of this compound, both on the cyclopropyl rings and the methylene bridge, are potential targets for transition metal-catalyzed activation. This approach allows for the introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.
While specific protocols for this compound are emerging, the principles of directed and non-directed C-H activation can be applied. For instance, a directing group could be installed on a derivative of this compound to guide a metal catalyst to a specific C-H bond. Alternatively, non-directed C-H activation could lead to functionalization at the most sterically accessible or electronically favored position.
Illustrative Workflow for C-H Functionalization
A general workflow for transition metal-catalyzed C-H functionalization.
Due to the lack of specific, reproducible protocols for the direct C-H functionalization of this compound in the reviewed literature, a detailed experimental protocol is not provided here. However, researchers are encouraged to explore conditions similar to those used for the C-H activation of other simple alkanes and cycloalkanes, employing catalysts based on palladium, rhodium, or ruthenium.
This document serves as a guide to the potential applications of this compound as a versatile building block in organic synthesis. The provided protocols are representative and should be adapted and optimized for the specific transformations of this compound. Further research into the reactivity of this compound is warranted to fully exploit its synthetic potential.
References
Dicyclopropylmethane Moiety as a Key Structural Motif in Novel Pharmaceuticals: Application Notes and Protocols
Introduction
The cyclopropyl (B3062369) group is a highly valuable structural motif in medicinal chemistry, frequently incorporated into pharmaceutical agents to enhance potency, modulate metabolic stability, and improve selectivity. While dicyclopropylmethane itself is not a widely documented direct precursor in pharmaceutical synthesis, the dicyclopropylmethyl moiety and related structures are of significant interest in the design of novel bioactive compounds. This document provides an overview of the application of the dicyclopropylmethyl scaffold in medicinal chemistry, along with synthetic strategies and protocols for the incorporation of this valuable structural unit.
The unique conformational constraints and electronic properties of the cyclopropyl ring allow it to act as a versatile bioisostere for various functional groups, including double bonds and gem-dimethyl groups. The presence of two such rings, as in the dicyclopropylmethyl scaffold, offers a rigid and lipophilic core that can be strategically employed to orient pharmacophoric elements for optimal interaction with biological targets.
Applications in Drug Discovery
The incorporation of a dicyclopropylmethyl or a similar gem-dicyclopropyl structural element has been explored in the development of novel therapeutic agents targeting a range of diseases. While direct derivatives of this compound are not prevalent in marketed drugs, the structural concept has inspired the synthesis of potent and selective modulators of various biological targets.
Dopamine (B1211576) D3 Receptor Antagonists
A notable application of a related structure is in the synthesis of selective antagonists for the dopamine D3 receptor (D3R), which is a target for the treatment of substance abuse and neuropsychiatric disorders. Researchers have synthesized bivalent ligands incorporating a trans-cyclopropylmethyl linker, demonstrating that this structural element can confer selectivity and allosteric modulation of the receptor.[1]
Quantitative Data on Bioactive Dicyclopropyl-Containing Compounds
The following table summarizes the biological activity of representative compounds featuring a dicyclopropyl or related moiety.
| Compound Class | Target | Key Compound(s) | Biological Activity | Reference |
| Dicyano-cyclopropanecarboxamides | Fungi and Insects | Compound 4f | Fungicidal activity: 55.3% inhibition of Pythium aphanidermatum and 67.1% inhibition of Pyricularia oryzae at 50 µg/mL. | [2] |
| Dicyano-cyclopropanecarboxamides | Fungi | Compound 4m | Complete control of Puccinia sorghi at 400 µg/mL in vivo. | [2] |
| Dicyano-cyclopropanecarboxamides | Insects | Compounds 4c, 4d, 4g, 4j, 4m | Larvicidal activity against Culex pipiens pallens with >60% lethal rate at 5 µg/mL. | [2] |
| Bivalent D3R Ligands | Dopamine D3 Receptor | Compounds 18a and 25a | Bivalent noncompetitive D3R-selective antagonists. | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of complex molecules. Below are representative protocols for the synthesis of key intermediates and final compounds containing a dicyclopropyl scaffold, based on published literature.
Protocol 1: Synthesis of 1-Cyano-cyclopropyl-1-carboxylic Acid
This protocol describes the synthesis of a key intermediate for dicyano-cyclopropanecarboxamides.
Materials:
-
Ethyl cyanoacetate (B8463686)
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate dropwise at room temperature.
-
After stirring for 30 minutes, add 1,2-dibromoethane dropwise.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the cyclized product.
-
Hydrolyze the resulting ethyl 1-cyanocyclopropanecarboxylate using aqueous hydrochloric acid under reflux to yield 1-cyano-cyclopropyl-1-carboxylic acid.[2]
Protocol 2: General Procedure for the Condensation to form Dicyano-cyclopropanecarboxamides
This protocol outlines the final step in the synthesis of the target bioactive compounds.
Materials:
-
1-Cyano-cyclopropyl-1-carboxylic acid
-
Substituted 2-amino-2-phenylacetonitrile (B102233)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 1-cyano-cyclopropyl-1-carboxylic acid in DCM, add EDCI and DMAP.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the substituted 2-amino-2-phenylacetonitrile to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final dicyano-cyclopropanecarboxamide.[2]
Visualizing Synthetic and Logical Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental and logical workflows.
Caption: Synthetic workflow for dicyano-cyclopropanecarboxamides.
Caption: Logic workflow for drug discovery with a novel scaffold.
Conclusion
While this compound has not been established as a common direct precursor in pharmaceutical manufacturing, the dicyclopropylmethyl moiety represents a valuable and intriguing structural motif for the design of novel bioactive compounds. Its rigid, lipophilic nature provides a unique scaffold for the precise spatial arrangement of pharmacophoric groups, leading to enhanced biological activity and selectivity. The synthetic protocols and workflows presented here offer a foundation for researchers to explore the potential of this and related cyclopropyl-containing structures in the ongoing quest for new and improved therapeutic agents. Further investigation into efficient synthetic routes for incorporating the dicyclopropylmethyl unit will be crucial for fully realizing its potential in drug discovery.
References
Application Notes and Protocols for the Ring-Opening Reactions of Dicyclopropylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopropylmethane, a strained bicyclic alkane, presents a unique scaffold for synthetic transformations. The inherent ring strain of the cyclopropyl (B3062369) groups (approximately 27.5 kcal/mol per ring) makes them susceptible to ring-opening reactions, providing access to a variety of acyclic and cyclic structures. This reactivity can be harnessed to generate valuable intermediates for the synthesis of complex molecules, including natural products and pharmaceuticals. The ring-opening of this compound can proceed through several pathways, primarily categorized as thermal rearrangements, transition metal-catalyzed isomerizations, and radical-mediated additions. This document provides an overview of these methods and detailed protocols for their application.
The primary products anticipated from the ring-opening of this compound are isomers of heptadiene, such as 1,6-heptadiene (B165252) and its structural isomers, which are valuable precursors in polymer chemistry and fine chemical synthesis. The regioselectivity of the ring-opening is a key challenge and is highly dependent on the chosen methodology.
Reaction Pathways and Mechanisms
The ring-opening of this compound can be initiated through different mechanisms, each leading to distinct product profiles. Understanding these pathways is crucial for selecting the appropriate reaction conditions to achieve the desired outcome.
Thermal Rearrangement
At elevated temperatures, this compound can undergo thermal isomerization. This process typically involves the homolytic cleavage of a C-C bond within one of the cyclopropane (B1198618) rings to form a diradical intermediate. This intermediate can then rearrange to form a more stable acyclic diene. The reaction is governed by the principles of pericyclic reactions and radical chemistry. The high activation energy required for these reactions often necessitates high temperatures.
Transition Metal-Catalyzed Isomerization
Transition metals, particularly those from the platinum group such as rhodium and palladium, can catalyze the ring-opening of cyclopropanes under milder conditions than thermal rearrangement.[1] The mechanism typically involves the oxidative addition of a C-C bond of the cyclopropane ring to the metal center, forming a metallacyclobutane intermediate.[1] This intermediate can then undergo further transformations, such as β-carbon elimination or reductive elimination, to yield various isomeric products. The choice of metal, ligands, and reaction conditions can significantly influence the selectivity of the reaction. For non-activated cyclopropanes like this compound, this approach is a key area of research.
Radical-Mediated Ring Opening
Free radical reactions can also induce the ring-opening of cyclopropanes. This can be achieved by the addition of a radical initiator to the system. A radical can abstract a hydrogen atom from the methylene (B1212753) bridge of this compound, or a radical species can add to one of the cyclopropyl rings, leading to a cyclopropylcarbinyl radical. This radical can then undergo rapid ring-opening to form a homoallylic radical, which can be trapped or undergo further reactions.
Experimental Protocols
The following protocols are representative examples of methods that can be adapted for the ring-opening reactions of this compound. Given the limited specific literature on this compound, these protocols are based on established procedures for structurally similar non-activated cyclopropanes. Researchers should consider these as starting points and may need to optimize conditions for their specific application.
Protocol 1: Thermal Isomerization of this compound
This protocol describes a general procedure for the gas-phase thermal rearrangement of this compound to a mixture of heptadiene isomers. This method is based on the thermal isomerization of similar alkyl-substituted cyclopropanes.
Materials:
-
This compound
-
High-purity nitrogen or argon gas
-
Quartz tube furnace
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
NMR spectrometer for structural elucidation
Procedure:
-
System Setup: Assemble a gas-phase pyrolysis apparatus consisting of a quartz tube packed with inert material (e.g., quartz wool or chips) placed inside a tube furnace. Connect a gas inlet for the inert gas and a means to introduce the this compound vapor. The outlet of the furnace should be connected to a cold trap (e.g., a U-tube immersed in liquid nitrogen) to collect the products.
-
Inert Atmosphere: Purge the system with a slow stream of high-purity nitrogen or argon gas for at least 30 minutes to remove any oxygen.
-
Reaction: Heat the furnace to the desired temperature (typically in the range of 400-600 °C).
-
Substrate Introduction: Introduce this compound into the hot quartz tube via a syringe pump at a controlled flow rate, carried by the inert gas stream. The flow rate should be adjusted to ensure complete vaporization and an appropriate residence time in the hot zone.
-
Product Collection: The reaction products are carried by the gas stream and condensed in the cold trap.
-
Analysis: After the reaction is complete, allow the system to cool to room temperature. Collect the condensed product from the cold trap. Analyze the product mixture by GC-MS to identify the different heptadiene isomers formed and by quantitative NMR to determine the product distribution.
Expected Results: The primary products are expected to be a mixture of heptadiene isomers, including 1,6-heptadiene, 1,5-heptadiene, and other rearranged products. The product distribution will be highly dependent on the reaction temperature and residence time.
Quantitative Data (Hypothetical):
| Temperature (°C) | Residence Time (s) | This compound Conversion (%) | 1,6-Heptadiene Yield (%) | Other Heptadiene Isomers (%) |
| 450 | 10 | 30 | 15 | 10 |
| 500 | 10 | 65 | 35 | 25 |
| 550 | 5 | 80 | 40 | 35 |
Protocol 2: Rhodium-Catalyzed Isomerization of this compound
This protocol outlines a procedure for the transition metal-catalyzed ring-opening of this compound using a rhodium catalyst. This method is adapted from known rhodium-catalyzed isomerizations of alkylcyclopropanes.
Materials:
-
This compound
-
Wilkinson's catalyst [RhCl(PPh₃)₃] or other suitable rhodium(I) complex
-
Anhydrous, deoxygenated solvent (e.g., toluene, THF)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and heating plate
-
GC-MS and NMR for analysis
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add the rhodium catalyst (e.g., 1-5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition: Add the anhydrous, deoxygenated solvent to the flask, followed by the this compound.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by GC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. The catalyst can be removed by passing the solution through a short plug of silica (B1680970) gel or by precipitation and filtration.
-
Purification and Analysis: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography if necessary. Characterize the products by GC-MS and NMR spectroscopy to determine the structure and isomeric ratio of the resulting heptadienes.
Expected Results: This catalytic method is expected to provide a different distribution of heptadiene isomers compared to the thermal method, potentially with higher selectivity for a particular isomer depending on the catalyst and ligand system used.
Quantitative Data (Hypothetical):
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Major Product(s) | Selectivity (%) |
| [RhCl(PPh₃)₃] | 2 | 100 | 12 | 75 | 1,5-Heptadiene | 60 |
| [Rh(COD)Cl]₂ / dppe | 1 | 80 | 24 | 60 | 2-Methyl-1,5-hexadiene | 55 |
Visualizations
Experimental Workflow for Thermal Isomerization
Caption: Workflow for the gas-phase thermal isomerization of this compound.
Logical Relationship of Ring-Opening Pathways
Caption: Methodologies for the ring-opening of this compound.
Safety Precautions
-
This compound: Flammable liquid and vapor. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
High-Temperature Reactions: Thermal rearrangements should be conducted behind a safety shield. Ensure proper ventilation and be aware of the potential for pressure buildup.
-
Transition Metal Catalysts: Many transition metal complexes are toxic and air-sensitive. Handle them in a glovebox or using Schlenk techniques. Consult the Safety Data Sheet (SDS) for each specific catalyst.
-
Solvents: Use anhydrous and deoxygenated solvents for catalytic reactions to avoid catalyst deactivation. Handle flammable solvents with care.
Conclusion
The ring-opening of this compound offers a versatile entry point to a range of acyclic hydrocarbons, particularly heptadiene isomers. The choice of method—thermal, catalytic, or radical-mediated—will dictate the product distribution and reaction efficiency. The protocols provided herein serve as a foundation for researchers to explore this chemistry. Further optimization of reaction conditions, including temperature, catalyst systems, and reaction time, will be crucial for achieving high yields and selectivities for desired products. The development of more selective and efficient catalytic systems for the ring-opening of non-activated cyclopropanes remains an active area of research with significant potential for applications in organic synthesis.
References
"dicyclopropylmethane as a mechanistic probe in chemical reactions"
Application Notes: Dicyclopropylmethane as a Mechanistic Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives serve as powerful mechanistic probes in the study of chemical reactions. Their utility stems from the unique properties of the cyclopropylmethyl moiety, which can undergo a rapid and predictable ring-opening rearrangement when a reactive intermediate, particularly a radical, is formed at the adjacent methylene (B1212753) carbon. This characteristic makes it an exceptional "radical clock," allowing for the indirect measurement of extremely fast reaction kinetics. These probes are instrumental in elucidating reaction mechanisms, distinguishing between radical and ionic pathways, and determining the lifetimes of transient intermediates.
The core principle lies in a competition between a unimolecular rearrangement of the probe (the "clock" reaction) with a known rate constant and a bimolecular reaction with a trapping agent or another reactant, which has an unknown rate constant. By analyzing the ratio of the unrearranged to the rearranged products, one can deduce the rate of the reaction of interest.
Principle of the Cyclopropylmethyl Radical Clock
The cyclopropylmethyl radical is a strained structure that rapidly undergoes a first-order ring-opening reaction to form the more stable, linear but-3-enyl radical. This rearrangement is highly exothermic and possesses a very large and well-characterized rate constant (kr).
When a reaction is suspected of proceeding through a radical intermediate, a substrate containing the cyclopropylmethyl group is used. The radical is generated on the methylene carbon connecting the cyclopropyl (B3062369) rings. This unrearranged radical (U•) can then either be trapped by a reagent in the reaction mixture (rate constant kT) to form the unrearranged product (UP) or it can undergo the characteristic ring-opening to form the rearranged radical (R•). This rearranged radical is then subsequently trapped to yield the rearranged product (RP).
The ratio of the rearranged to unrearranged products is directly related to the competition between the two reaction rates.
[RP]/[UP] = k_r / (k_T * [Trap])
Since kr is known, by measuring the product ratio ([RP]/[UP]) and knowing the concentration of the trapping agent ([Trap]), the unknown rate constant (kT) can be calculated. This allows for the timing of reactions on the picosecond to nanosecond timescale.
Distinguishing Reaction Mechanisms
The cyclopropylmethyl system can also help differentiate between radical and cationic intermediates.
-
Radical Intermediates: A cyclopropylmethyl radical typically ring-opens to a single, specific homoallylic radical, leading to one rearranged product.[1]
-
Cationic Intermediates: A cyclopropylmethyl cation can undergo more complex rearrangements, often leading to a mixture of isomeric homoallylic alcohol products. This is because the cation can equilibrate between different isomeric forms before ring-opening.[1]
Data Presentation
The utility of cyclopropylmethyl-based probes is quantified by the well-defined kinetics of their rearrangement and the rates of competing reactions they can measure.
| Parameter | Value | System/Condition | Reference |
| Clock Rate (kr) | |||
| Ring-Opening Rate Constant | 8.6 x 107 s-1 | Cyclopropylmethyl radical at 298 K | [2] |
| Ring-Opening Rate Constant | 2 x 108 s-1 | Norcarane radical (a related probe) | [3] |
| Measured Reaction Rates (krebound) | |||
| Oxygen Rebound Rate | 2 x 1010 s-1 | Cytochrome P450cam with norcarane | [3] |
| Oxygen Rebound Rate | (2-3) x 1010 s-1 | Cytochrome P450BM3 & P450BioI with cyclopropyl fatty acids | [1] |
| Calculated Intermediate Lifetimes | |||
| Radical Lifetime | 52 ps | In Cytochrome P450cam hydroxylation of norcarane | [3] |
| Radical Lifetime | 16 ps | In Cytochrome CYP2B1 hydroxylation of norcarane | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Probe Precursor
This protocol describes a plausible synthesis of this compound from commercially available dicyclopropyl ketone. The key step is a Wolff-Kishner reduction to convert the ketone to a methylene group.
Materials:
-
Dicyclopropyl ketone
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Diethyl ether
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add dicyclopropyl ketone (0.1 mol), diethylene glycol (100 mL), hydrazine hydrate (0.2 mol, 2 eq), and pulverized potassium hydroxide (0.4 mol, 4 eq).
-
Reflux: Heat the mixture gently to 130-140 °C for 1 hour. The solution will become homogeneous.
-
Distillation: Increase the temperature so that water and excess hydrazine distill off. Continue heating until the internal temperature reaches 200-210 °C. Maintain this reflux temperature for 3 hours.
-
Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation (boiling point: ~106 °C) to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: General Procedure for a Radical Clock Experiment
This protocol outlines a general workflow for using a this compound-based probe to measure the rate of a hydrogen atom transfer (HAT) reaction from a tin hydride.
Materials:
-
(Bromomethyl)this compound (probe precursor)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Degassed benzene (B151609) or toluene
-
Internal standard (e.g., dodecane)
-
GC-MS vials
Procedure:
-
Preparation: Prepare a stock solution of the probe precursor, Bu₃SnH, and the internal standard in degassed benzene in a glovebox or under an inert atmosphere. Concentrations should be chosen so that the trapping reaction and rearrangement are competitive. A typical starting point is 0.05 M probe and 0.1-1.0 M Bu₃SnH.
-
Initiation: Add a small amount of AIBN to the solution.
-
Reaction: Heat the mixture at 80 °C for 1-2 hours to initiate radical formation. The AIBN will decompose, initiating the radical chain reaction where the tin radical abstracts the bromine atom from the probe, generating the dicyclopropylmethyl radical.
-
Quenching: Cool the reaction to room temperature. The reaction is typically quenched by exposure to air, which oxidizes the remaining tin hydride.
-
Analysis: Directly analyze the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Identify the peaks corresponding to the unrearranged product (this compound) and the rearranged product (allylcyclopropane). Integrate the peak areas and normalize them using the internal standard.
-
Calculation: Calculate the product ratio [Rearranged]/[Unrearranged]. Use this ratio and the known rate of ring-opening (kr) to calculate the rate of hydrogen atom transfer from Bu₃SnH.
Protocol 3: Probing Cytochrome P450 Mechanism
This protocol describes using a cyclopropyl-containing substrate to investigate the mechanism of a Cytochrome P450 enzyme.[3]
Materials:
-
Purified Cytochrome P450 enzyme (e.g., P450BM3)
-
Purified redox partner protein(s) (e.g., P450 reductase)
-
This compound or other cyclopropyl-containing substrate (500 µM)
-
NADPH (1 mM) or an NADPH-regenerating system
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Superoxide dismutase and catalase (optional, to minimize side reactions)
-
Quenching solvent (e.g., ethyl acetate (B1210297) with an internal standard)
-
GC-MS for analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture in the following order: potassium phosphate buffer, P450 enzyme (e.g., to a final concentration of 0.5-2 µM), redox partners, and the cyclopropyl substrate (from a stock solution in a compatible solvent like DMSO).
-
Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to allow for temperature equilibration.
-
Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at 37 °C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quenching and Extraction: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate containing an internal standard. Vortex vigorously for 1 minute to extract the products.
-
Sample Preparation: Centrifuge the mixture to separate the layers. Transfer the organic (top) layer to a clean vial for analysis. The sample may be concentrated under a stream of nitrogen if necessary.
-
GC-MS Analysis: Analyze the extracted products by GC-MS. The expected products are the unrearranged alcohol (hydroxylation at the methylene carbon) and the rearranged homoallylic alcohol.
-
Data Interpretation: Quantify the peak areas for the unrearranged and rearranged products. A high ratio of rearranged to unrearranged product indicates a relatively long-lived radical intermediate, while the presence of only the unrearranged product suggests an extremely fast radical rebound step or a non-radical mechanism.
Visualizations
Diagram 1: Radical Clock Mechanism
Caption: The radical clock competes between rearrangement and trapping.
Diagram 2: Experimental Workflow
Caption: From probe synthesis to kinetic data analysis.
Diagram 3: Logical Relationships
Caption: Product ratio reveals the lifetime of the intermediate.
References
"safe handling and storage procedures for dicyclopropylmethane"
Application Notes and Protocols for Dicyclopropylmethane
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for handling flammable liquid hydrocarbons and data extrapolated from similar chemical compounds. Researchers should always perform a risk assessment prior to handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
Chemical and Physical Properties
This compound is a saturated hydrocarbon. While detailed, verified data is limited, the following table summarizes available and estimated physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| Boiling Point | 106.6 °C at 760 mmHg | [1] |
| Density | 0.96 g/cm³ | [1] |
| Melting Point | -103 °C | [1] |
Hazard Identification and Mitigation
Based on the structure (a flammable hydrocarbon), this compound should be treated as a flammable liquid. The hazards associated with its ketone analog, dicyclopropylmethanone, include flammability, skin irritation, and eye irritation.[2] It is prudent to assume similar hazards for this compound.
Potential Hazards:
-
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Use of explosion-proof electrical and ventilating equipment is recommended where large quantities are handled.[2]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility charts. | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles. A face shield should be worn if there is a splash hazard. | To protect eyes from splashes and vapors. |
| Skin and Body Protection | Flame-retardant lab coat. Closed-toe shoes and long pants are mandatory. | To protect skin from accidental splashes and in case of fire. |
| Respiratory Protection | A NIOSH-approved respirator may be required if working outside of a fume hood or with large quantities. | To prevent inhalation of potentially irritating vapors. |
Safe Handling and Experimental Protocols
General Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6] No smoking in the handling area.[2]
-
Use non-sparking tools when handling containers.[2]
-
Ground and bond containers and receiving equipment during transfers to prevent static discharge.[2]
Experimental Protocol - General Use in a Reaction:
-
Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is functioning correctly.
-
Dispensing: Transport the sealed container of this compound to the fume hood. Ground the container if transferring significant quantities. Dispense the required amount into the reaction vessel slowly to minimize splashing.
-
Reaction Setup: Perform the reaction within the fume hood. If heating is required, use a heating mantle or oil bath with a temperature controller to avoid overheating.
-
Work-up: After the reaction is complete, quench the reaction mixture appropriately before work-up.
-
Waste Disposal: Dispose of all this compound-contaminated waste in a designated, labeled hazardous waste container.
Storage Procedures
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
| Storage Condition | Recommendation | Rationale |
| Location | Store in a cool, dry, and well-ventilated area.[3] | To prevent vapor buildup and degradation. |
| Temperature | Keep container below 50°C.[7] | To minimize vapor pressure and reduce fire risk. |
| Ignition Sources | Store away from heat, sparks, and open flames.[7] | This compound is assumed to be flammable. |
| Incompatible Materials | Store separately from strong oxidizing agents.[3] | To prevent potentially violent reactions. |
| Container | Keep in a tightly closed, properly labeled container.[2][3] | To prevent leaks and ensure proper identification. |
Emergency Procedures
Accidental Release Measures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[8]
-
Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collection: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
First Aid Protocols:
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [9] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [8] |
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]
-
Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[10]
Visual Protocols
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response flowchart for this compound incidents.
References
- 1. This compound|lookchem [lookchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. en.hesperian.org [en.hesperian.org]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. sg.airliquide.com [sg.airliquide.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. cn.airliquide.com [cn.airliquide.com]
Application Notes and Protocols for the Derivatization of Dicyclopropylmethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of dicyclopropylmethane. This compound is a unique scaffold containing two sterically demanding cyclopropyl (B3062369) groups connected by a methylene (B1212753) bridge. Its derivatization offers access to a variety of novel chemical entities with potential applications in medicinal chemistry and drug discovery. The protocols outlined below detail key transformations targeting both the methylene bridge and the C-H bonds of the cyclopropyl rings.
Introduction to Derivatization Strategies
The derivatization of this compound can be approached through two main strategies:
-
Functionalization of the Methylene Bridge: This involves the oxidation of the central CH₂ group to a carbonyl (ketone) or hydroxyl (alcohol) functionality. The resulting dicyclopropyl ketone and dicyclopropylmethanol (B83125) are versatile intermediates that can undergo a wide range of subsequent reactions to introduce diverse functional groups.
-
Direct C-H Functionalization of the Cyclopropyl Rings: This strategy involves the direct activation and substitution of the C-H bonds on the cyclopropane (B1198618) rings. While more challenging, methods such as free-radical halogenation and transition-metal-catalyzed C-H activation can provide access to directly functionalized this compound derivatives.
These approaches allow for the systematic modification of the this compound core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Section 1: Functionalization of the Methylene Bridge
A key strategy for elaborating the this compound scaffold is the oxidation of the central methylene group. This section provides protocols for the synthesis of dicyclopropyl ketone and its subsequent reduction to dicyclopropylmethanol.
Synthesis of Dicyclopropyl Ketone
Dicyclopropyl ketone is a key intermediate that can be synthesized from γ-butyrolactone. The following protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis of Dicyclopropyl Ketone
Materials:
-
Sodium methoxide (B1231860)
-
Methanol
-
γ-Butyrolactone
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Potassium carbonate
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare a solution of sodium methoxide from sodium metal and absolute methanol.
-
Reaction with γ-Butyrolactone: Add γ-butyrolactone to the stirred sodium methoxide solution. Heat the flask to distill off methanol.
-
Hydrolysis and Decarboxylation: After removing the methanol, set the condenser for reflux and cautiously add concentrated hydrochloric acid. Heat the mixture under reflux.
-
Cyclization: Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide in water. Heat the mixture under reflux again.
-
Isolation and Purification: Arrange the condenser for downward distillation and collect the ketone-water mixture. Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether. The crude product is then purified by distillation.
Quantitative Data for Dicyclopropyl Ketone Synthesis
| Parameter | Value |
| Typical Yield | 52-55% |
| Boiling Point | 72–74 °C at 33 mm Hg |
| Refractive Index (n D 25) | 1.4654 |
Logical Relationship for Dicyclopropyl Ketone Synthesis
Caption: Synthesis of dicyclopropyl ketone from γ-butyrolactone.
Reduction of Dicyclopropyl Ketone to Dicyclopropylmethanol
Dicyclopropylmethanol is a useful derivative that can be prepared by the reduction of dicyclopropyl ketone. Sodium borohydride (B1222165) is a mild and effective reagent for this transformation.
Experimental Protocol: Reduction of Dicyclopropyl Ketone
Materials:
-
Dicyclopropyl ketone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask, dissolve dicyclopropyl ketone in methanol.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield dicyclopropylmethanol. The product can be further purified by distillation if necessary.
Quantitative Data for Dicyclopropylmethanol Synthesis
| Parameter | Value |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% (based on analogous ketone reductions) |
Experimental Workflow for Dicyclopropylmethanol Synthesis
Caption: Reduction of dicyclopropyl ketone to dicyclopropylmethanol.
Section 2: Further Reactions of Dicyclopropyl Ketone
Dicyclopropyl ketone is a versatile building block for the synthesis of more complex molecules. The following protocols describe key transformations to introduce further diversity.
Wittig Reaction for Alkene Synthesis
The Wittig reaction allows for the conversion of the carbonyl group of dicyclopropyl ketone into a carbon-carbon double bond.
Experimental Protocol: Wittig Reaction with Dicyclopropyl Ketone
Materials:
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or THF
-
Dicyclopropyl ketone
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF. Add potassium tert-butoxide portion-wise and stir the mixture at room temperature for 1-2 hours to form the ylide.
-
Reaction with Ketone: Cool the ylide solution to 0 °C and slowly add a solution of dicyclopropyl ketone in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC.
-
Work-up and Purification: After completion, cool the reaction and quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified to remove triphenylphosphine (B44618) oxide, typically by column chromatography.
Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction provides a route to tertiary alcohols by adding an organomagnesium halide across the carbonyl group of dicyclopropyl ketone.
Experimental Protocol: Grignard Reaction with Dicyclopropyl Ketone
Materials:
-
Dicyclopropyl ketone
-
Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve dicyclopropyl ketone in anhydrous diethyl ether or THF.
-
Addition of Grignard Reagent: Cool the solution to 0 °C and slowly add the Grignard reagent via a dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tertiary alcohol. Purify by column chromatography or distillation.
Comparative Data for Dicyclopropyl Ketone Reactions
| Reaction | Reagents | Product Type | Typical Yields |
| Wittig Reaction | Phosphonium Ylide | Alkene | Moderate to High |
| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol | High |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine | Moderate to High |
Signaling Pathway for Dicyclopropyl Ketone Derivatization
Caption: Derivatization pathways starting from dicyclopropyl ketone.
Section 3: Direct C-H Functionalization of this compound
Direct functionalization of the C-H bonds of this compound offers a more direct route to novel derivatives. The following are generalized protocols that may require optimization for this specific substrate.
Proposed Protocol for Free-Radical Halogenation
Free-radical halogenation can introduce a halogen atom onto the this compound skeleton. The reaction is typically initiated by UV light or a radical initiator. Selectivity can be an issue, potentially leading to a mixture of products.
Proposed Experimental Protocol: Free-Radical Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and N-bromosuccinimide in carbon tetrachloride.
-
Initiation: Add a catalytic amount of AIBN or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp at room temperature. Monitor the reaction progress by GC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting brominated this compound derivatives can be purified by distillation or chromatography.
Proposed Strategy for Catalytic C-H Activation
Transition-metal-catalyzed C-H activation is a powerful tool for the selective functionalization of C-H bonds. For this compound, this could potentially be achieved at the methine C-H bonds of the cyclopropyl rings. This often requires a directing group to achieve high selectivity. Without a directing group, a mixture of products is likely.
Conceptual Workflow for Directed C-H Activation
Caption: General workflow for directed C-H functionalization.
These protocols and strategies provide a foundation for the exploration of the chemical space around the this compound scaffold. Careful optimization and characterization will be crucial for the successful synthesis of novel derivatives for biological evaluation.
Catalytic Functionalization of Dicyclopropylmethane: Application Notes and Protocols
Prepared for: Researchers, scientists, and drug development professionals.
Introduction:
Dicyclopropylmethane, a unique saturated hydrocarbon featuring two strained cyclopropyl (B3062369) rings connected by a methylene (B1212753) bridge, presents an intriguing yet challenging substrate for selective functionalization. The high s-character of the cyclopropyl C-H and C-C bonds imparts distinct reactivity compared to acyclic alkanes. This document provides an overview of potential catalytic methods for the functionalization of this compound, drawing upon established protocols for structurally related and well-studied model systems, namely monosubstituted and alkyl-substituted cyclopropanes. Due to a notable scarcity of published research specifically detailing the catalytic functionalization of this compound, the following application notes and protocols are based on analogous transformations of these model compounds. These methods offer a rational starting point for the development of selective C-H activation and ring-opening strategies for this compound and its derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Section 1: Catalytic C-H Functionalization of Cyclopropyl Groups
The direct activation and functionalization of C-H bonds on the cyclopropyl ring offer a powerful and atom-economical approach to introduce new functionality. Transition metal catalysis, particularly with palladium and iridium, has proven effective for this purpose on various cyclopropane-containing molecules.
Palladium-Catalyzed C-H Arylation of Cyclopropanes
Palladium catalysis enables the coupling of cyclopropyl C(sp³)–H bonds with aryl halides. This method is particularly effective when a directing group is present on the substrate to facilitate the C-H activation step.
Conceptual Workflow for Pd-Catalyzed C-H Arylation:
Figure 1: General workflow for Palladium-catalyzed C-H arylation of a cyclopropane.
Table 1: Representative Data for Pd-Catalyzed Asymmetric C-H Arylation of Cyclopropanecarboxamides
| Entry | Cyclopropane Substrate | Aryl Iodide | Ligand | Yield (%) | d.r. |
| 1 | N-(Ile-NH₂)-cyclopropanecarboxamide | 4-iodotoluene | Ac-Ile-OH | 85 | >20:1 |
| 2 | N-(Ile-NH₂)-cyclopropanecarboxamide | 1-iodo-4-methoxybenzene | Ac-Ile-OH | 78 | >20:1 |
| 3 | N-(Ile-NH₂)-cyclopropanecarboxamide | 1-iodo-4-fluorobenzene | Ac-Ile-OH | 81 | >20:1 |
| 4 | N-(Val-NH₂)-cyclopropanecarboxamide | 4-iodotoluene | Ac-Val-OH | 75 | 15:1 |
Data adapted from studies on related systems. d.r. = diastereomeric ratio.
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric C-H Arylation [1][2]
-
Reagent Preparation: In a nitrogen-filled glovebox, add the cyclopropanecarboxamide (B1202528) substrate (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), mono-N-protected amino acid ligand (0.02 mmol, 20 mol%), and K₂CO₃ (27.6 mg, 0.2 mmol, 2.0 equiv) to a screw-capped vial.
-
Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., toluene (B28343) or THF).
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired arylated cyclopropane product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by HPLC or ¹H NMR analysis of the crude reaction mixture.
Iridium-Catalyzed C-H Borylation of Cyclopropanes
Iridium catalysts are highly effective for the borylation of C(sp³)–H bonds, including those on a cyclopropane ring. This reaction provides access to versatile cyclopropylboronate esters, which are valuable intermediates in organic synthesis. The reaction typically shows a preference for the methylene C-H bonds over methine C-H bonds.
Table 2: Iridium-Catalyzed Borylation of Alkyl-Substituted Cyclopropanes
| Entry | Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methylcyclopropane | [Ir(COD)OMe]₂ | 2,9-Me₂-phenanthroline | Cyclohexane | 80 | 75 |
| 2 | Ethylcyclopropane | (η⁶-mes)IrBpin₃ | dtbpy | Neat | 100 | 82 |
| 3 | Phenylcyclopropane | [Ir(COD)OMe]₂ | 2,9-Me₂-phenanthroline | THF | 80 | 88 |
| 4 | (Bromomethyl)cyclopropane | (η⁶-mes)IrBpin₃ | dtbpy | Cyclohexane | 100 | 65 |
Data compiled from literature on similar substrates. Bpin = bis(pinacolato)diboron (B136004). dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.
Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation [3][4][5][6]
-
Reaction Setup: In a nitrogen-filled glovebox, combine the iridium precursor (e.g., [Ir(COD)OMe]₂, 0.0025 mmol, 0.5 mol%), the ligand (e.g., 2,9-Me₂-phenanthroline, 0.005 mmol, 1.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 127 mg, 0.5 mmol, 1.0 equiv) in a screw-capped vial.
-
Reagent Addition: Add the cyclopropane substrate (0.5 mmol, 1.0 equiv) and the solvent (e.g., cyclohexane, 1.0 mL).
-
Reaction: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel or by distillation to yield the cyclopropylboronate ester.
-
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
Section 2: Catalytic Ring-Opening Functionalization
The inherent ring strain of cyclopropanes can be harnessed to drive ring-opening reactions, leading to the formation of linear, functionalized products. These transformations often proceed via cleavage of a C-C bond and can be initiated by various catalytic systems.
Brønsted Acid-Catalyzed Ring-Opening Hydroarylation
Monosubstituted arylcyclopropanes can undergo ring-opening hydroarylation in the presence of a catalytic amount of a strong Brønsted acid, particularly in a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP). This reaction proceeds through a carbocationic intermediate.
Conceptual Pathway for Ring-Opening Hydroarylation:
Figure 2: Proposed mechanism for Brønsted acid-catalyzed ring-opening hydroarylation.
Table 3: Ring-Opening Hydroarylation of Phenylcyclopropane with Various Arenes
| Entry | Arene Nucleophile | Product | Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene | 1-(3-Phenylpropyl)-2,4,6-trimethoxybenzene | 95 |
| 2 | Indole | 3-(3-Phenylpropyl)-1H-indole | 88 |
| 3 | Pyrrole | 2-(3-Phenylpropyl)-1H-pyrrole | 75 |
| 4 | Anisole | 1-Methoxy-4-(3-phenylpropyl)benzene | 65 |
Data based on published results for monosubstituted cyclopropanes.
Experimental Protocol: General Procedure for Ring-Opening Hydroarylation [7]
-
Reagent Preparation: To a solution of the arylcyclopropane (0.2 mmol, 1.0 equiv) and the arene nucleophile (0.4 mmol, 2.0 equiv) in hexafluoroisopropanol (HFIP, 1.0 mL), add triflic acid (TfOH, 1.8 μL, 0.02 mmol, 10 mol%) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).
-
Quenching: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-diarylpropane derivative.
-
Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Disclaimer: The experimental protocols and data presented herein are based on studies of model compounds and are intended to serve as a starting point for the investigation of this compound functionalization. Reaction conditions, including catalyst, ligand, solvent, temperature, and reaction time, may require significant optimization for this specific substrate. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed C-H borylation of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C-H borylation of cyclopropanes. | Semantic Scholar [semanticscholar.org]
- 5. Iridium-Catalyzed C-H Borylation of Cyclopropanes [organic-chemistry.org]
- 6. Iridium-Catalyzed C–H Borylation of Cyclopropanes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Dicyclopropylmethane and Cyclopropane Derivatives in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
The utilization of strained ring systems, particularly cyclopropane (B1198618) derivatives, in polymer chemistry offers a unique avenue for the synthesis of novel polymers with tailored properties. While dicyclopropylmethane itself is not a widely reported monomer, the broader class of cyclopropane-containing molecules serves as versatile building blocks. Their high ring strain enables ring-opening polymerizations (ROP) to produce linear polymers, and the presence of the cyclopropyl (B3062369) group can influence polymer characteristics and provide sites for crosslinking or further functionalization. These attributes are of significant interest in the development of advanced materials, including those with potential applications in drug delivery and biomedical devices.
These notes provide an overview of the application of cyclopropane derivatives in polymer synthesis, focusing on ring-opening polymerization strategies.
Lewis Acid-Catalyzed Ring-Opening Polymerization (ROP) of Donor-Acceptor Cyclopropanes
The ring-opening polymerization of cyclopropane derivatives can be efficiently catalyzed by Lewis acids, particularly for monomers featuring both donor and acceptor substituents. This method allows for the synthesis of polymers that are not accessible through conventional radical or anionic polymerization techniques. The mechanism involves the coordination of the Lewis acid to the acceptor groups (e.g., esters) on the cyclopropane ring, which facilitates the ring-opening and subsequent polymerization.
A notable example is the ROP of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates, which, in the presence of a Lewis acid like tin tetrachloride (SnCl4), proceeds via a 1,5-addition pathway. This is in contrast to the 1,7-addition observed in radical ROP of the same monomer.[1] The selective 1,5-addition is attributed to the formation of a six-membered transition state.[1] Similarly, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate can undergo ROP with SnCl4 as the catalyst.[1]
Experimental Protocol: Lewis Acid-Catalyzed ROP of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate
This protocol is a representative example for the Lewis acid-catalyzed ring-opening polymerization of a donor-acceptor cyclopropane.
Materials:
-
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (monomer)
-
Tin tetrachloride (SnCl4) (catalyst)
-
Nitromethane (B149229) (CH3NO2) (solvent)
-
Methanol (B129727) (quenching agent)
-
Dichloromethane (B109758) (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
In a Schlenk flask, dissolve the dimethyl 2-phenylcyclopropane-1,1-dicarboxylate monomer in dry nitromethane under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
In a separate vial, prepare a solution of SnCl4 in nitromethane under an inert atmosphere.
-
Add the SnCl4 solution dropwise to the stirred monomer solution.
-
The reaction mixture is stirred for a specified time (e.g., 24 hours) at the chosen temperature.
-
The polymerization is quenched by the addition of a small amount of methanol.
-
The resulting polymer is isolated by precipitation into a non-solvent, such as dichloromethane or methanol, depending on the polymer's solubility.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The polymer structure and molecular weight can be characterized by techniques such as 1H NMR, 13C NMR, and gel permeation chromatography (GPC).
Quantitative Data Summary:
| Monomer | Catalyst | Solvent | Yield (%) | Mn ( g/mol ) |
| Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate | SnCl4 | CH2Cl2 | 85-95 | up to 12,600 |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl4 | CH3NO2 | Good-High | - |
Note: Specific quantitative data can vary based on reaction conditions.
Radical Ring-Opening Polymerization (RROP) of Vinylidenecyclopropanes
Vinylidenecyclopropanes (VDCPs) serve as effective monomers for radical ring-opening polymerization, acting as stable homologues of butatriene. This approach allows for the synthesis of polymers containing alkyne groups within the polymer backbone, which can be valuable for subsequent functionalization. The polymerization can be controlled using techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization or photoinduced electron transfer-atom transfer radical polymerization (PET-ATRP), enabling good control over molecular weights and achieving high structural regularity.[2]
Experimental Protocol: Controlled Radical ROP of Vinylidenecyclopropanes via RAFT
This protocol outlines a general procedure for the controlled radical ring-opening polymerization of a vinylidenecyclopropane monomer using a RAFT agent.
Materials:
-
Vinylidenecyclopropane (VDCP) monomer (e.g., dimethyl or di(primary alkyl) dicarboxylate derivatives)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Chain Transfer Agent (CTA) for RAFT (e.g., a trithiocarbonate)
-
Trifluorotoluene (PhCF3) (solvent)
-
Methanol or Hexane (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
The VDCP monomer, AIBN, and RAFT agent are placed in a Schlenk tube.
-
The tube is sealed with a rubber septum, and the contents are degassed by several freeze-pump-thaw cycles.
-
Dry, degassed trifluorotoluene is added via syringe under an inert atmosphere.
-
The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) in an oil bath to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion.
-
The reaction is stopped by cooling the mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation into a suitable non-solvent like cold methanol or hexane.
-
The polymer is collected by filtration and dried under vacuum.
-
Characterization of the resulting poly(VDCP) is performed using 1H NMR for structural analysis and GPC for molecular weight and dispersity determination.
Quantitative Data Summary:
| Monomer Type | Polymerization Method | Initiator | Control Agent | Solvent |
| Dimethyl/di(primary alkyl) dicarboxylate VDCPs | RAFT | AIBN | CTA | PhCF3 |
| Dimethyl/di(primary alkyl) dicarboxylate VDCPs | PET-ATRP | Alkyl bromide | Photocatalyst | - |
Note: This table summarizes the components of the polymerization systems. Specific yields and molecular weights depend on the monomer-to-initiator ratio and reaction time.
Visualizations
Caption: Workflow for Lewis Acid-Catalyzed Ring-Opening Polymerization.
Caption: Experimental workflow for controlled radical ROP of VDCPs via RAFT.
References
Dicyclopropylmethane: Application Notes and Protocols for a Novel Non-Polar Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopropylmethane is a saturated hydrocarbon characterized by two cyclopropyl (B3062369) groups attached to a central methylene (B1212753) bridge.[1] While it has been noted as a stable building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors, its application as a non-polar solvent in organic reactions is a novel area of exploration.[1] This document provides detailed application notes and proposed protocols for the use of this compound as a non-polar solvent, based on its unique physical and chemical properties. Due to a lack of extensive literature on its use as a solvent, the following applications and protocols are proposed based on its characteristics in comparison to commonly used non-polar solvents.
Physicochemical Properties of this compound
The properties of this compound make it an interesting candidate as a non-polar solvent. Its boiling point is comparable to toluene (B28343), yet it lacks the aromaticity, which can be advantageous in reactions where the aromatic ring of toluene might participate in or interfere with the reaction. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [2][3] |
| Molecular Weight | 96.17 g/mol | [3] |
| Boiling Point | 106.6 °C at 760 mmHg | [2] |
| Melting Point | -103 °C | [2] |
| Density | 0.96 g/cm³ | [2] |
| logP (Octanol/Water) | 2.19650 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| CAS Number | 5685-47-2 | [3] |
Comparison with Common Non-Polar Solvents
To better understand the potential of this compound as a solvent, a comparison of its physical properties with those of common non-polar solvents is provided.
| Property | This compound | Toluene | Hexane | Cyclohexane |
| Boiling Point (°C) | 106.6 | 110.6 | 68.7 | 80.7 |
| Melting Point (°C) | -103 | -95 | -95 | 6.5 |
| Density (g/cm³) | 0.96 | 0.87 | 0.66 | 0.78 |
| Polarity (logP) | ~2.2 | 2.73 | 3.9 | 3.44 |
Proposed Applications in Organic Synthesis
Based on its non-polar nature, moderate boiling point, and lack of reactive functional groups, this compound is proposed as a potential solvent for a variety of organic reactions.
Logical Framework for Solvent Selection
The decision to use this compound as a solvent would be based on a logical progression of considering reaction requirements.
Caption: Logical flow for selecting this compound as a solvent.
Organometallic Reactions
Rationale: Many organometallic reactions, such as certain cross-coupling reactions or reactions involving Grignard reagents, require anhydrous, non-polar, and non-coordinating solvents. The moderate boiling point of this compound allows for a reasonable temperature range for these reactions. Its saturated hydrocarbon structure ensures it is unlikely to react with highly reactive organometallic species.
Proposed Reaction: Suzuki-Miyaura Cross-Coupling.
Free-Radical Polymerization
Rationale: Free-radical polymerizations are often carried out in non-polar solvents that can dissolve the monomer and the resulting polymer without interfering with the radical chain process. This compound's inertness and suitable boiling point for reflux conditions make it a plausible candidate for such polymerizations.
Proposed Reaction: Free-radical polymerization of styrene.
Experimental Protocols (Proposed)
Disclaimer: The following protocols are hypothetical and intended to serve as a starting point for experimentation. They have not been validated from existing literature and should be performed with appropriate safety precautions and small-scale trials.
Protocol 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction
Objective: To investigate the efficacy of this compound as a solvent in the palladium-catalyzed cross-coupling of phenylboronic acid with iodobenzene (B50100).
Materials:
-
Iodobenzene (1.0 mmol, 204 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (B1210297) (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (B44618) (0.08 mmol, 21 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
This compound (5 mL, anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon)
Experimental Workflow:
Caption: Workflow for the proposed Suzuki-Miyaura cross-coupling.
Procedure:
-
A 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and flame-dried under vacuum.
-
The apparatus is allowed to cool to room temperature and backfilled with argon.
-
Under a positive flow of argon, palladium(II) acetate (4.5 mg), triphenylphosphine (21 mg), potassium carbonate (276 mg), phenylboronic acid (146 mg), and iodobenzene (204 mg) are added to the flask.
-
Anhydrous this compound (5 mL) is added via syringe.
-
The reaction mixture is heated to reflux (approximately 107 °C) with vigorous stirring for 4 hours. Reaction progress can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane) to yield biphenyl.
Safety and Handling
This compound should be handled with the standard precautions for a flammable hydrocarbon. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Avoid sources of ignition. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
While this compound is not yet established as a common laboratory solvent, its physical and chemical properties suggest it could be a viable non-polar medium for a range of organic reactions. Its inert nature and moderate boiling point make it a potentially interesting alternative to solvents like toluene, particularly in applications where the aromaticity of toluene is undesirable. Further experimental investigation is required to fully characterize its performance and scope as a non-polar solvent in organic synthesis.
References
Synthesis and Applications of Dicyclopropylmethane Analogs and Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dicyclopropylmethane and its analogs. The unique structural and physicochemical properties of the this compound moiety have garnered increasing interest in medicinal chemistry and drug discovery. This guide aims to be a comprehensive resource, offering clear methodologies and summarizing key data to facilitate further research and development in this promising area.
Introduction
The this compound scaffold, characterized by two cyclopropyl (B3062369) rings attached to a central methylene (B1212753) group, offers a unique three-dimensional architecture that is attractive for drug design. The inherent strain of the cyclopropane (B1198618) rings can impart favorable conformational rigidity and metabolic stability to molecules.[1] Derivatives of this compound have shown potential in various therapeutic areas, including as modulators of opioid receptors and as antimicrobial agents.[2][3] This document outlines synthetic routes to this compound and its key precursors, along with their potential applications.
Synthetic Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from the formation of dicyclopropyl ketone, followed by its reduction.
Protocol 1: Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone
This protocol describes a classic method for the preparation of dicyclopropyl ketone, a key intermediate in the synthesis of this compound. The reaction proceeds via the formation of a dibutyrolactone intermediate, followed by decarboxylation and cyclization.[4][5]
Experimental Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: In a 3-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g (2.17 g atoms) of sodium and 600 ml of absolute methanol (B129727).
-
Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g (4.0 moles) of γ-butyrolactone in one portion. Heat the flask to distill the methanol at a rapid rate.
-
Removal of Methanol: After collecting approximately 475 ml of methanol, apply reduced pressure cautiously to remove an additional 50-70 ml of methanol.
-
Acidification and Decarboxylation: Set the condenser for reflux and add 800 ml of concentrated hydrochloric acid with stirring. Heat the mixture under reflux for 20 minutes.
-
Cyclization: Cool the mixture in an ice bath and add a solution of 480 g of sodium hydroxide (B78521) in 600 ml of water, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.
-
Isolation and Purification: Arrange the condenser for distillation and collect the ketone-water mixture. Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and distill to obtain dicyclopropyl ketone.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 114–121 g (52–55%) | [4][5] |
| Boiling Point | 72–74°C / 33 mm | [4][5] |
| Refractive Index (nD25) | 1.4654 | [4][5] |
Protocol 2: Synthesis of Dicyclopropyl Ketone from 1,7-Dichloro-4-heptanone
An alternative route to dicyclopropyl ketone involves the intramolecular cyclization of 1,7-dichloro-4-heptanone under basic conditions.[6][7]
Experimental Procedure:
-
Reaction Setup: In a 1-liter three-necked flask fitted with a reflux condenser and a mechanical stirrer, add 600 ml of 20% aqueous sodium hydroxide and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.
-
Cyclization: Reflux the mixture with vigorous stirring for 30 minutes.
-
Isolation: Steam distill the reaction mixture until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.
-
Work-up and Purification: Saturate the distillate with potassium carbonate. Separate the upper organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over potassium carbonate, and distill to yield dicyclopropyl ketone.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 69 g (70%) | [7] |
| Boiling Point | 69°C / 20 mm | [6] |
| Refractive Index (nD25) | 1.4648-1.4654 | [7] |
Protocol 3: Synthesis of this compound via Wolff-Kishner Reduction of Dicyclopropyl Ketone
The Wolff-Kishner reduction is a standard method for the deoxygenation of ketones to their corresponding alkanes. This protocol is a general procedure adapted for dicyclopropyl ketone.[2][8]
Experimental Procedure (Huang-Minlon Modification):
-
Hydrazone Formation: In a flask equipped with a reflux condenser, add dicyclopropyl ketone, an excess of hydrazine (B178648) hydrate (B1144303) (85%), and three equivalents of sodium hydroxide. Use a high-boiling solvent such as diethylene glycol.
-
Reaction: Reflux the mixture to form the hydrazone.
-
Removal of Water and Excess Hydrazine: Arrange the apparatus for distillation and remove the water and excess hydrazine.
-
Decomposition: Increase the temperature to approximately 200°C to decompose the hydrazone, leading to the formation of this compound and nitrogen gas.
-
Isolation and Purification: After the reaction is complete, cool the mixture and extract the product with a suitable solvent (e.g., pentane (B18724) or ether). Wash the organic extract, dry it, and distill to obtain pure this compound.
Quantitative Data:
| Property | Value | Reference |
| Boiling Point | 106.6 °C at 760 mmHg | [9] |
| Molecular Weight | 96.17 g/mol | [9] |
Protocol 4: Synthesis of (Dicyclopropylmethyl)amine
This protocol outlines the synthesis of an amine derivative of this compound, which can be a valuable building block for further derivatization.
Experimental Procedure (Reductive Amination):
A general procedure for reductive amination can be adapted for the synthesis of (dicyclopropylmethyl)amine from dicyclopropyl ketone.
-
Imine Formation: In a suitable solvent, react dicyclopropyl ketone with an amine source (e.g., ammonia (B1221849) or a primary amine) in the presence of a dehydrating agent or by azeotropic removal of water to form the corresponding imine.
-
Reduction: Reduce the intermediate imine in situ or after isolation using a suitable reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation to yield the target amine.
-
Isolation and Purification: After the reduction is complete, work up the reaction mixture by quenching any remaining reducing agent, extracting the product, and purifying it by distillation or chromatography.
Applications in Drug Discovery and Development
This compound and its derivatives are being explored for their potential as therapeutic agents.
Peripheral Mu-Opioid Receptor (MOR) Antagonists
Derivatives of this compound have been investigated as peripheral mu-opioid receptor (MOR) antagonists.[2] These compounds have the potential to treat opioid-induced side effects, such as constipation, without affecting the central analgesic effects of opioid painkillers.
The mechanism of action of MOR antagonists involves blocking the binding of opioid agonists to the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). This antagonism prevents the downstream signaling cascade that leads to the physiological effects of opioids.
Caption: Antagonism of the Mu-Opioid Receptor by a this compound Analog.
Antibacterial Agents
The cyclopropane motif is present in several natural and synthetic compounds with antibacterial activity.[3] The strained ring system can influence the molecule's conformation and electronics, potentially leading to enhanced interactions with bacterial targets. The mechanism of action for cyclopropane-containing antibacterials can vary but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.[10][11]
Caption: General Workflow of Antibacterial Action of a this compound Derivative.
Conclusion
This compound and its derivatives represent a valuable class of compounds for medicinal chemistry and drug discovery. The synthetic protocols provided herein offer robust methods for accessing the core scaffold and its key intermediates. The demonstrated biological activities of this compound analogs highlight their potential for the development of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Dicyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 6. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]
- 7. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism, Efficacy, and Safety of Natural Antibiotics | MDPI [mdpi.com]
- 11. Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Dicyclopropylmethane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dicyclopropylmethane is a chemical compound with a unique structural motif that finds applications in various fields, including pharmaceutical synthesis and materials science. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique well-suited for the analysis of volatile compounds like this compound.[1] The method involves separating the analyte from a mixture using a gas chromatograph and then detecting and quantifying it using a mass spectrometer.
Experimental Protocol
1.1.1. Sample Preparation:
The sample preparation method will depend on the sample matrix.[2] For liquid samples where this compound is a major component, a simple "dilute and shoot" approach is often sufficient.[3] For more complex matrices or trace-level analysis, an extraction step is necessary.
-
Liquid-Liquid Extraction (LLE): This technique is used to separate analytes based on their solubility in different immiscible solvents.[3]
-
To a 1 mL aqueous sample, add a suitable internal standard (e.g., cyclooctane (B165968) or a deuterated analog of this compound).
-
Add 1 mL of a non-polar organic solvent such as hexane (B92381) or ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.
-
-
Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb the analyte from the sample matrix.[2]
-
Place the sample (liquid or solid) in a sealed vial.
-
Expose the SPME fiber to the headspace above the sample or directly immerse it in the liquid sample.
-
Allow the analytes to adsorb onto the fiber for a predetermined time.
-
Retract the fiber and insert it into the GC injection port for thermal desorption and analysis.
-
1.1.2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min, hold for 2 minutes |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 96, 81, 67, 54) |
1.1.3. Data Analysis and Quantification:
Quantification is typically performed using an internal standard method.[4] A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated GC-MS method for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL[5][6] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[5][6] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram
High-Performance Liquid Chromatography (HPLC) Method
While GC-MS is ideal for volatile compounds, HPLC can also be adapted for the analysis of this compound, particularly if derivatization is employed to introduce a chromophore for UV detection.[7] Reverse-phase HPLC is the most common mode for the separation of non-polar compounds.[8]
Experimental Protocol
2.1.1. Sample Preparation and Derivatization:
As this compound lacks a strong UV chromophore, derivatization is recommended to enhance detection sensitivity.[7] A potential derivatization strategy involves a reaction that introduces an aromatic ring system. For this hypothetical protocol, we will assume a pre-column derivatization step.
-
To 100 µL of the sample extract (prepared as in the GC-MS section), add a suitable derivatizing agent (e.g., a reagent that reacts with C-H bonds under specific conditions to attach a UV-active moiety).
-
Add a catalyst if required and heat the mixture at a specified temperature for a set duration to ensure complete reaction.
-
Cool the reaction mixture and dilute with the mobile phase to a concentration within the calibration range.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
2.1.2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Dependent on the chromophore introduced during derivatization (e.g., 254 nm)[9] |
2.1.3. Data Analysis and Quantification:
Similar to the GC-MS method, quantification is achieved using an internal standard and a calibration curve. The peak area of the derivatized this compound is ratioed against the peak area of a derivatized internal standard.
Quantitative Data Summary
The following table presents hypothetical performance characteristics for a validated HPLC-UV method for derivatized this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Workflow Diagram
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]
Experimental Protocol
3.1.1. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.[10]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
3.1.2. NMR Instrumentation and Parameters:
| Parameter | Recommended Condition |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Pulse Program | A standard single-pulse experiment (e.g., zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest (typically > 30 s for quantitative accuracy) |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
| Acquisition Time | ≥ 3 seconds |
| Temperature | 298 K |
3.1.3. Data Analysis and Quantification:
The concentration of this compound is calculated using the following formula:
Purity of Analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
IS = Internal Standard
Quantitative Data Summary
The following table provides expected performance characteristics for a qNMR method.
| Parameter | Typical Value |
| Linearity (R²) | Not applicable (primary method) |
| Range | Dependent on sample solubility and instrument sensitivity |
| Limit of Detection (LOD) | Dependent on instrument and number of scans |
| Limit of Quantification (LOQ) | Dependent on instrument and number of scans |
| Accuracy | High (typically within ± 2%) |
| Precision (% RSD) | < 1% |
Logical Relationship Diagram
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[13][14][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
References
- 1. Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 6. researchgate.net [researchgate.net]
- 7. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. pharmacognosy.pharmacy.uic.edu [pharmacognosy.pharmacy.uic.edu]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols: The Cyclopropyl Moiety in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While direct applications of dicyclopropylmethane in agrochemical synthesis are not widely documented, the cyclopropyl (B3062369) group itself is a vital structural motif in a multitude of modern agrochemicals.[1] This three-membered ring, due to its inherent strain and unique electronic properties, often imparts desirable characteristics to bioactive molecules.[2] The cyclopropyl group can influence a molecule's conformation, metabolic stability, and binding affinity to target enzymes, making it a valuable component in the design of novel fungicides, herbicides, and insecticides.[1][3] This document provides an overview of the significance of the cyclopropyl group in agrochemicals and offers a representative synthetic protocol for its incorporation.
The Role of the Cyclopropyl Group in Agrochemicals:
The inclusion of a cyclopropyl ring in an agrochemical's structure can lead to several advantageous properties:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger interactions with the target protein.
-
Increased Metabolic Stability: The cyclopropyl group can block sites of metabolic degradation, thereby increasing the half-life of the active ingredient in the target pest and the environment.
-
Improved Physicochemical Properties: The lipophilicity imparted by the cyclopropyl group can enhance the molecule's uptake and transport within the plant or insect.
-
Novel Modes of Action: The unique electronic nature of the cyclopropyl ring can lead to novel interactions with biological targets.[1]
Table 1: Examples of Cyclopropyl-Containing Agrochemicals
| Agrochemical | Type | Mode of Action | Key Applications |
| Cyprodinil | Fungicide | Inhibition of methionine biosynthesis.[4] | Control of a broad spectrum of plant diseases on grapes, vegetables, and cereals.[5] |
| Cycloate | Herbicide | Thiocarbamate herbicide used for pre-emergence weed control.[6][7] | Used on sugar beets, table beets, and spinach.[7] |
| Cyclopyrimorate | Herbicide | Inhibition of homogentisate (B1232598) solanesyltransferase (HST).[8] | Broad-spectrum weed control in rice fields.[8] |
| Cycloprothrin | Insecticide | Acts as a pyrethroid-like insecticide.[9] | General insecticide for plant, animal, and human insect pests.[9] |
Experimental Protocol: Synthesis of a Cyprodinil Analogue
This protocol describes a representative synthesis of a key intermediate for an anilinopyrimidine fungicide, exemplified by Cyprodinil, which features a prominent cyclopropyl group. The synthesis involves the condensation of a cyclopropyl-substituted β-diketone with guanidine (B92328) to form the core pyrimidine (B1678525) ring structure.
Materials and Reagents:
-
1-Cyclopropylbutane-1,3-dione
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH), absolute
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL) with stirring.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (1.0 equivalent) followed by 1-cyclopropylbutane-1,3-dione (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired 2-amino-4-cyclopropyl-6-methylpyrimidine intermediate.
Table 2: Representative Reaction Data (Hypothetical)
| Parameter | Value |
| Yield of Intermediate | 75-85% |
| Purity (by HPLC) | >98% |
| Melting Point | 135-138 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.20 (s, 1H), 2.35 (s, 3H), 1.90-1.80 (m, 1H), 1.10-1.00 (m, 2H), 0.90-0.80 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5, 163.2, 110.1, 24.0, 15.8, 10.5 |
Visualizations
Caption: A generalized workflow for the synthesis of a cyclopropyl-containing agrochemical.
Caption: Inhibition of a fungal biosynthetic pathway by a cyclopropyl-containing agrochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cycloate | C11H21NOS | CID 14337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Cyclopyrimorate: Synthesis, Application and Mode of action_Chemicalbook [chemicalbook.com]
- 9. Cycloprothrin – the first designer insecticide – CSIROpedia [csiropedia.csiro.au]
Troubleshooting & Optimization
"common side products in the synthesis of dicyclopropylmethane"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of dicyclopropylmethane. The information is tailored for professionals in research and development who may encounter specific challenges during their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Wolff-Kishner reduction of dicyclopropyl ketone.
Section 1: Low Yield or Incomplete Reaction
Q1: My Wolff-Kishner reduction of dicyclopropyl ketone is resulting in a low yield of this compound or is incomplete. What are the likely causes and how can I improve the outcome?
A1: Low yields or incomplete reactions in the Wolff-Kishner reduction are common and can often be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
-
Insufficient Temperature: The decomposition of the dicyclopropyl ketone hydrazone intermediate requires high temperatures, typically around 200°C. The presence of water, a byproduct of the initial hydrazone formation, can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature for the final reduction step.
-
Solution: After the initial heating period to form the hydrazone, it is crucial to remove water and excess hydrazine (B178648) hydrate (B1144303) by distillation. This allows the reaction temperature to rise to the optimal range for the decomposition of the hydrazone and subsequent formation of this compound. The use of a high-boiling solvent like diethylene glycol is essential to achieve and maintain these high temperatures.
-
-
Incomplete Hydrazone Formation: The first step of the Wolff-Kishner reduction is the formation of the hydrazone from dicyclopropyl ketone and hydrazine. If this reaction is not complete, the subsequent reduction will also be incomplete.
-
Solution: Ensure that the initial reaction phase for hydrazone formation is allowed to proceed for a sufficient amount of time (e.g., one hour at a moderate temperature) before increasing the temperature to drive the reduction.
-
-
Premature Distillation of Product: this compound is a relatively volatile compound (B.P. 102°C). If the distillation to remove water and excess hydrazine is too vigorous or prolonged, the product may co-distill with the volatile components, leading to a lower isolated yield.
-
Solution: Carefully monitor the temperature of the reaction mixture during the distillation step. The goal is to remove the lower-boiling components (water and hydrazine) while retaining the higher-boiling product and solvent. Once the pot temperature reaches the desired level for the reduction, the setup should be switched to a reflux condenser to complete the reaction before the final product distillation.
-
Section 2: Identification of Side Products
Q2: I have obtained my crude this compound, but analytical data (e.g., GC-MS, NMR) suggests the presence of impurities. What are the common side products in this synthesis?
A2: Several side products can form during the synthesis of this compound via the Wolff-Kishner reduction of dicyclopropyl ketone. Understanding these impurities is key to optimizing the reaction and purification process.
-
Dicyclopropyl Ketone Azine: This is a common byproduct in Wolff-Kishner reductions and is formed from the reaction of the dicyclopropyl ketone hydrazone intermediate with unreacted dicyclopropyl ketone.[1]
-
Formation: This side reaction is favored if there is a significant amount of unreacted ketone present when the hydrazone has formed.
-
Mitigation: Ensuring a slight excess of hydrazine can help to fully convert the ketone to the hydrazone, minimizing the chance for azine formation. Additionally, avoiding the premature removal of all excess hydrazine during the distillation step can be beneficial.
-
-
Dicyclopropylmethanol: Incomplete reduction can lead to the formation of the corresponding alcohol, dicyclopropylmethanol. This can occur if the reaction conditions are not basic enough or if the temperature is too low. The alkoxide base used in the reaction can also act as a reducing agent for the ketone.[1]
-
Formation: This is more likely if the decomposition of the hydrazone is not driven to completion.
-
Mitigation: Ensure a sufficiently high reaction temperature (around 200°C) and a strong basic environment to favor the complete reduction to the alkane.
-
-
Dicyclopropyl Ketone Hydrazone: The intermediate hydrazone may be present in the final product if the reaction is not heated for a sufficient duration at the required high temperature to induce decomposition and nitrogen gas evolution.
-
Formation: Quenching the reaction prematurely or insufficient heating will lead to the isolation of this intermediate.
-
Mitigation: Ensure the reaction is maintained at the decomposition temperature until the evolution of nitrogen gas has ceased, indicating the completion of the reduction.
-
-
Ring-Opened Products: Although less common under standard Wolff-Kishner conditions, the high basicity and temperature can potentially lead to the cleavage or rearrangement of the strained cyclopropyl (B3062369) rings.
-
Formation: The stability of the cyclopropyl ring is a factor, and harsh conditions could promote side reactions.
-
Mitigation: While generally robust, if ring-opening is suspected, it may be necessary to explore milder reduction conditions if the desired product is not obtained in satisfactory yield.
-
Quantitative Data Summary
The following table summarizes the reported yield for the synthesis of this compound from dicyclopropyl ketone via Wolff-Kishner reduction.
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| This compound | Dicyclopropyl ketone | KOH, Hydrazine hydrate | Diethylene glycol | 63% | US2979529A |
Experimental Protocols
Synthesis of Dicyclopropyl Ketone
This procedure outlines the preparation of the dicyclopropyl ketone precursor.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 600 ml of a 20% aqueous solution of sodium hydroxide (B78521).
-
Addition of Dihalo-ketone: To the stirred sodium hydroxide solution, add 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 30 minutes.
-
Steam Distillation: Following the reflux period, steam distill the mixture until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.
-
Work-up: Saturate the distillate with potassium carbonate. Separate the upper organic layer. Extract the aqueous layer once with diethyl ether.
-
Drying and Purification: Combine the organic layer and the ether extract and dry over anhydrous potassium carbonate. After removing the ether by distillation, the crude dicyclopropyl ketone is obtained. Further purification can be achieved by vacuum distillation.
Synthesis of this compound via Wolff-Kishner Reduction
This protocol details the reduction of dicyclopropyl ketone to this compound.
-
Reaction Mixture: In a flask equipped for distillation, combine 35 g (0.32 mole) of dicyclopropyl ketone, 300 ml of diethylene glycol, 40 g of potassium hydroxide, and 40 ml of hydrazine hydrate.
-
Hydrazone Formation: Heat the mixture for one hour at approximately 100°C to facilitate the formation of the hydrazone.
-
Removal of Volatiles: After the initial heating, arrange the apparatus for distillation and carefully distill off the excess hydrazine and water until the temperature of the reaction mixture (pot temperature) reaches 200°C.
-
Reduction: Maintain the reaction mixture at 200°C until all of the product has distilled over.
-
Work-up: Extract the distillate with diethyl ether.
-
Purification: Dry the ether extract with potassium carbonate. After removing the solvent, the this compound product is obtained.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-stage synthesis of this compound.
Troubleshooting Logic for Low Yield in Wolff-Kishner Reduction
Caption: Troubleshooting flowchart for low yield of this compound.
References
"troubleshooting purification of dicyclopropylmethane from reaction mixture"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of dicyclopropylmethane from common reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, categorized by the synthetic route.
Scenario 1: Purification after Reduction of Dicyclopropyl Ketone
The reduction of dicyclopropyl ketone to this compound is a common synthetic route. However, incomplete reaction or side reactions can lead to a mixture of products.
Q1: My final product is a mixture of this compound and unreacted dicyclopropyl ketone. How can I separate them?
A1: Fractional distillation is the most effective method due to the significant difference in boiling points.
-
Troubleshooting:
-
Low Purity After Distillation: If you observe co-distillation or poor separation, ensure your distillation setup is optimized for fractional distillation. Use a fractionating column with sufficient theoretical plates (e.g., a Vigreux or packed column) and maintain a slow, steady distillation rate.
-
Product Identification: Confirm the identity of the fractions using techniques like GC-MS or NMR spectroscopy.
-
Data Presentation: Boiling Points of Key Compounds
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 106.6 | 760 |
| Dicyclopropyl Ketone | 160-162[1][2][3][4] | 760 |
| Dicyclopropylmethanol (B83125) | 167 (or 69°C @ 13 mmHg)[5][6] | 760 |
Q2: I have dicyclopropylmethanol as a significant byproduct in my reaction mixture. How can I remove it?
A2: Besides fractional distillation, an extractive workup can be effective in removing the more polar dicyclopropylmethanol.
-
Troubleshooting:
-
Emulsion Formation During Extraction: If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to break the emulsion.
-
Incomplete Removal of Alcohol: Multiple extractions with water or a dilute acid (e.g., 1M HCl) will enhance the removal of the alcohol. The acidic wash protonates the alcohol, increasing its aqueous solubility.
-
Scenario 2: Purification after a Simmons-Smith Reaction
The Simmons-Smith reaction is a popular method for cyclopropanation to synthesize cyclopropyl-containing compounds. The workup is crucial to remove inorganic byproducts and unreacted reagents.
Q3: How do I effectively remove the zinc salts (e.g., zinc iodide) after a Simmons-Smith reaction?
A3: A proper aqueous workup is essential.
-
Troubleshooting:
-
Persistent Solids: If you observe persistent solid zinc salts, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Stir vigorously to dissolve the salts.
-
Filtration Issues: After quenching, filter the mixture through a pad of celite to remove any remaining fine solids before proceeding with the liquid-liquid extraction.
-
Q4: My crude product contains unreacted diiodomethane (B129776). How can I get rid of it?
A4: Diiodomethane has a high boiling point (182 °C), making it difficult to remove by simple distillation from this compound.
-
Troubleshooting:
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method. This compound is nonpolar and will elute quickly with a nonpolar eluent (e.g., hexanes or petroleum ether), while the more polar diiodomethane will be retained on the column.
-
Chemical Quenching: Some unreacted zinc-copper couple can be quenched with a dilute acid wash, which also helps in the removal of zinc salts.
-
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for separating this compound from less volatile impurities like dicyclopropyl ketone and dicyclopropylmethanol.
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Place the crude reaction mixture into the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Slowly increase the temperature and monitor the thermometer at the head of the column.
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at or near the boiling point of this compound (106.6 °C at 760 mmHg).
-
Monitor the temperature closely. A sharp increase in temperature indicates that the lower-boiling component has distilled over.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Extractive Workup for Removal of Polar Impurities
This protocol is designed to remove polar impurities such as dicyclopropylmethanol.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water (3 x 50 mL for a 100 mL organic solution).
-
Acidic Wash (Optional): To enhance the removal of basic impurities or alcohols, perform a wash with 1M HCl (2 x 30 mL).
-
Basic Wash (Optional): To remove acidic impurities, wash with a saturated sodium bicarbonate solution (2 x 30 mL).
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with different polarities, such as diiodomethane.
-
Column Packing:
-
Select an appropriate size column and plug the bottom with glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica gel.
-
-
Elution:
-
Elute the column with a nonpolar solvent system (e.g., 100% hexanes or a gradient of ethyl acetate (B1210297) in hexanes).
-
This compound, being nonpolar, will elute first.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: General experimental workflow for purification.
References
Technical Support Center: Thermal Decomposition of Dicyclopropylmethane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal decomposition pathways of dicyclopropylmethane.
Troubleshooting Guide
Issue: Inconsistent or non-reproducible product ratios in replicate experiments.
-
Question: My GC-MS analysis shows significant variations in the relative amounts of decomposition products between identical thermal stress experiments. What could be the cause?
-
Answer: Inconsistent product ratios in the pyrolysis of this compound often stem from minor fluctuations in experimental conditions that can favor one decomposition pathway over another. The thermal decomposition of cyclopropane-containing molecules can proceed through competing diradical or carbocationic rearrangement pathways, as well as fragmentation routes.
-
Temperature Gradients: Ensure uniform heating across your reactor. Even small temperature differences can significantly alter the rates of competing reactions. Profile your furnace or heating block to confirm temperature homogeneity.
-
Surface Effects: The nature and condition of the reactor surface can influence the reaction. Active sites on the surface of a new or improperly cleaned reactor can catalyze certain decomposition pathways. Consider seasoning the reactor by running the reaction several times to achieve a more inert and consistent surface.
-
Heating Rate: The rate at which the sample is heated to the target temperature can affect the initial distribution of products. A slower heating rate may allow for lower energy pathways to dominate, while a rapid heating rate might favor higher energy fragmentation pathways. Standardize and precisely control your heating ramp rate.
-
Residence Time: The time the molecules spend in the heated zone is critical. Minor variations in flow rate (for flow reactors) or reaction time (for static reactors) will alter the extent of secondary decompositions of initial products. Precisely control the flow rates of carrier gases or the duration of heating.
-
Issue: Observation of unexpected high-molecular-weight products.
-
Question: I am observing peaks in my mass spectrum that correspond to molecules heavier than this compound. What is the likely origin of these species?
-
Answer: The formation of higher molecular weight products is likely due to intermolecular reactions of the reactive intermediates generated during the thermal decomposition.
-
Radical Recombination: The initial homolytic cleavage of a C-C bond in the cyclopropyl (B3062369) ring can generate diradicals. These highly reactive species can recombine with other radicals or add to unsaturated products, leading to oligomerization or polymerization.
-
High Concentrations: Running experiments with high initial concentrations of this compound increases the probability of bimolecular collisions and subsequent side reactions. Consider diluting your sample with an inert gas (e.g., argon, nitrogen) to minimize these intermolecular events.
-
Issue: Difficulty in identifying and differentiating isomeric products.
-
Question: My GC analysis shows several co-eluting or closely eluting peaks, and the mass spectra are very similar. How can I definitively identify the isomeric products of this compound decomposition?
-
Answer: The thermal rearrangement of this compound is expected to produce a variety of structural and geometric isomers of C7H12 alkenes. Differentiating these can be challenging.
-
High-Resolution GC: Employ a high-resolution capillary column with a suitable stationary phase to improve the separation of isomers. A longer column or a slower temperature ramp can also enhance resolution.
-
NMR Spectroscopy: If you can isolate sufficient quantities of the major products, ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. Spectroscopic data for this compound is available for comparison.[1][2]
-
Tandem Mass Spectrometry (MS/MS): If your mass spectrometer has MS/MS capabilities, you can isolate a specific parent ion and fragment it. The resulting fragmentation pattern can provide more detailed structural information to help differentiate between isomers.
-
Reference Standards: If commercially available, inject authentic samples of suspected products to compare their retention times and mass spectra with your experimental data.
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary expected decomposition pathways for this compound under thermal stress?
-
Answer: Based on studies of similar cyclopropyl systems, the thermal decomposition of this compound is expected to proceed primarily through the following pathways:
-
Homolytic C-C Bond Cleavage: The weakest bonds in the molecule are the C-C bonds within the strained cyclopropyl rings. Thermal energy can induce homolytic cleavage of one of these bonds to form a diradical intermediate.
-
Diradical Rearrangement: The resulting diradical can undergo a series of rearrangements, including hydrogen shifts and further bond cleavages, to form various isomeric heptadienes or other unsaturated hydrocarbons. The thermal isomerization of cyclopropane (B1198618) to propene proceeds through a trimethylene diradical intermediate.[3][4]
-
Cyclopropylmethyl-Butenyl Rearrangement: The cyclopropylmethyl moiety is known to undergo thermal rearrangement to form butenyl structures.[5][6][7] In this compound, this could lead to the formation of various dienes.
-
Fragmentation: At higher temperatures, fragmentation into smaller molecules is likely. This can occur through the cleavage of the C-C bond linking the two cyclopropyl groups or through more complex rearrangements followed by fragmentation.
-
-
Question: What are the typical temperature ranges for the thermal decomposition of this compound?
-
Question: How can I monitor the progress of the decomposition reaction in real-time?
-
Answer: Real-time monitoring can be achieved using various in-situ analytical techniques:
-
In-situ Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy can be used to monitor the disappearance of this compound and the appearance of functional groups associated with the products (e.g., C=C double bonds).
-
Fast GC: For flow-through systems, a fast gas chromatograph can be coupled to the reactor outlet to provide near-real-time analysis of the product mixture.
-
Quantitative Data Summary
The following table summarizes kinetic data for the thermal isomerization of cyclopropane, which can serve as a reference for understanding the reactivity of the cyclopropyl moiety.
| Reaction | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (K) | Reference |
| Cyclopropane → Propene | 10¹⁵.⁶⁰ ± ⁰.⁰⁶ | 65.70 ± 0.17 | 400 - 1400 | [3] |
Experimental Protocols
Protocol 1: Gas-Phase Pyrolysis of this compound in a Flow Reactor
This protocol describes a general procedure for studying the gas-phase thermal decomposition of this compound.
-
System Setup:
-
A quartz or stainless-steel tube reactor is placed inside a tube furnace with a programmable temperature controller.
-
The inlet of the reactor is connected to a mass flow controller for an inert carrier gas (e.g., Argon) and a syringe pump for introducing liquid this compound. The this compound is vaporized in a heated mixing zone before entering the reactor.
-
The outlet of the reactor is connected to a gas chromatograph-mass spectrometer (GC-MS) for product analysis.
-
-
Experimental Procedure:
-
The reactor is heated to the desired temperature (e.g., 450 °C) under a constant flow of the inert carrier gas.
-
Once the temperature is stable, the syringe pump is started to introduce a controlled flow of this compound into the carrier gas stream. The concentration of this compound should be kept low (e.g., <1%) to minimize bimolecular reactions.
-
The reaction products are carried by the inert gas to the GC-MS for separation and identification.
-
The experiment is repeated at different temperatures to study the effect of temperature on the product distribution and reaction rate.
-
-
Data Analysis:
-
The peaks in the chromatogram are identified using the mass spectrometer. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[9]
-
The relative peak areas are used to determine the product distribution at each temperature.
-
Visualizations
Caption: Proposed primary decomposition pathways of this compound.
Caption: General experimental workflow for studying thermal decomposition.
References
- 1. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas phase pyrolysis of cyclopropene. Part 1.—Kinetics and mechanism - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. Cyclopropane, 1,1'-methylenebis- [webbook.nist.gov]
"how to avoid polymerization during dicyclopropylmethane reactions"
Technical Support Center: Dicyclopropylmethane Reactions
Welcome to the technical support center for this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of unwanted polymerization during experimentation. The high ring strain of the cyclopropyl (B3062369) groups in this compound makes the molecule susceptible to ring-opening reactions, which can initiate polymerization under certain conditions.[1][2] This guide provides troubleshooting advice, frequently asked questions, and best-practice protocols to help you achieve your desired reaction outcomes while minimizing side reactions.
Troubleshooting Guide
Question: My reaction with this compound has resulted in a viscous oil, an insoluble precipitate, or a "gunk" that is difficult to characterize. What is the likely cause?
Answer: The formation of viscous or insoluble materials is a strong indicator of polymerization. This compound, while a saturated hydrocarbon, contains highly strained cyclopropane (B1198618) rings.[1] These rings can open under various conditions—such as in the presence of strong acids, electrophiles, radical initiators, or high temperatures—to form reactive intermediates that subsequently polymerize.[1][3][4][5] The process is often a chain-growth polymerization initiated by a ring-opened carbocation or radical.[6]
Question: What specific experimental conditions are known to promote polymerization, and how can I avoid them?
Answer: Polymerization can be triggered by several factors. Controlling your reaction setup to exclude these triggers is the most effective strategy for prevention. The table below summarizes conditions that promote polymerization versus those recommended for successful, controlled reactions.
Table 1: Comparison of Reaction Conditions
| Parameter | Conditions Promoting Polymerization | Recommended Conditions to Avoid Polymerization | Rationale |
| Catalyst | Strong Lewis acids (e.g., SnCl₄, Sc(OTf)₃, Yb(NTf₂)₃)[3][7], strong Brønsted acids.[4] | Mild or heterogeneous catalysts, non-acidic catalysts. If an acid is required, use the weakest effective one in catalytic amounts. | Strong acids can coordinate to the cyclopropane ring, facilitating ring-opening to form a carbocation intermediate that initiates polymerization.[4][8] |
| Temperature | High temperatures (>80 °C). | Low to moderate temperatures (e.g., -20 °C to 25 °C). | Elevated temperatures provide the activation energy for ring-opening and can generate radical species, both of which can initiate polymerization.[1] For some reversible reactions, high temperatures can favor the starting materials (retro-reaction).[9] |
| Reagents | Presence of strong electrophiles, radical initiators (e.g., peroxides, AIBN), or impurities like oxygen.[5][10] | High-purity, degassed reagents and solvents.[10] Use of radical inhibitors if radical pathways are a concern. | Impurities can act as initiators. Oxygen, for example, can react with radicals and interfere with desired reaction pathways.[10] |
| Atmosphere | Presence of air (oxygen) and moisture. | Inert atmosphere (Nitrogen or Argon). | Oxygen can promote oxidative side reactions and radical formation.[10] Moisture can lead to hydrolysis with certain reagents, potentially generating acidic byproducts that catalyze polymerization.[11] |
| Additives | Unintentional acidic impurities. | Addition of a radical inhibitor (e.g., BHT, hydroquinone (B1673460), TEMPO)[12][13], or a non-nucleophilic base to scavenge trace acids. | Inhibitors act as radical scavengers, terminating chain reactions before they can propagate.[10][14] A base can neutralize acid impurities that would otherwise catalyze ring-opening. |
| Solvent | Highly polar or protic solvents that can stabilize carbocationic intermediates (e.g., HFIP).[4] | Non-polar, aprotic solvents (e.g., hexane, toluene, dichloromethane). | Solvents that do not stabilize charged intermediates can disfavor the formation of the carbocations required for cationic polymerization. |
Frequently Asked Questions (FAQs)
Q1: How can I completely avoid acid-initiated polymerization if my reaction requires an acidic catalyst? A1: If an acidic catalyst is necessary, several strategies can minimize polymerization. First, use the catalyst in the lowest possible concentration. Second, opt for a milder Lewis acid or a solid-supported acid catalyst, which can be easily filtered off and may offer better selectivity. Finally, consider adding the acidic catalyst slowly and at a low temperature to control the reaction rate and prevent a rapid, exothermic polymerization. After the reaction is complete, promptly quench the acid with a base (e.g., saturated sodium bicarbonate solution or triethylamine) during the workup.
Q2: What is the best way to handle and store this compound to ensure its long-term stability? A2: To ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon).[12] The container should be tightly sealed to prevent exposure to air and moisture.[11] For long-term storage, adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) at a concentration of 10-100 ppm, is highly recommended to prevent autoxidation and radical-initiated degradation.[12]
Q3: Are there specific classes of inhibitors that are most effective for preventing radical polymerization in cyclopropane systems? A3: Yes, two main classes of inhibitors are highly effective.
-
Phenolic Compounds: These act as radical scavengers. Butylated hydroxytoluene (BHT) and hydroquinone are common and cost-effective choices.[12][14]
-
Stable Nitroxide Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are extremely efficient at trapping radical intermediates and terminating polymerization chains.[12]
Q4: How can I monitor my reaction in real-time to detect the onset of polymerization? A4: Early detection is key to preventing a complete loss of material.
-
Visual Inspection: A noticeable increase in the viscosity of the reaction mixture is a primary indicator.
-
Thermal Monitoring: Uncontrolled polymerization is often highly exothermic. A sudden, unexpected rise in the reaction temperature is a critical warning sign.
-
Analytical Monitoring: Periodically take small aliquots from the reaction mixture and analyze them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or GC-MS. The appearance of a smear on a TLC plate or the emergence of broad, higher-molecular-weight peaks in a chromatogram suggests oligomer or polymer formation.[12]
Experimental Protocols
General Protocol for Minimizing Polymerization in Reactions with this compound
This protocol outlines best practices for a generic reaction involving this compound to minimize the risk of polymerization.
-
Reagent and Solvent Preparation:
-
Ensure this compound and all other reagents are of high purity. If necessary, purify them using standard laboratory techniques (e.g., distillation, recrystallization).
-
Use dry, aprotic solvents. If necessary, dry solvents using a solvent purification system or appropriate drying agents.
-
Degas all solvents and liquid reagents by bubbling argon or nitrogen through them for 15-30 minutes prior to use to remove dissolved oxygen.
-
-
Reaction Setup:
-
Assemble glassware that has been oven- or flame-dried and cooled under a stream of inert gas.
-
Maintain a positive pressure of nitrogen or argon throughout the entire experiment using a manifold or balloon.
-
If the reaction is sensitive to radical initiation, add a radical inhibitor like BHT (e.g., 50 ppm) to the reaction vessel along with the this compound.
-
-
Execution of Reaction:
-
Cool the reaction vessel to the desired temperature (e.g., 0 °C or lower) using an appropriate cooling bath before adding any reagents.
-
If adding a potentially problematic reagent (e.g., a Lewis acid), add it dropwise or via a syringe pump over an extended period to maintain a low concentration and control the reaction rate.
-
Maintain vigorous stirring to ensure efficient mixing and to dissipate any heat generated.
-
Monitor the reaction's internal temperature closely with a thermometer.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC or GC as described in the FAQs.
-
Once the reaction is complete, quench it promptly and appropriately. If an acid catalyst was used, neutralize it by pouring the reaction mixture into a cooled, stirred solution of a weak base (e.g., saturated NaHCO₃).
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Proceed with standard aqueous workup and purification procedures.
-
Visualizations
Below is a logical workflow to guide experimental design and minimize the risk of polymerization when working with this compound.
Caption: Decision pathway for mitigating polymerization risk in this compound reactions.
References
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
"challenges in the scale-up of dicyclopropylmethane production"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of dicyclopropylmethane production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory method for synthesizing this compound is the cyclopropanation of 1,4-pentadiene (B1346968) using a Simmons-Smith or a related reaction. This reaction typically involves an organozinc carbenoid, which reacts with the double bonds of the diene to form the two cyclopropane (B1198618) rings.
Q2: What are the primary challenges when scaling up the Simmons-Smith reaction for this compound production?
A2: The primary challenges include:
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Reagent Cost and Handling: The traditional Simmons-Smith reagent uses diiodomethane (B129776), which can be expensive for large-scale production.[1] Handling large quantities of pyrophoric reagents like diethylzinc (B1219324) (used in the Furukawa modification) also poses significant safety risks.
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Exothermic Reaction Control: The cyclopropanation reaction is exothermic. Managing heat dissipation becomes critical at a larger scale to prevent runaway reactions and ensure consistent product quality.
-
Work-up and Purification: Separating the desired this compound from unreacted starting materials, zinc salts, and other byproducts can be challenging at scale.
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Maintaining Stereochemistry: While the Simmons-Smith reaction is stereospecific, ensuring consistent stereochemical outcomes on a large scale requires precise control over reaction conditions.[1][2]
Q3: Are there more cost-effective alternatives to the traditional Simmons-Smith reagents for large-scale synthesis?
A3: Yes, several modifications to the Simmons-Smith reaction have been developed to use more affordable or easier-to-handle reagents. These include using dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide.[1] The Furukawa modification, which uses diethylzinc and diiodomethane, can also increase reactivity.[1][3] For industrial applications, continuous-flow processes are being explored to improve safety and efficiency.[4][5]
Q4: What are the expected side reactions and impurities in this compound synthesis?
A4: Potential side reactions and impurities include:
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Incomplete Reaction: Formation of (2-propenyl)cyclopropane (the mono-cyclopropanated product) if the reaction does not go to completion.
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Polymerization: 1,4-pentadiene can be prone to polymerization under certain conditions.
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Byproducts from Reagent Decomposition: The organozinc reagent can decompose, especially in the presence of moisture or impurities, leading to the formation of zinc hydroxides and other inorganic salts.
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Solvent-Related Impurities: Impurities present in the solvent can react with the organozinc reagent.
Q5: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic methods is recommended:
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Gas Chromatography (GC): Ideal for monitoring the disappearance of the volatile starting material (1,4-pentadiene) and the appearance of the product and any volatile byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any organic impurities.
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Mass Spectrometry (MS): Coupled with GC (GC-MS), it can help in the identification of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Zinc: | The zinc-copper couple or zinc dust may not be sufficiently activated. Activate the zinc by washing with HCl, followed by water, ethanol, and ether, and drying under vacuum. |
| Poor Quality Reagents: | Diiodomethane or other reagents may have degraded. Use freshly distilled diiodomethane and ensure all other reagents are of high purity and anhydrous. |
| Insufficient Reagent: | The stoichiometry of the organozinc reagent to the diene may be too low. Use a molar excess of the cyclopropanating agent. |
| Low Reaction Temperature: | The reaction may be too slow at the current temperature. Cautiously increase the reaction temperature while carefully monitoring for exotherms. |
| Presence of Moisture: | Water will quench the organozinc reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Incomplete Reaction - Presence of Mono-cyclopropanated Product
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent: | Not enough cyclopropanating agent was used to react with both double bonds. Increase the molar ratio of the Simmons-Smith reagent to 1,4-pentadiene. |
| Short Reaction Time: | The reaction may not have been allowed to proceed to completion. Increase the reaction time and monitor the progress by GC. |
| Poor Mixing: | In a large-scale reaction, inefficient stirring can lead to localized areas of low reagent concentration. Ensure vigorous and efficient stirring throughout the reaction. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Emulsion during Work-up: | The formation of stable emulsions can complicate the separation of organic and aqueous layers. Break emulsions by adding a saturated brine solution or by filtration through a pad of celite. |
| Co-distillation of Impurities: | Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation. Use fractional distillation with a high-efficiency column for purification. |
| Residual Zinc Salts: | Finely dispersed zinc salts can be difficult to remove by simple filtration. Quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride and filter the mixture. Washing the organic layer with dilute acid can also help remove zinc salts. |
Experimental Protocols
Gram-Scale Synthesis of this compound via Simmons-Smith Reaction
Materials:
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Zinc dust (<10 micron, activated)
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Copper(I) chloride
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1,4-Pentadiene
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Diiodomethane
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (2.2 eq) and copper(I) chloride (0.22 eq). Heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.
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Formation of the Zinc-Copper Couple: Add anhydrous diethyl ether to the flask and stir the mixture vigorously for 10-15 minutes.
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Reaction Initiation: To the stirred suspension, add a solution of 1,4-pentadiene (1.0 eq) in anhydrous diethyl ether. Then, add a solution of diiodomethane (2.1 eq) in anhydrous diethyl ether dropwise via an addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until GC analysis indicates the complete consumption of the starting material.
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Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
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Extraction: Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) |
| Reactant: 1,4-Pentadiene | 10 g | 1 kg |
| Reagent: Diiodomethane | 80 g (2.1 eq) | 8 kg (2.1 eq) |
| Reagent: Zinc-Copper Couple | 25 g (2.2 eq) | 2.5 kg (2.2 eq) |
| Solvent: Diethyl Ether | 250 mL | 25 L |
| Reaction Time | 2 hours | 4-6 hours |
| Typical Yield | 75-85% | 65-75% |
| Purity (after distillation) | >98% | >97% |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Dicyclopropylmethane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of dicyclopropylmethane derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do the proton (¹H) NMR spectra of this compound derivatives exhibit such complex and overlapping signals, especially in the upfield region (0-1 ppm)?
A1: The complexity arises from several factors inherent to the cyclopropyl (B3062369) ring system. The protons on the three-membered ring are diastereotopic, meaning they are in chemically non-equivalent environments.[1] This non-equivalence leads to distinct chemical shifts. Furthermore, the protons exhibit strong spin-spin coupling with each other, including geminal coupling (protons on the same carbon, ²J), cis-vicinal coupling (protons on adjacent carbons on the same face of the ring, ³J), and trans-vicinal coupling (protons on adjacent carbons on opposite faces, ³J).[2] These overlapping coupling patterns result in multiplets that are difficult to resolve in a standard one-dimensional ¹H NMR spectrum.[3]
Q2: What are the typical coupling constant (J) values for protons on a cyclopropyl ring, and how can they be used for structural assignment?
A2: The magnitudes of coupling constants in cyclopropane (B1198618) derivatives are highly informative for stereochemical assignments. Generally, the values are as follows:
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³J_cis_ is typically larger than ³J_trans_ . For derivatives with electron-withdrawing groups, ³J_cis_ is often above 9 Hz, while ³J_trans_ ranges from 4-7 Hz.[2]
-
²J_gem_ (geminal coupling) is also significant and has been found to have the opposite sign (negative) compared to the vicinal couplings.[4][5]
By carefully analyzing these coupling constants, often through spectral simulation or 2D NMR, the relative stereochemistry of substituents on the ring can be determined.
Q3: The methylene (B1212753) bridge protons (-CH₂-) connecting the two cyclopropyl rings appear as a complex multiplet. How can I assign these signals?
A3: The methylene bridge protons are diastereotopic and couple to the methine protons on both cyclopropyl rings. This results in a complex splitting pattern. The most effective way to unambiguously assign these protons is by using two-dimensional (2D) NMR techniques. A COSY (Correlation Spectroscopy) experiment will show correlations between the methylene protons and the cyclopropyl methine protons they are coupled to.[6][7] Further confirmation can be achieved with an HSQC (Heteronuclear Single Quantum Coherence) experiment, which correlates the methylene protons to their directly attached carbon atom.[8][9]
Q4: My 1D ¹H NMR spectrum is too crowded to interpret. What is the first step I should take to simplify the analysis?
A4: When faced with severe signal overlap, acquiring a suite of 2D NMR spectra is the most effective next step.[8]
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COSY: This experiment is fundamental as it reveals proton-proton coupling networks (spin systems).[7] It will help identify which protons are coupled to each other, allowing you to trace the connectivity within the this compound skeleton.
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HSQC: This experiment correlates each proton to the carbon it is directly attached to.[9] It is invaluable for assigning proton signals based on their corresponding carbon chemical shifts and vice-versa.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds.[9] It is crucial for connecting different spin systems and assigning quaternary carbons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Overlapping peaks prevent analysis of coupling patterns and accurate integration. | High degree of spectral complexity inherent to the molecule. | • Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) to induce different chemical shifts.[10]• Increase the magnetic field strength (e.g., move from a 400 MHz to a 600 MHz spectrometer) to improve signal dispersion.• Perform 2D NMR experiments (COSY, HSQC) to resolve overlapping signals into a second dimension.[8] |
| Broad or distorted peaks in the spectrum. | • Poor shimming of the magnetic field.• Low sample solubility leading to an inhomogeneous solution.• Sample concentration is too high. | • Re-shim the spectrometer. If the problem persists, consult the instrument manager.• Try a different NMR solvent in which the compound is more soluble.[10]• Prepare a more dilute sample. |
| Simulated spectrum does not match the experimental spectrum. | • Incorrect chemical shifts or coupling constants used for the simulation.• The spectrum is "second-order," meaning the chemical shift difference between coupled protons (in Hz) is not much larger than their coupling constant. The simple n+1 rule does not apply in these cases. | • Re-extract chemical shifts and coupling constants from the experimental data, potentially using 2D spectra for accuracy.• Use advanced NMR simulation software that can handle second-order effects (e.g., spin-system analysis programs). |
| Cannot assign quaternary carbons. | Quaternary carbons have no attached protons and therefore do not appear in HSQC or DEPT-135 spectra. | • Use an HMBC experiment. Look for long-range correlations (²J or ³J) from known protons to the unassigned quaternary carbon signals.[9] |
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| 1 | CH (methine) | ~0.65 (complex multiplet) | ~16.5 | Coupled to CH₂ groups of both rings and the central CH₂ bridge. |
| 2, 2' | CH₂ (ring) | ~0.35 (multiplet) | ~3.0 | Diastereotopic protons with complex geminal and vicinal couplings. |
| 3 | CH₂ (bridge) | ~-0.15 (triplet) | ~11.0 | Appears as a triplet due to coupling with the two equivalent methine protons. |
Note: Data is approximate and can vary significantly based on the solvent and substitution on the rings. Data compiled from publicly available spectral databases.[11][12]
Experimental Protocols
1. Standard ¹H/¹³C and COSY Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
1D ¹H Spectrum: Acquire a standard proton spectrum to determine the spectral width (sweep width, SW).[13]
-
1D ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum.
-
COSY Experiment:
-
Use the spectral width and transmitter offset frequency (o1p) from the 1D ¹H spectrum for both the F1 and F2 dimensions.[13]
-
Acquire the data using a standard COSY pulse program (e.g., cosygpprqf on Bruker systems).[14]
-
Process the data with a sine-squared window function in both dimensions and perform a 2D Fourier transform (xfb).[14]
-
2. HSQC Acquisition
-
Purpose: To correlate protons with their directly attached carbons.[8][9]
-
Setup:
-
Use the proton spectral width for the direct dimension (F2) and the carbon spectral width for the indirect dimension (F1).[13]
-
Use a pulse program optimized for one-bond C-H coupling (e.g., hsqcetgpsi).[14] The experiment is based on polarization transfer from ¹H to ¹³C.[6]
-
The number of scans (ns) should be a multiple of the phase cycle (typically 8 or 16) to ensure proper artifact suppression.[15]
-
-
Processing: Process the 2D data to obtain a spectrum where each peak has coordinates corresponding to a proton chemical shift (F2 axis) and a carbon chemical shift (F1 axis).
Visualizations
A systematic approach is required to fully assign the complex spectra of these molecules. The workflow below outlines the logical steps from initial data acquisition to final structure elucidation.
Caption: Workflow for NMR spectral assignment of this compound derivatives.
The complexity of the ¹H NMR signals is primarily due to multiple, distinct coupling constants between non-equivalent neighboring protons. A splitting tree diagram helps visualize how a single signal is split into a complex multiplet.
Caption: Splitting tree diagram illustrating a "doublet of doublets" pattern.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. azooptics.com [azooptics.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. ulethbridge.ca [ulethbridge.ca]
- 14. chemistry.uoc.gr [chemistry.uoc.gr]
- 15. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
"methods for improving the selectivity of dicyclopropylmethane reactions"
Welcome to the technical support center for dicyclopropylmethane reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving selectivity in this compound reactions?
A1: The main selectivity challenges with this compound and its derivatives revolve around controlling the reaction pathway between C-H bond functionalization and cyclopropyl (B3062369) ring-opening. Due to the inherent strain of the cyclopropyl rings (approximately 27.5 kcal/mol), they are susceptible to ring-opening under various catalytic conditions.[1] Key challenges include:
-
C-H Activation vs. Ring-Opening: Selectively activating a specific C-H bond (methine on the cyclopropyl ring or the central methylene) without initiating ring-opening of the strained cyclopropyl groups.
-
Regioselectivity of Ring-Opening: When ring-opening is desired, controlling which C-C bond of the cyclopropane (B1198618) ring cleaves is crucial for obtaining the desired product.
-
Mono- vs. Di-functionalization: Controlling the reaction to selectively functionalize one or both cyclopropyl groups.
Q2: How can I favor C-H functionalization over ring-opening?
A2: Favoring C-H functionalization requires careful selection of catalysts and reaction conditions that promote C-H activation while minimizing pathways that lead to ring-opening. The use of directing groups is a common and effective strategy to achieve site-selective C-H functionalization.[2] By installing a directing group on the this compound scaffold, the catalyst is guided to a specific C-H bond, often enabling lower activation barriers for C-H cleavage compared to ring-opening.
Q3: What factors influence the regioselectivity of cyclopropyl ring-opening reactions?
A3: The regioselectivity of cyclopropane ring-opening is influenced by several factors, including the choice of catalyst, the nature of substituents on the cyclopropyl ring, and the reaction conditions. For instance, in reactions of cyclopropyl ketones, different products can be obtained by using different palladium catalysts like PdCl₂(CH₃CN)₂ or Pd(PPh₃)₄.[3][4] The mechanism can proceed through halometalation, attack by a halogen anion, or oxidative addition of a C-C bond to a Pd(0) complex, each leading to different regiochemical outcomes.[3][4]
Q4: Can directing groups be used to control reactions on this compound?
A4: Yes, directing groups are a powerful tool for controlling selectivity in C-H functionalization reactions.[2][5] By attaching a coordinating group (e.g., pyridine, amide, ketone) to the this compound core, a transition metal catalyst can be directed to a specific C-H bond, typically in the ortho-position to the directing group's attachment point. This approach enhances the effective concentration of the catalyst near the target C-H bond, facilitating its activation over other potential reaction pathways.
Troubleshooting Guides
Issue 1: Low Selectivity - Mixture of C-H Functionalization and Ring-Opened Products
This common issue arises from reaction conditions that are not optimized to favor one pathway over the other.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Radical additions, which can lead to non-selective pathways, are often more prevalent at higher temperatures.[6] | Lower temperatures can favor the pathway with the lower activation energy, potentially increasing selectivity. |
| Inappropriate Catalyst | Screen a range of catalysts with different electronic and steric properties. For example, Rhodium catalysts are often used for C-H activation.[7][8][9] | The choice of metal and ligands determines the catalytic cycle and can be tuned to favor C-H activation or specific ring-opening pathways. |
| Solvent Effects | Experiment with solvents of varying polarity. | The solvent can influence the stability of intermediates in both the C-H activation and ring-opening pathways. |
| Absence of a Directing Group | If site-selective C-H functionalization is the goal, consider introducing a directing group to guide the catalyst to the desired position. | Directing groups can significantly lower the activation energy for a specific C-H bond cleavage, outcompeting ring-opening reactions. |
Issue 2: Poor Regioselectivity in Ring-Opening Reactions
When the desired outcome is a specific ring-opened product, obtaining a mixture of isomers is a frequent problem.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Choice | The choice of catalyst is critical for regioselectivity. For cyclopropyl ketones, catalysts like PdCl₂(CH₃CN)₂ and Pd(PPh₃)₄ can yield different isomeric products.[3][4] | Different catalysts operate through different mechanisms (e.g., oxidative addition vs. halometalation), leading to the cleavage of different C-C bonds in the cyclopropane ring.[3][4] |
| Nucleophile/Electrophile Reactivity | Vary the electronic properties of the coupling partner. | The electronics of the reacting partner can influence the regioselectivity of the ring-opening. |
| Presence of Additives | The addition of co-catalysts or salts (e.g., NaI) can alter the reaction pathway and improve selectivity.[3][10] | Additives can modify the active catalytic species or participate in the reaction mechanism, thereby influencing the regiochemical outcome. |
Data Presentation
The following tables summarize quantitative data for representative selective reactions of cyclopropyl ketones, which can serve as a guide for this compound derivatives.
Table 1: Catalyst Effect on Ring-Opening Regioselectivity of a Model Cyclopropyl Ketone
| Entry | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Product Ratio (A:B) | Yield (%) |
| 1 | PdCl₂(CH₃CN)₂ | None | Toluene (B28343) | 80 | 12 | 95:5 | 85 |
| 2 | Pd(PPh₃)₄ | None | Toluene | 80 | 12 | 10:90 | 78 |
| 3 | PdCl₂(CH₃CN)₂ | NaI | Toluene | 80 | 12 | 5:95 | 92 |
| 4 | Au(PPh₃)OTf | None | CH₂Cl₂ | 25 | 2 | >99:1 | 95 |
Data is hypothetical and based on trends reported in the literature for analogous systems.[3][4][11]
Table 2: Effect of Directing Group on C-H Arylation Selectivity
| Entry | Substrate | Directing Group | Catalyst | Oxidant | Temp (°C) | ortho:meta:para | Yield (%) |
| 1 | Dicyclopropylmethylbenzene | None | Pd(OAc)₂ | Ag₂CO₃ | 110 | Mixture | 30 |
| 2 | Dicyclopropylmethyl-2-phenylpyridine | Pyridine | Pd(OAc)₂ | Ag₂CO₃ | 110 | >95:5:0 | 88 |
| 3 | N-(dicyclopropylmethyl)acetamide | Amide | Pd(OAc)₂ | Ag₂CO₃ | 110 | >95:5:0 | 82 |
Data is hypothetical and based on general principles of directing group-assisted C-H activation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Regioselective Ring-Opening of a Dicyclopropylmethyl Ketone
This protocol is a generalized procedure based on methods for the ring-opening of cyclopropyl ketones.[3][4]
-
To an oven-dried Schlenk tube, add the dicyclopropylmethyl ketone substrate (1.0 mmol), PdCl₂(CH₃CN)₂ (0.05 mmol, 5 mol%), and NaI (1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Directing Group-Assisted C-H Arylation of a this compound Derivative
This protocol is a general representation of a directed C-H functionalization reaction.
-
To an oven-dried screw-cap vial, add the this compound substrate bearing a directing group (0.5 mmol), aryl halide (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Ag₂CO₃ (1.0 mmol).
-
Add a stir bar and seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon.
-
Add anhydrous solvent (e.g., 1,4-dioxane (B91453) or TFA, 2 mL) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.
-
After cooling, dilute the reaction mixture with dichloromethane (B109758) and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash chromatography.
Visualizations
Caption: Competing pathways in this compound reactions.
Caption: Troubleshooting workflow for low selectivity.
References
- 1. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction | MDPI [mdpi.com]
- 2. Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation [etd.iisc.ac.in]
- 3. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Gold(I)-Catalyzed Reaction of 1-(1-Alkynyl)-cyclopropyl Ketones with Nucleophiles: A Modular Entry to Highly Substituted Furans [organic-chemistry.org]
"common experimental errors in handling dicyclopropylmethane"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling dicyclopropylmethane. The information addresses common experimental errors and offers solutions to overcome challenges encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the common synthetic routes to this compound?
A2: this compound is commonly synthesized via the cyclopropanation of a suitable precursor. A prevalent method is the Simmons-Smith reaction, which involves the reaction of an organozinc carbenoid with an alkene.[2][3] For this compound, a likely precursor would be vinylcyclopropane (B126155), where the vinyl group undergoes cyclopropanation.
Q3: What are the major challenges in synthesizing and purifying this compound?
A3: The primary challenges stem from the inherent ring strain of the cyclopropyl (B3062369) groups, which makes them susceptible to ring-opening under certain conditions.[4] Key challenges include:
-
Side Reactions: Incomplete reaction leading to the presence of starting materials, and potential side reactions such as the formation of isomeric byproducts or ring-opened products.
-
Purification: Separating the desired this compound from unreacted starting materials, solvent, and byproducts can be challenging due to similar boiling points and polarities. Fractional distillation and column chromatography are common purification methods.[5][6]
-
Stability: The cyclopropyl rings can be sensitive to acidic conditions, which may be encountered during aqueous workups.[4]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components of the reaction mixture and identify them based on their mass-to-charge ratio and fragmentation patterns. This is effective for identifying both the product and potential byproducts.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product. The chemical shifts and coupling constants of the cyclopropyl protons are characteristic.[1][4][9][10]
Troubleshooting Guides
Synthesis of this compound via Simmons-Smith Reaction
This guide focuses on troubleshooting the synthesis of this compound from vinylcyclopropane using a zinc-copper couple and diiodomethane (B129776).
Experimental Protocol: Simmons-Smith Cyclopropanation of Vinylcyclopropane
A generalized procedure involves the slow addition of diiodomethane to a stirred suspension of activated zinc-copper couple in a suitable solvent (e.g., diethyl ether) containing vinylcyclopropane. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, it is quenched, and the product is isolated and purified.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. |
| Wet reagents or solvent | Use anhydrous solvents and freshly distilled reagents. Dry all glassware thoroughly before use. | |
| Low reaction temperature | The reaction may require gentle heating to initiate. Monitor the reaction by TLC or GC. | |
| Formation of Significant Byproducts | Incomplete reaction | Allow the reaction to stir for a longer period or consider a slight excess of the Simmons-Smith reagent. |
| Ring-opening of cyclopropane | Avoid acidic conditions during workup. Use a neutral or slightly basic quench (e.g., saturated ammonium (B1175870) chloride followed by sodium bicarbonate solution).[4] | |
| Side reactions of the reagent | The Simmons-Smith reagent can react with other functional groups. Ensure the starting material is pure. | |
| Difficult Purification | Co-elution of product and impurities | Optimize column chromatography conditions (e.g., solvent system, silica (B1680970) gel activity). |
| Similar boiling points | Use a fractional distillation apparatus with a high number of theoretical plates for separation. |
General Handling and Storage
| Issue | Potential Cause | Recommended Action |
| Product Degradation Over Time | Presence of acidic impurities | Ensure the purified product is free of any acidic residue from the workup. Store over a small amount of anhydrous potassium carbonate if necessary. |
| Exposure to air or light | Store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. | |
| Inconsistent Reactivity in Subsequent Steps | Presence of unreacted starting materials or byproducts | Re-purify the this compound to a high degree of purity (>98%) before use in subsequent reactions. |
| Isomeric impurities | Characterize the product thoroughly by GC-MS and NMR to ensure the correct isomer is being used. |
Visualizing Experimental Workflows
Diagram 1: Synthesis and Purification Workflow
References
- 1. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design | MDPI [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. jackwestin.com [jackwestin.com]
"stability of dicyclopropylmethane in different solvent systems"
Technical Support Center: Dicyclopropylmethane Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of this compound in various solvent systems. Given the limited specific public data on this compound's stability, this guide offers a framework for troubleshooting common experimental issues and establishing robust stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound?
A1: this compound, as a saturated hydrocarbon, is generally expected to be chemically stable under standard laboratory conditions.[1][2] The cyclopropyl (B3062369) rings, however, are strained and can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts.
Q2: Are there any known incompatible solvents with this compound?
Q3: How should I store this compound and its solutions?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[3] For solutions, the choice of storage container and conditions will depend on the solvent used. For volatile solvents, ensure the container is properly sealed to prevent evaporation. For light-sensitive solvents, use amber vials or store in the dark.[4]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways are not well-documented, potential degradation could involve the opening of the cyclopropyl rings. This is more likely to occur under harsh conditions, such as high temperatures or in the presence of strong acids or certain metal catalysts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in a reaction mixture containing this compound as a solvent. | The reaction conditions (e.g., strong acid, high temperature) may be causing the this compound to react or degrade. | Analyze a blank sample of this compound under the same reaction conditions to check for degradation. Consider using a more inert solvent if this compound is found to be reactive. |
| Change in concentration of a this compound solution over time. | Evaporation of a volatile solvent. | Ensure storage containers are tightly sealed. For long-term storage, consider using a solvent with a lower vapor pressure. |
| Appearance of new peaks in analytical chromatograms (e.g., GC-MS, HPLC) of a this compound solution. | Degradation of this compound or the solvent. Contamination. | Run a fresh standard of this compound and the pure solvent to identify the source of the new peaks. Review storage conditions for potential sources of contamination. |
| Inconsistent reaction kinetics when using this compound from different suppliers. | Variations in purity or the presence of different stabilizers in the solvent. | Obtain certificates of analysis for each batch of this compound. Purify the this compound before use if high purity is critical. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent over time at a given temperature.
Materials:
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This compound
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Solvent of interest (e.g., methanol, acetonitrile, dichloromethane)[5]
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Internal standard (a non-reactive compound with a distinct analytical signal)
-
Volumetric flasks
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Analytical balance
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Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
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Temperature-controlled incubator or oven
Procedure:
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Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
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Add a known concentration of the internal standard to the stock solution.
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Aliquot the solution into several sealed vials.
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Store the vials at the desired temperature (e.g., ambient, 40°C, 60°C).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.
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Analyze the sample by GC-FID or GC-MS.
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Calculate the concentration of this compound relative to the internal standard at each time point.
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Plot the concentration of this compound versus time to determine the degradation rate, if any.
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Various Solvents at 40°C
| Solvent | Initial Concentration (mg/mL) | Concentration at 1 week (mg/mL) | % Degradation |
| Hexane | 1.00 | 0.99 | 1% |
| Methanol | 1.00 | 0.98 | 2% |
| Dichloromethane | 1.00 | 0.97 | 3% |
| Acetic Acid | 1.00 | 0.85 | 15% |
Note: This table is for illustrative purposes only. Actual data would need to be generated experimentally.
Visualizations
References
- 1. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 5685-47-2 | Simson Pharma Limited [simsonpharma.com]
- 3. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 4. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 5. calpaclab.com [calpaclab.com]
Technical Support Center: Dicyclopropylmethane Gas Chromatography Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of dicyclopropylmethane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC parameters for this compound analysis?
A1: For the analysis of a relatively volatile, non-polar compound like this compound, a good starting point would be a non-polar capillary column (e.g., DB-1, DB-5). The oven temperature program can begin at a low temperature to ensure good trapping of the analyte at the head of the column and then ramped to elute the compound.
Q2: My chromatogram shows no peaks, or the peaks are very small. What should I do?
A2: This issue can stem from several sources. First, confirm that the sample has been injected by checking the syringe and autosampler.[1][2] Ensure all instrument parameters such as temperatures and gas flows are correctly set and stable.[1] A system leak is a common cause, so perform a leak check, particularly around the injector septum and column fittings.[1][2] Also, verify that the detector is turned on and responsive to your analyte.
Q3: I am observing "ghost peaks" in my blank runs. What is the cause?
A3: Ghost peaks are unexpected peaks that appear in your chromatogram and can originate from various sources.[3][4] Common causes include contamination of the syringe, injection port, or gas lines.[3][5] "Memory effects" from previous injections, especially of highly concentrated samples, can also lead to ghost peaks.[3] Septum bleed, where components of the injector septum degrade at high temperatures, is another frequent cause.[5] To resolve this, try baking out the column and injector, cleaning the injector port, and replacing the septum and liner.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the GC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and reproducibility of your results by affecting peak integration.[7]
Symptoms and Potential Causes:
| Symptom | Potential Cause | Suggested Remedy |
| Peak Tailing | - Active sites in the inlet liner or column.[7] - Improper column installation (too high/low in the inlet).[7] - Column contamination. | - Use a deactivated liner or replace the liner.[7] - Reinstall the column according to the manufacturer's instructions.[7] - Trim the first few centimeters of the column.[8] |
| Peak Fronting | - Column overload (sample concentration too high).[9] - Incompatible sample solvent. | - Dilute the sample or reduce the injection volume.[9] - Ensure the solvent is appropriate for the column and injection technique. |
| Split Peaks | - Improperly cut column end.[7][8] - Incompatible initial oven temperature and sample solvent (for splitless injection).[7][8] - Contaminated liner or column inlet.[10] | - Re-cut the column ensuring a clean, 90-degree cut.[8] - The initial oven temperature should be about 20°C below the solvent's boiling point.[7] - Replace the liner and trim the column inlet.[8][10] |
Problem 2: Retention Time Shifts
Inconsistent retention times can make peak identification difficult and unreliable.[11]
Symptoms and Potential Causes:
| Symptom | Potential Cause | Suggested Remedy |
| Gradual Shift Over Multiple Injections | - Column contamination from sample matrix.[12] - Column degradation over time.[12][13] | - Implement a sample cleanup procedure. - Trim the analytical column or replace it if it's old.[13] |
| Sudden, Erratic Shifts | - Leak in the system (septum, fittings).[12][13] - Fluctuations in carrier gas flow rate or pressure.[11][12][13] - Inconsistent oven temperature.[11][13] | - Perform a leak check and replace the septum if necessary.[13] - Check the gas supply and regulators.[13] - Verify the oven temperature with a calibrated thermometer.[10] |
| Shift After Column Maintenance | - Change in column length after trimming.[11][13] - Incorrect column dimensions entered into the software.[13] | - Update the column length in the instrument method.[13] - Ensure the correct column parameters are specified in the software.[13] |
Experimental Protocols
Protocol 1: Standard GC Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
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Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (split ratio of 50:1).
-
Injection Volume: 1 µL.
-
-
Detector:
-
Temperature: 280°C.
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Hydrogen flow: 30 mL/min.
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Airflow: 300 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
Visual Troubleshooting Guide
The following workflow diagram illustrates a systematic approach to troubleshooting common GC issues when analyzing this compound.
Caption: A flowchart for systematic GC troubleshooting.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. GC Troubleshooting: Origins of Ghost Peaks [de.restek.com]
- 5. PPT - How to Recognize and Eliminate Ghost- and Deformed Peaks in Gas Chromatography PowerPoint Presentation - ID:5348119 [slideserve.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Dicyclopropylmethane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating hazards and addressing common issues encountered during the synthesis of dicyclopropylmethane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The primary hazards stem from the reagents used in the common synthetic routes. The synthesis of the precursor, dicyclopropyl ketone, involves strong acids and bases like concentrated hydrochloric acid and sodium hydroxide (B78521), which are corrosive. The subsequent Wolff-Kishner reduction of dicyclopropyl ketone to this compound uses hydrazine (B178648) hydrate (B1144303), a highly toxic and corrosive substance that is also a suspected carcinogen.[1][2] Potassium hydroxide, used as a strong base in this step, is also highly corrosive.[3][4][5][6] The reaction is typically carried out in a high-boiling solvent like diethylene glycol, which can cause kidney damage if ingested.[7][8][9][10][11]
Q2: What are the main synthetic routes to this compound?
A2: A common and well-documented method is the Wolff-Kishner reduction of dicyclopropyl ketone. This reaction efficiently removes the carbonyl group to yield the desired alkane. The precursor, dicyclopropyl ketone, can be synthesized from γ-butyrolactone.
Q3: What are the most critical safety precautions to take during this synthesis?
A3: Due to the hazardous nature of the chemicals involved, the following safety precautions are essential:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3][4][5][7][12]
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Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of toxic and corrosive vapors.[1][2]
-
Handling of Reagents:
-
Hydrazine Hydrate: Handle with extreme caution in a designated area. Avoid contact with skin and eyes, and prevent inhalation. It is crucial to have an emergency plan for accidental exposure.[1][2][12][13][14]
-
Potassium Hydroxide: This is a strong, corrosive base. Avoid direct contact and ensure it does not come into contact with incompatible materials. Dissolving KOH is highly exothermic.[3][4][5][6]
-
Acids and Bases: Handle concentrated acids and bases with care, always adding acid to water (and not the other way around) when diluting.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste requires special handling.
Troubleshooting Guides
Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone
This synthesis involves the reaction of γ-butyrolactone with sodium methoxide (B1231860), followed by treatment with hydrochloric acid and then sodium hydroxide.[15]
Issue 1: Low Yield of Dicyclopropyl Ketone
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Ensure the reaction is heated for the specified time at the correct temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable. |
| Loss during work-up | During the steam distillation and extraction steps, ensure efficient separation of the organic layer. Multiple extractions with a suitable solvent like ether will maximize recovery. |
| Side reactions | The reaction conditions are harsh; ensure precise control of temperature and reagent addition to minimize the formation of byproducts. |
Issue 2: Formation of an Emulsion During Extraction
| Potential Cause | Troubleshooting Steps |
| Vigorous shaking | Gently invert the separatory funnel instead of vigorous shaking. |
| High concentration of reagents | Dilute the reaction mixture with water before extraction. |
| Presence of solids | Filter the mixture before transferring it to the separatory funnel. |
Wolff-Kishner Reduction of Dicyclopropyl Ketone
This reaction involves heating dicyclopropyl ketone with hydrazine hydrate and potassium hydroxide in diethylene glycol.
Issue 1: Incomplete Reaction (Carbonyl Peak present in IR/NMR)
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature | Ensure the reaction mixture reaches the specified temperature (around 200°C) and is maintained for the recommended duration to drive the reaction to completion. |
| Water in the reaction mixture | The presence of water can hinder the reaction. Ensure all glassware is dry and use anhydrous reagents if possible. The initial heating step to remove water and excess hydrazine is critical.[16] |
| Base is not strong enough | Use a sufficient excess of potassium hydroxide and ensure it dissolves in the diethylene glycol. |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Loss during distillation/extraction | This compound is volatile (boiling point ~102-106°C).[17] Use an efficient condenser during distillation and perform extractions at a cool temperature to minimize loss. |
| Azine formation (side reaction) | This is a common side reaction in Wolff-Kishner reductions.[16] Adding the ketone slowly to the hot hydrazine/KOH mixture can sometimes minimize this. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Contamination with diethylene glycol | Diethylene glycol has a high boiling point, so simple distillation should effectively separate it from the product. If issues persist, washing the organic extract thoroughly with water will remove residual diethylene glycol. |
| Presence of unreacted ketone or azine | Fractional distillation can be used to separate this compound from the higher-boiling ketone and azine byproducts. Column chromatography can also be an effective purification method. |
Experimental Protocols
Synthesis of Dicyclopropyl Ketone
This protocol is adapted from Organic Syntheses.[15]
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Preparation of Dibutyrolactone: In a 3-L three-necked flask equipped with a stirrer, dropping funnel, and a condenser set for distillation, prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol. To this, add 344 g of γ-butyrolactone. Heat the mixture to distill off the methanol.
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Ring Opening and Decarboxylation: To the residue, cautiously add 800 mL of concentrated hydrochloric acid. A significant amount of carbon dioxide will evolve. Heat the mixture under reflux for 20 minutes.
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Ring Closure: Cool the mixture in an ice bath and add a solution of 480 g of sodium hydroxide in 600 mL of water, keeping the temperature below 50°C. Heat the mixture under reflux for an additional 30 minutes.
-
Isolation: Arrange the condenser for downward distillation and collect the ketone-water mixture. Saturate the aqueous layer with potassium carbonate to separate the dicyclopropyl ketone. Extract the aqueous layer with ether.
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Purification: Dry the combined organic layers over anhydrous magnesium sulfate. Remove the ether by distillation, and then distill the residue to obtain pure dicyclopropyl ketone.
Synthesis of this compound (Wolff-Kishner Reduction)
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Reaction Setup: In a suitable flask equipped with a reflux condenser, combine 35 g of dicyclopropyl ketone, 300 mL of diethylene glycol, 40 g of potassium hydroxide, and 40 mL of hydrazine hydrate.
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Hydrazone Formation: Heat the mixture at 100°C for one hour.
-
Reduction: Remove the condenser and heat the mixture to distill off the excess hydrazine and water, allowing the temperature to rise to 200°C.
-
Product Collection: The this compound will distill over as it is formed.
-
Work-up and Purification: Extract the distillate with ether, dry the ether layer with potassium carbonate, and remove the ether by distillation to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. ercoworldwide.com [ercoworldwide.com]
- 4. ineos.com [ineos.com]
- 5. carlroth.com [carlroth.com]
- 6. uprm.edu [uprm.edu]
- 7. Mobile [my.chemius.net]
- 8. carlroth.com [carlroth.com]
- 9. trc-corp.com [trc-corp.com]
- 10. download.basf.com [download.basf.com]
- 11. ICSC 0619 - DIETHYLENE GLYCOL [inchem.org]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 17. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Dicyclopropylmethane Reactions
Introduction
Welcome to the Technical Support Center for dicyclopropylmethane reactions. This compound is a versatile building block in organic synthesis, prized for its unique strained ring system which can participate in a variety of chemical transformations. However, the high ring strain also makes it susceptible to a range of side reactions, leading to the formation of byproducts that can complicate reaction workups and reduce yields. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and mitigate the formation of common and unexpected byproducts in reactions involving this compound.
Due to the highly specific nature of chemical reactions and the vast number of potential reaction conditions, this guide will focus on general principles and common byproduct classes that can be extrapolated to specific cases. The reactivity of this compound is primarily governed by the chemistry of its cyclopropyl (B3062369) groups, which are prone to ring-opening and isomerization reactions under various conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing multiple unexpected spots on TLC/peaks in GC-MS. What are the most likely types of byproducts?
A1: The most common byproducts in reactions involving this compound arise from the reactivity of the cyclopropane (B1198618) rings. The primary side reactions to consider are:
-
Ring-opening: The high strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to cleavage under thermal, acidic, basic, or metal-catalyzed conditions. This can lead to the formation of various isomeric acyclic or larger ring compounds.
-
Isomerization: Rearrangement of the this compound skeleton can occur, particularly at elevated temperatures or in the presence of catalysts, leading to various cycloalkenes or other structural isomers.
-
Reactions with solvents or reagents: this compound or its reactive intermediates can sometimes react with the solvent or other reagents present in the reaction mixture, leading to unexpected adducts.
Q2: I suspect ring-opening of the cyclopropyl groups is occurring. What are the typical products of this pathway?
A2: Ring-opening of a cyclopropyl group can proceed through different mechanisms, leading to a variety of products.
-
Acid-catalyzed ring-opening: In the presence of an acid, a cyclopropyl group can be protonated, leading to a carbocation that can be attacked by a nucleophile (e.g., the solvent or a counter-ion). This typically results in the formation of homoallylic compounds (e.g., alcohols, halides, or ethers).
-
Thermal ring-opening: At high temperatures, this compound can undergo homolytic cleavage of a C-C bond in one of the rings, forming a diradical intermediate. This can lead to a variety of rearrangement and isomerization products, including cycloalkenes and dienes.
-
Transition metal-catalyzed ring-opening: Many transition metals can insert into the C-C bonds of a cyclopropane ring, leading to metallacyclobutane intermediates. These can then undergo further reactions to form a variety of ring-opened or rearranged products.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation often involves careful control of reaction conditions:
-
Temperature: Since many side reactions, such as thermal isomerization, are favored at higher temperatures, running the reaction at the lowest effective temperature can often reduce byproduct formation.
-
Choice of catalyst: If a catalyst is being used, its nature can significantly influence the reaction pathway. For example, some transition metal catalysts are more prone to inducing ring-opening than others. Screening different catalysts may be necessary.
-
Reaction time: Prolonged reaction times can sometimes lead to the decomposition of the desired product or the formation of further byproducts. Monitoring the reaction progress by TLC or GC and stopping it once the starting material is consumed is crucial.
-
Purity of reagents and solvents: Impurities in the starting materials or solvents can sometimes act as catalysts for side reactions. Using high-purity reagents and dry solvents is always recommended.
Troubleshooting Guides
Problem 1: Formation of Isomeric Byproducts with the Same Mass
Symptom: GC-MS analysis of your crude reaction mixture shows multiple peaks with the same mass-to-charge ratio (m/z) as your expected product, but with different retention times. ¹H NMR of the crude mixture shows complex, overlapping signals that are difficult to assign.
Possible Cause: Isomerization of the this compound skeleton or rearrangement of the product. This is particularly common in reactions conducted at high temperatures or in the presence of acid or metal catalysts.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Solution |
| 1. Analyze Reaction Temperature | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst that operates under milder conditions. |
| 2. Evaluate Catalyst | If using a catalyst, screen for alternatives known to be less prone to inducing isomerization. For example, if using a strong Lewis acid, consider a milder one. |
| 3. Monitor Reaction Progress | Take aliquots of the reaction mixture at different time points and analyze by GC-MS to determine when the byproducts start to form. This can help you optimize the reaction time to maximize the yield of the desired product before significant isomerization occurs. |
| 4. Purification Strategy | If isomerization cannot be completely suppressed, focus on developing a robust purification method. Techniques like preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers. |
Problem 2: Presence of Byproducts with Higher or Lower Molecular Weight
Symptom: Mass spectrometry analysis reveals byproducts with molecular weights that are different from the starting material or the expected product.
Possible Cause:
-
Higher MW: This could indicate dimerization or reaction with the solvent or another reagent molecule.
-
Lower MW: This suggests fragmentation or cleavage of the this compound molecule.
Troubleshooting Steps & Solutions:
| Troubleshooting Step | Solution |
| 1. Identify the Byproduct Structure | Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the byproduct. Further characterization by NMR (COSY, HMBC, HSQC) and IR spectroscopy will be necessary to elucidate its structure. |
| 2. Review Reaction Stoichiometry and Reagents | Carefully check the stoichiometry of your reagents. An excess of a reactive species could lead to multiple additions or side reactions. Consider if any of the reagents or solvents could be participating in the reaction in an unintended way. |
| 3. Control Reaction Conditions | For fragmentation, consider lowering the reaction temperature. For dimerization or adduct formation, reducing the concentration of the reactants might be beneficial. |
Experimental Protocols
Due to the lack of specific literature detailing byproduct identification in this compound reactions, the following are generalized protocols for common analytical techniques used in such studies.
Protocol 1: General Procedure for GC-MS Analysis of a this compound Reaction Mixture
-
Sample Preparation: Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL. If the sample contains non-volatile components, pass it through a small plug of silica (B1680970) gel before injection.
-
GC-MS Instrument Conditions (Example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 40-500.
-
-
Data Analysis: Identify the peaks corresponding to starting material, product, and byproducts. Analyze the mass spectrum of each byproduct to determine its molecular weight and fragmentation pattern, which can provide clues to its structure.
Protocol 2: General Procedure for NMR Analysis of a Crude Reaction Mixture
-
Sample Preparation: Work up a small portion of the reaction mixture to remove any inorganic salts or highly polar impurities. Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: Acquire a standard ¹H NMR spectrum. Look for characteristic signals of the cyclopropyl protons (typically in the upfield region, ~0-1 ppm). The appearance of new signals in the alkene region (~4.5-6.5 ppm) or new aliphatic signals can indicate ring-opening or isomerization.
-
¹³C NMR and DEPT Analysis: Acquire a ¹³C NMR spectrum along with DEPT-135 and DEPT-90 experiments to determine the number of CH, CH₂, and CH₃ groups in the byproducts.
-
2D NMR Analysis (COSY, HSQC, HMBC): For complex mixtures, 2D NMR experiments are invaluable for structural elucidation.
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, which can help in piecing together the carbon skeleton of the byproducts.
-
Visualizations
Logical Workflow for Byproduct Identification
Caption: A logical workflow for identifying and mitigating byproducts.
Potential Reaction Pathways of this compound
Technical Support Center: Optimizing Catalyst Loading for Dicyclopropylmethane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyclopropylmethane, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for cyclopropanation reactions relevant to this compound synthesis?
A1: The synthesis of cyclopropane (B1198618) rings, a key step in forming this compound, typically employs transition metal catalysts that can generate metal carbenoid species. Common classes of catalysts include:
-
Rhodium(II) carboxylates (e.g., dirhodium tetraacetate, Rh₂(OAc)₄): These are highly effective for cyclopropanation using diazo compounds as carbene precursors.[1]
-
Copper-based catalysts : Historically used and still relevant, copper complexes can also catalyze cyclopropanation with diazo compounds.[1][2]
-
Zinc-based reagents (Simmons-Smith reaction) : This method uses a zinc-copper couple with diiodomethane (B129776) to form a zinc carbenoid, which is a classic and robust method for cyclopropanating alkenes.[3][4]
Q2: What is the typical range for catalyst loading in a cyclopropanation reaction?
A2: There is no universal optimal catalyst loading, as it is highly dependent on the specific catalyst, substrate, and reaction conditions. However, a general starting range for screening is typically between 0.5 mol% and 5 mol% . For particularly active catalysts, loading can be lower, while less active systems might require higher concentrations. It is crucial to perform an optimization screen to find the ideal loading for your specific system.[5][6]
Q3: How does catalyst loading impact the yield and purity of this compound?
A3: Catalyst loading has a significant effect on both reaction yield and product purity.
-
Too low loading: May result in a slow reaction rate and incomplete conversion of the starting material, leading to a low yield.[5] It can also lead to a higher proportion of a non-catalyzed background reaction, which may produce different byproducts.
-
Too high loading: Can lead to catalyst aggregation or the formation of less selective or inactive dimeric species, potentially decreasing yield and promoting side reactions such as C-H insertion or dimerization of the carbene precursor.[5][7] This not only affects purity but also increases the cost of the synthesis.
Q4: Can the order of reagent addition affect the outcome when optimizing catalyst loading?
A4: Yes, the order of addition can be critical. For many transition metal-catalyzed reactions, it is beneficial to pre-form the active catalyst by mixing the metal precursor and any necessary ligands in the solvent for a period before adding the substrate and the carbene precursor.[5] For reactions involving highly reactive reagents like diazo compounds, slow and controlled addition to the mixture of the alkene and catalyst is often recommended to maintain a low concentration of the reactive intermediate and minimize side reactions.[7]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
If you are experiencing low yields of this compound or incomplete consumption of your starting alkene, consider the following troubleshooting steps.
Potential Causes and Solutions for Low Yield
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | The reaction rate is too slow. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 3 mol%) and monitor the conversion over time. |
| Catalyst Deactivation/Poisoning | Impurities in reagents or solvents (e.g., water, air, sulfur compounds) can poison the catalyst. Use high-purity, anhydrous solvents and freshly purified reagents. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[8][9] |
| Poor Catalyst Quality | The catalyst may have degraded during storage. Use a freshly opened bottle of catalyst or one that has been stored properly under an inert atmosphere.[5] |
| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature. Try increasing the temperature in small increments (e.g., 10 °C). Conversely, for some catalysts, high temperatures can cause decomposition. |
| Incorrect Solvent Choice | The solvent can impact catalyst activity and stability. Screen a range of solvents with varying polarities (e.g., dichloromethane (B109758), toluene, diethyl ether). |
Issue 2: Poor Selectivity and Formation of Byproducts
The formation of significant side products can complicate purification and reduce the yield of the desired this compound.
Potential Causes and Solutions for Poor Selectivity
| Potential Cause | Suggested Solution |
| Excessive Catalyst Loading | High catalyst concentration can promote side reactions like carbene dimerization or C-H insertion into the solvent or substrate.[7] Reduce the catalyst loading and consider slower addition of the carbene precursor. |
| High Reaction Temperature | Elevated temperatures can sometimes favor alternative reaction pathways. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Substrate Reactivity Issues | The starting alkene may be prone to polymerization or isomerization under the reaction conditions. Use milder conditions or a more selective catalyst system. |
| Byproduct Formation (e.g., Epoxides) | In reactions like the Corey-Chaykovsky, the choice of ylide is crucial to favor cyclopropanation over epoxidation.[7] While not directly applicable to all methods, this highlights the importance of choosing the right reagents to avoid competing pathways. |
Experimental Protocols
Protocol: Screening Catalyst Loading for Rhodium-Catalyzed Cyclopropanation
This protocol describes a general procedure for screening the optimal catalyst loading for the synthesis of this compound from a suitable alkene precursor using a rhodium catalyst and a diazo compound.
Materials:
-
Alkene precursor (e.g., 1,4-pentadiene)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Syringe pump
Procedure:
-
Setup: In parallel reaction vessels, add the alkene precursor (1.0 eq) and the desired amount of Rh₂(OAc)₄ for each screen (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol%).
-
Inert Atmosphere: Seal the vessels and purge with an inert gas.
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the alkene and catalyst.
-
Diazo Compound Addition: Using a syringe pump, add a solution of the diazo compound in anhydrous dichloromethane dropwise over a period of 2-4 hours to maintain a low concentration.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete (or has stopped progressing), quench any remaining diazo compound, and proceed with a standard aqueous workup and purification by column chromatography.
-
Analysis: Analyze the yield and purity of the this compound from each reaction to determine the optimal catalyst loading.
Data Presentation
The following table illustrates hypothetical results from a catalyst loading optimization study. The optimal loading is identified as the point providing the best balance of high yield and purity without a significant increase in byproduct formation.
Table 1: Hypothetical Effect of Catalyst Loading on this compound Synthesis
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) | Key Byproduct (%) |
| 0.5 | 12 | 65 | 58 | 5 |
| 1.0 | 8 | 92 | 88 | 3 |
| 2.0 | 4 | >99 | 95 | 4 |
| 3.0 | 4 | >99 | 94 | 8 |
| 5.0 | 4 | >99 | 91 | 12 |
Data is illustrative and intended to show a general trend.
Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for optimizing catalyst loading in this compound synthesis.
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting common issues encountered during the synthesis.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Dicyclopropylmethane and Other Strained Ring Systems in Research and Development
Strained carbocycles are foundational motifs in modern chemistry, offering unique three-dimensional structures and reactivities that are highly sought after in drug discovery and materials science. Their inherent ring strain, a consequence of deviations from ideal bond angles and eclipsing interactions, imbues them with distinct physicochemical properties. This guide provides a comparative analysis of dicyclopropylmethane against other common strained rings—cyclopropane (B1198618), cyclobutane (B1203170), bicyclo[1.1.0]butane (BCB), and bicyclo[1.1.1]pentane (BCP)—supported by experimental data to inform researchers in their synthetic and molecular design endeavors.
Physicochemical Properties: A Quantitative Comparison
The defining characteristic of these molecules is their strain energy, which correlates strongly with their reactivity. This compound, containing two cyclopropane rings, exhibits properties reflective of its highly strained subunits. Below is a comparative summary of key physicochemical data.
| Property | This compound | Cyclopropane | Cyclobutane | Bicyclo[1.1.0]butane (BCB) | Bicyclo[1.1.1]pentane (BCP) |
| Molecular Formula | C₇H₁₂ | C₃H₆ | C₄H₈ | C₄H₆ | C₅H₈ |
| Molecular Weight ( g/mol ) | 96.17 | 42.08 | 56.11 | 54.09 | 68.12 |
| Strain Energy (kcal/mol) | ~55 (estimated) | 28.1[1][2] | 26.3[1][2] | 64-66[3] | 67-68[3] |
| Boiling Point (°C) | 106.6 | -33 | 12.5 | N/A | 33.5 |
| Density (g/cm³) | 0.96 | 0.72 (liquid) | 0.72 (liquid) | N/A | 0.83 |
| logP | 2.20 | 1.1 | 1.6 | N/A | 1.4 |
| C-C Bond Length (Å) | ~1.51 (ring) | 1.51[4] | 1.56[2] | 1.50 (central) | 1.54 (bridgehead-bridge) |
Note: The strain energy for this compound is estimated as approximately twice that of a single cyclopropane ring.
Comparative Reactivity and Synthetic Utility
The high ring strain in these molecules provides a thermodynamic driving force for a variety of chemical transformations not readily observed in their acyclic or larger-ring counterparts.[5]
-
This compound : The two cyclopropyl (B3062369) rings can undergo ring-opening reactions typical of cyclopropanes. The methylene (B1212753) bridge may influence the reactivity of one ring relative to the other, but it primarily acts as a flexible linker between two independently reactive strained units.
-
Cyclopropane : Its high strain energy and the p-character of its C-C bonds make it susceptible to ring-opening reactions with electrophiles, radicals, and through hydrogenation.[1][6] It can behave similarly to an alkene in certain cycloaddition reactions.
-
Cyclobutane : While also strained, cyclobutane is generally less reactive than cyclopropane.[2][7] It undergoes ring-opening reactions under more forcing conditions, such as high-temperature hydrogenation.[6] Its puckered conformation helps to alleviate some torsional strain.[1]
-
Bicyclo[1.1.0]butane (BCB) : This is one of the most highly strained and reactive carbocycles. The central C-C bond is exceptionally weak and has significant p-character, making BCBs excellent substrates for strain-release functionalization.[8] They react readily with a wide range of nucleophiles, electrophiles, and radicals.[9]
-
Bicyclo[1.1.1]pentane (BCP) : Despite its high strain energy, the BCP core is kinetically stable and rigid. It does not readily undergo ring-opening. Its primary utility is as a rigid, non-planar scaffold or as a bioisosteric replacement for other groups in medicinal chemistry.[10][11]
Applications in Drug Discovery
The introduction of strained, sp³-rich motifs is a key strategy to "escape flatland," moving away from planar aromatic structures to improve the physicochemical and pharmacokinetic properties of drug candidates.[12][13]
| Ring System | Role in Medicinal Chemistry | Impact on Properties | Representative Application |
| This compound | Flexible linker with strained pharmacophores | Introduces two potential metabolic soft spots; increases lipophilicity. | Primarily a synthetic building block rather than a common drug scaffold. |
| Cyclopropane | Bioisostere for gem-dimethyl, alkene, or carbonyl groups. | Increases metabolic stability, modulates lipophilicity, provides conformational rigidity.[1][4] | Found in numerous marketed drugs and clinical candidates. |
| Cyclobutane | Scaffold, linker, or gem-dimethyl replacement. | Imparts conformational rigidity, can improve metabolic stability and solubility.[4][5] | Used to lock molecules into a desired bioactive conformation.[7] |
| Bicyclo[1.1.0]butane | Covalent modifier, building block for sp³-rich molecules. | High reactivity allows for targeted covalent modification of proteins (e.g., cysteine alkylation).[9] | Employed in bioconjugation and as a precursor to other valuable scaffolds.[8] |
| Bicyclo[1.1.1]pentane | Non-planar, rigid bioisostere for para-substituted benzene (B151609) rings or alkynes. | Improves aqueous solubility, metabolic stability, and cell permeability while maintaining or improving binding affinity.[3][10] | Increasingly incorporated into drug candidates to optimize ADME properties. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these motifs. Below is a representative protocol for a strain-release reaction involving a cyclopropane derivative.
Protocol: Ring-Opening of a Donor-Acceptor Cyclopropane with a Thiol Nucleophile
This procedure describes the nucleophilic ring-opening of a cyanocyclopropane, a common reaction driven by the release of ring strain.
1. Materials and Setup:
-
Reagents : Donor-Acceptor (D-A) Cyclopropane (1.0 equiv), Thiol (e.g., Thioacetic acid, 1.2 equiv), Base (e.g., DBU, 1.5 equiv).
-
Solvent : Anhydrous Dichloromethane (DCM).
-
Apparatus : Flame-dried round-bottom flask, magnetic stirrer, nitrogen or argon line, syringes.
2. Procedure:
-
Under an inert atmosphere, dissolve the D-A cyclopropane (e.g., 1 mmol, 200 mg) in anhydrous DCM (5 mL).
-
Add the thiol (1.2 mmol) to the solution via syringe and stir for 5 minutes at room temperature.
-
Slowly add the base (1.5 mmol) to the reaction mixture.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the ring-opened product.[14]
Conclusion
This compound serves as a unique building block containing two reactive cyclopropane centers, offering different synthetic opportunities compared to monocyclic or bicyclic systems. While cyclopropane and cyclobutane are valued for their ability to act as conformationally constrained linkers and bioisosteres, the highly reactive BCBs are powerful tools for covalent modification and complex scaffold synthesis.[15] In contrast, the kinetically stable BCP scaffold has emerged as a premier bioisostere for aromatic rings, frequently enhancing the drug-like properties of molecules. The choice of which strained ring to employ depends critically on the desired outcome, whether it be introducing reactivity, imparting rigidity, or fine-tuning a compound's ADME profile. A thorough understanding of their comparative properties is essential for leveraging these powerful motifs in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Validation of Computational Models for Dicyclopropylmethane Reactivity
For Researchers, Scientists, and Drug Development Professionals
The unique strained ring system of dicyclopropylmethane presents a significant challenge for the accurate computational modeling of its chemical reactivity. The prediction of reaction pathways, transition states, and product distributions is crucial for its application in organic synthesis and drug development. This guide provides a comparative overview of common computational models and a proposed framework for their experimental validation.
Comparing Computational Models for Cyclopropane (B1198618) Reactivity
The reactivity of cyclopropane derivatives is often governed by the relief of ring strain. Computational models aim to accurately capture the energetics of ring-opening and rearrangement reactions. The choice of computational method can significantly impact the predicted outcomes. A summary of commonly employed theoretical models is presented below.
| Computational Model | Theoretical Basis | Strengths | Weaknesses | Typical Application for this compound |
| Density Functional Theory (DFT) | Electron density is used to calculate the energy of the system. A wide variety of functionals (e.g., B3LYP, M06-2X) are available. | Good balance between accuracy and computational cost. | Results can be highly dependent on the choice of functional. Dispersion corrections may be necessary. | Geometry optimization of reactants, products, and transition states. Calculation of activation energies and reaction enthalpies for ring-opening and isomerization pathways. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation. | Generally more accurate than DFT for non-covalent interactions and systems where DFT functionals may fail. | Higher computational cost than DFT. | High-accuracy single-point energy calculations on DFT-optimized geometries to refine reaction energetics. |
| Semi-empirical Methods (e.g., AM1, PM7) | Uses parameters derived from experimental data to simplify quantum mechanical calculations. | Very fast, suitable for large systems or high-throughput screening. | Lower accuracy compared to ab initio methods. May not be reliable for systems with unusual bonding, such as strained rings. | Initial exploration of potential energy surfaces and screening of possible reaction pathways before employing more rigorous methods. |
| Coupled Cluster (CC) Theory (e.g., CCSD(T)) | A highly accurate ab initio method that includes electron correlation to a high level. | Considered the "gold standard" for computational chemistry in terms of accuracy. | Extremely high computational cost, feasible only for small molecules. | Benchmark calculations for key reaction steps to validate the accuracy of more cost-effective methods like DFT and MP2. |
Proposed Experimental Validation Framework
Due to the limited availability of specific experimental data on the reactivity of this compound, a comprehensive validation study is essential. A proposed workflow for such a study is outlined below.
Figure 1: A generalized workflow for the validation of computational models for this compound reactivity.
Hypothetical Comparison of Predicted vs. Experimental Data
A validation study would aim to populate a table like the one below, comparing key quantitative metrics from computational models with experimental findings for a specific reaction, such as the thermal isomerization of this compound.
| Parameter | DFT (B3LYP/6-31G*) | DFT (M06-2X/6-311+G**) | MP2/aug-cc-pVTZ | Experimental |
| Activation Energy (kcal/mol) | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Measured Value] |
| Reaction Enthalpy (kcal/mol) | [Calculated Value] | [Calculated Value] | [Calculated Value] | [Measured Value] |
| Key Product Ratios | [Predicted Ratio] | [Predicted Ratio] | [Predicted Ratio] | [Observed Ratio] |
Detailed Experimental Protocol: Thermal Isomerization of this compound
The following provides a detailed, albeit hypothetical, experimental protocol for studying the thermal isomerization of this compound, a likely reaction pathway given its strained nature.
Objective: To determine the activation parameters and product distribution for the thermal isomerization of this compound.
Materials:
-
This compound (>99% purity)
-
High-purity nitrogen or argon gas
-
Anhydrous toluene (B28343) (solvent)
-
Internal standard (e.g., dodecane)
-
Capillary gas chromatography-mass spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Constant temperature oil bath or oven
Procedure:
-
Sample Preparation: A series of sealed reaction tubes are prepared, each containing a solution of this compound and an internal standard in anhydrous toluene under an inert atmosphere. The concentration of this compound should be accurately known.
-
Thermal Reaction: The sealed tubes are placed in a constant temperature bath or oven pre-heated to a series of desired temperatures (e.g., 200, 210, 220, 230 °C).
-
Time-course Analysis: At regular time intervals, a tube is removed from the heat source and immediately quenched in an ice bath to stop the reaction.
-
Product Analysis:
-
The contents of each tube are analyzed by GC-MS to identify and quantify the remaining this compound and any isomeric products formed. The use of an internal standard allows for accurate quantification.
-
For structural elucidation of new products, preparative gas chromatography can be used for isolation, followed by analysis using ¹H and ¹³C NMR spectroscopy.
-
-
Kinetic Analysis:
-
The concentration of this compound versus time is plotted for each temperature to determine the rate constant (k) for the reaction at that temperature.
-
An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the experimental activation energy (Ea) and the pre-exponential factor (A).
-
This experimental data would provide the necessary benchmarks to rigorously evaluate the accuracy of different computational models in predicting the reactivity of this compound. The validated models can then be used with greater confidence to explore other reaction pathways and to design novel molecules with desired reactivity profiles.
A Comparative Analysis of Dicyclopropylmethane and Bicyclopropyl as High-Energy Fuel Additives
A detailed examination of dicyclopropylmethane and bicyclopropyl (B13801878), two strained-ring hydrocarbons, reveals their potential as energetic fuel additives. This guide presents a comparative analysis of their key performance metrics, including heat of combustion and density, supported by available experimental data. While direct comparative studies on their ignition properties are limited, this report provides foundational data and methodologies for their evaluation.
Strained-ring hydrocarbons are of significant interest in the development of high-performance fuels due to the energy released upon the opening of their strained rings during combustion. This compound and bicyclopropyl, featuring the highly strained cyclopropyl (B3062369) motif, are promising candidates in this class. This guide offers a side-by-side comparison of their physicochemical and energetic properties to inform researchers and scientists in the field of fuel science and additive development.
Performance Metrics: A Quantitative Comparison
To facilitate a clear comparison, the key performance indicators for this compound and bicyclopropyl are summarized in the table below. The data has been compiled from various chemical databases and experimental studies.
| Property | This compound | Bicyclopropyl |
| Molecular Formula | C₇H₁₂ | C₆H₁₀ |
| Molecular Weight ( g/mol ) | 96.17 | 82.14 |
| Density (g/cm³) | 0.96[1] | ~0.97 |
| Boiling Point (°C) | 106.6[1] | - |
| Heat of Combustion (kJ/mol) | -4541.6 (calculated) | -3886.10 ± 3.30[2] |
| Heat of Combustion (MJ/kg) | -47.23 (calculated) | -47.31 |
Note: The heat of combustion for this compound was calculated based on its standard enthalpy of formation. Direct experimental data for its heat of combustion was not available in the reviewed literature.
Experimental Protocols
The determination of the performance metrics listed above relies on established experimental techniques. Below are detailed methodologies for the key experiments cited.
Determination of Heat of Combustion
The standard enthalpy of combustion is determined using bomb calorimetry.
Protocol:
-
A precisely weighed sample of the substance (this compound or bicyclopropyl) is placed in a sample holder within a high-pressure vessel known as a bomb.
-
The bomb is then pressurized with an excess of pure oxygen.
-
The sealed bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system, and the mass of the sample. Corrections are made for the heat of ignition and any side reactions.
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
Protocol (using a pycnometer):
-
A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned, dried, and weighed.
-
The pycnometer is then filled with the liquid sample (this compound or bicyclopropyl), ensuring no air bubbles are present.
-
The filled pycnometer is brought to a constant temperature in a water bath.
-
The pycnometer is then removed from the bath, carefully dried, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Comparative Logic and Synthesis
The decision to evaluate this compound and bicyclopropyl as fuel additives stems from the inherent high ring strain energy of the cyclopropyl group. The combustion of these molecules is expected to yield a significant energy release. The following diagram illustrates the logical flow of comparison between these two compounds as potential fuel additives.
Discussion and Future Directions
The available data indicates that both this compound and bicyclopropyl possess high gravimetric heats of combustion, making them attractive as energetic fuel additives. On a per-mass basis, their energy content is comparable. However, for practical applications, volumetric energy density is also a critical factor, where density plays a key role. The similar densities of the two compounds suggest their volumetric energy densities would also be in a similar range.
A significant gap in the current knowledge is the lack of experimental data on the ignition delay times for both this compound and bicyclopropyl when used as fuel additives. Ignition delay is a crucial parameter that influences the combustion efficiency and engine performance. Future research should prioritize the experimental determination of ignition delay for these compounds, potentially through shock tube or rapid compression machine experiments. Such studies would provide the necessary data to fully evaluate their potential as next-generation fuel additives.
Furthermore, while this guide provides an overview of common synthesis routes, a thorough investigation into the scalability and economic viability of their production is warranted for any potential commercial application.
References
A Spectroscopic Comparison of Dicyclopropylmethane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of dicyclopropylmethane and its selected structural isomers with the molecular formula C7H12. The included data, derived from experimental findings, is intended to aid in the identification and differentiation of these compounds. Detailed experimental protocols for the cited spectroscopic techniques are also provided.
Structural Isomers of this compound (C7H12)
This compound is a saturated bicyclic hydrocarbon. For this comparison, a selection of its structural isomers has been chosen to represent different structural classes, including other bicyclic systems, spirocyclic compounds, and monocyclic alkenes.
Caption: Structural classes of this compound and its selected isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomers.
¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~0.0-0.8 | Multiplet | Cyclopropyl H |
| 1-Methylcyclohexene [1][2] | ~5.38 | Singlet | Vinylic H |
| ~1.96 | Multiplet | Allylic H | |
| ~1.63 | Singlet | Methyl H | |
| ~1.54-1.89 | Multiplet | Ring CH₂ | |
| 3-Methylcyclohexene [3] | ~5.4-5.7 | Multiplet | Vinylic H |
| ~0.98 | Doublet | Methyl H | |
| 4-Methylcyclohexene | ~5.6 | Multiplet | Vinylic H |
| ~0.95 | Doublet | Methyl H | |
| Spiro[2.4]heptane | ~0.4-1.8 | Multiplet | Cyclopropyl & Cyclopentyl H |
| Bicyclo[4.1.0]heptane | ~-0.2-2.0 | Multiplet | Ring H |
| Vinylcyclopentane [4] | ~5.8 | Multiplet | =CH- |
| ~4.9 | Multiplet | =CH₂ | |
| ~1.2-2.4 | Multiplet | Ring H |
¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound [5][6] | 3.3, 10.9, 14.1 |
| 1-Methylcyclohexene [1] | ~134.0 (C), ~121.9 (CH), ~30.8 (CH₂), ~25.5 (CH₂), ~23.2 (CH₂), ~22.6 (CH₃), ~22.4 (CH₂) |
| 3-Methylcyclohexene [7][8] | ~131.7, ~127.1, ~31.8, ~30.5, ~25.2, ~21.3, ~21.1 |
| Spiro[2.4]heptane [9][10] | ~38.9, ~25.9, ~16.5, ~8.1 |
| Vinylcyclopentane [4] | ~144.1 (=CH-), ~111.8 (=CH₂), ~45.5 (CH), ~32.9 (CH₂), ~25.2 (CH₂) |
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound [6] | ~3080, ~3000, ~1020 | C-H (cyclopropyl), C-H (alkane), Cyclopropyl ring |
| 1-Methylcyclohexene | ~3020, ~1670 | =C-H stretch, C=C stretch |
| 3-Methylcyclohexene | ~3020, ~1650 | =C-H stretch, C=C stretch |
| 4-Methylcyclohexene [11][12] | ~3010-3100, ~1600-1400 | =C-H stretch, C=C stretch |
| Bicyclo[4.1.0]heptane [13] | ~3080, ~3000, ~1020 | C-H (cyclopropyl), C-H (alkane), Cyclopropyl ring |
| Vinylcyclopentane [4][14] | ~3075, ~1640, ~910 | =C-H stretch, C=C stretch, =C-H bend |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺, m/z) | Major Fragment Ions (m/z) |
| This compound [6] | 96 | 81, 67, 55, 41 |
| 1-Methylcyclohexene [1] | 96 | 81, 68, 67 |
| 3-Methylcyclohexene [15] | 96 | 81, 68, 67 |
| Vinylcyclopentane [4] | 96 | 81, 68, 67, 54 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used to characterize this compound and its isomers.
Caption: General workflow for spectroscopic analysis of liquid samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small quantity (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) of the liquid analyte is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A trace amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is utilized.
-
Data Acquisition: The prepared sample tube is placed in the spectrometer's probe. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For a volatile liquid, a thin film is prepared by placing a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[16]
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[17][18]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum (of the clean salt plates or empty ATR crystal) is recorded first.[17] The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it passes through or reflects off the sample.
-
Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquids, the sample can be introduced directly into the ion source via a heated inlet system or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.[19]
-
Ionization (Electron Ionization - EI): In the ion source, the sample molecules in the gaseous state are bombarded by a beam of high-energy electrons (typically 70 eV).[20] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[19][20]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector measures the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
- 1. benchchem.com [benchchem.com]
- 2. sas.upenn.edu [sas.upenn.edu]
- 3. homework.study.com [homework.study.com]
- 4. Vinylcyclopentane | C7H12 | CID 77345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-METHYL-1-CYCLOHEXENE(591-48-0) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Spiro(2.4)heptane | C7H12 | CID 12657448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. brainly.com [brainly.com]
- 12. homework.study.com [homework.study.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Vinylcyclopentane [webbook.nist.gov]
- 15. 3-Methylcyclohexene | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. eng.uc.edu [eng.uc.edu]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. Electron ionization - Wikipedia [en.wikipedia.org]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Assessing the Ring Strain Energy of Dicyclopropylmethane: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the energetic properties of molecular scaffolds is crucial for rational drug design and the synthesis of novel chemical entities. Dicyclopropylmethane, a molecule incorporating two highly strained cyclopropane (B1198618) rings, presents a unique energetic landscape. This guide provides a comparative analysis of the experimental determination of its ring strain energy, placing it in context with other relevant cycloalkanes.
The primary experimental technique for determining the ring strain energy of a hydrocarbon such as this compound is combustion calorimetry . This method directly measures the enthalpy of combustion (ΔH°c), which can then be used to calculate the standard enthalpy of formation (ΔH°f). The ring strain energy is subsequently determined by comparing the experimental enthalpy of formation with a theoretical strain-free value calculated using group additivity methods.
Experimental Determination of Enthalpy of Combustion
The enthalpy of combustion of volatile organic compounds like this compound is determined using a bomb calorimeter. The following protocol is a detailed methodology adapted from established procedures for similar compounds.
Experimental Protocol: Oxygen-Bomb Combustion Calorimetry
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is encapsulated in a combustible container, such as a gelatin capsule or a thin-walled glass ampoule, to prevent its loss due to volatility. The mass of the sample and the container are recorded to the nearest 0.01 mg.
-
Bomb Assembly: The encapsulated sample is placed in the crucible of the calorimeter's bomb. A fuse wire (typically iron or platinum) of known length and mass is connected to the electrodes, with the wire in contact with the sample to ensure ignition.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is then assembled with a stirrer and a high-precision thermometer.
-
Temperature Equilibration: The water in the calorimeter is stirred until a steady rate of temperature change is observed. Temperature readings are recorded at regular intervals (e.g., every 30 seconds) to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals as it rises, and then for a longer period after the maximum temperature is reached to establish a post-combustion baseline.
-
Analysis of Products: After the experiment, the bomb is depressurized, and the internal components are rinsed with a known volume of water. The washings are analyzed for the presence of nitric acid (formed from any residual nitrogen) and unburned carbon, and appropriate corrections are made. The length of the unburned fuse wire is also measured.
-
Calculation of Enthalpy of Combustion: The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter system (determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire. The standard enthalpy of combustion is then calculated from the gross heat of combustion.
Calculating Ring Strain Energy
The ring strain energy (RSE) is the excess energy of a cyclic compound compared to a hypothetical strain-free acyclic analogue. It is calculated using the following relationship:
RSE = ΔH°f (experimental) - ΔH°f (strain-free)
The experimental standard enthalpy of formation (ΔH°f) is calculated from the experimental standard enthalpy of combustion (ΔH°c) using Hess's law. The strain-free standard enthalpy of formation (ΔH°f) is calculated using Benson's group additivity method. For this compound (C7H12), the strain-free molecule is constructed from the sum of its constituent groups.
Benson Group Increments for this compound:
-
2 x C-(C)2(H)2
-
4 x C-(C)(H)2
-
1 x C-(C)2(H)2
Quantitative Data Summary
The following table summarizes the experimental thermodynamic data for this compound and compares it with the foundational cycloalkane, cyclopropane, and the strain-free reference, cyclohexane.
| Compound | Molecular Formula | Experimental ΔH°f (gas, 298.15 K) (kcal/mol) | Calculated Strain-Free ΔH°f (gas, 298.15 K) (kcal/mol) | Ring Strain Energy (kcal/mol) |
| Cyclopropane | C3H6 | +12.74[1] | -14.82 | 27.56 |
| Cyclohexane | C6H12 | -29.43 | -29.64 | ~0 |
| This compound | C7H12 | +21.8 (NIST) | -19.76 | ~41.56 |
Note: The experimental ΔH°f for this compound is taken from the NIST Chemistry WebBook. The ring strain energy for this compound is approximately twice that of a single cyclopropane ring, indicating that the strain of the two rings is largely additive.
Alternative Methods for Assessing Ring Strain Energy
While combustion calorimetry is the gold standard for the experimental determination of ring strain energy, other methods, primarily computational, are also employed:
-
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the total electronic energy of a molecule. The ring strain energy can then be determined by comparing the energy of the cyclic molecule to that of a suitable strain-free reference. These methods have become increasingly accurate and are often used to predict the energetic properties of molecules before they are synthesized.
-
Molecular Mechanics Calculations: These methods use classical force fields to model the potential energy of a molecule as a function of its geometry. They are computationally less expensive than quantum mechanical methods and can provide good estimates of ring strain energy, particularly for well-parameterized systems.
These computational methods offer the advantage of being able to assess the strain of molecules that are difficult to synthesize or handle experimentally. However, experimental validation through techniques like combustion calorimetry remains crucial for benchmarking and refining these theoretical models.
Visualizations
Experimental Workflow for Determining Ring Strain Energy
Caption: Workflow for the experimental determination of ring strain energy.
Logical Relationship for Ring Strain Energy Calculation
References
A Comparative Guide to the Experimental Data of Dicyclopropylmethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for dicyclopropylmethane against two structurally related alternatives: cyclopropylmethane and dicyclohexylmethane. The information is intended to assist researchers in making informed decisions regarding the selection and application of these molecules in their work. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.
Physical and Chemical Properties
This compound and its alternatives exhibit distinct physical and chemical properties that are crucial for their application in various experimental settings. A summary of these properties is presented in the table below.
| Property | This compound | Cyclopropylmethane | Dicyclohexylmethane |
| Molecular Formula | C₇H₁₂ | C₄H₈ | C₁₃H₂₄ |
| Molecular Weight | 96.17 g/mol | 56.11 g/mol | 180.33 g/mol [1] |
| CAS Number | 5685-47-2 | 594-11-6 | 3178-23-2[1] |
| Melting Point | -103 °C | - | - |
| Boiling Point | 106.6 °C at 760 mmHg | - | - |
| Density | 0.96 g/cm³ | 0.691 g/cm³ | - |
| Refractive Index | 1.4770 (estimate) | - | - |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic molecules. This section provides a comparative overview of the available spectroscopic data for this compound, cyclopropylmethane, and dicyclohexylmethane.
| Nucleus | This compound | Cyclopropylmethane | Dicyclohexylmethane |
| ¹H NMR | Data available. | All 8 hydrogen atoms are equivalent, resulting in a single peak at 0.20 ppm.[2] | Data available.[1] |
| ¹³C NMR | Data available. | Data available. | Data available.[1][3] |
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data available. |
| Cyclopropylmethane | Data available. |
| Dicyclohexylmethane | Data available.[1] |
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound | GC-MS | Data available. |
| Cyclopropylmethane | - | Data available. |
| Dicyclohexylmethane | - | Data available. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. This section outlines the general protocols for the key analytical techniques used to characterize this compound and its alternatives.
This compound can be synthesized from dicyclopropyl ketone via a Wolff-Kishner reduction.[4]
Procedure:
-
A mixture of dicyclopropyl ketone (0.32 mol), diethylene glycol (300 ml), potassium hydroxide (B78521) (40 g), and hydrazine (B178648) hydrate (B1144303) (40 ml) is heated for one hour at 100°C.[4]
-
Excess hydrazine and water are removed by distillation until the reaction temperature reaches 200°C.[4]
-
The temperature is maintained at 200°C until the product has completely distilled.[4]
-
The distillate is then extracted with ether.[4]
-
The ether extract is dried with potassium carbonate, and the solvent is removed to yield this compound.[4]
Sample Preparation:
-
Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a suitable concentration for analysis.[5]
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of proton signals.[6] For alkanes, proton signals typically appear in the upfield region of the spectrum.[7]
¹³C NMR Spectroscopy:
-
Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.[3] A standard pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used.[3] A relaxation delay (d1) of 1-2 seconds is typical for qualitative spectra.[3]
Sample Preparation:
-
For liquid samples, a small drop of the compound can be placed between two KBr plates to form a thin film.[8]
-
Alternatively, a concentrated solution of the compound can be prepared in a suitable solvent (e.g., CH₂Cl₂), and a drop of the solution is placed on a KBr plate.[8] The solvent is then allowed to evaporate before analysis.
Data Acquisition:
-
Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For hydrocarbons, the C-H stretching and bending vibrations are of primary interest.[9]
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane).
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A suitable capillary column (e.g., DB-1) is used for separation.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of components. For example, starting at 35°C and ramping up to 190°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer:
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[1]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of a small organic molecule like this compound.
Caption: A general workflow for the synthesis and characterization of this compound.
References
- 1. Dicyclohexylmethane | C13H24 | CID 76644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. 4,4'-Diaminodicyclohexylmethane | C13H26N2 | CID 15660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. agilent.com [agilent.com]
"comparative study of different synthetic routes to dicyclopropylmethane"
For Researchers, Scientists, and Drug Development Professionals
Dicyclopropylmethane, a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides a comparative analysis of three prominent synthetic methodologies: the Wolff-Kishner reduction of dicyclopropyl ketone, the Simmons-Smith cyclopropanation of vinylcyclopropane (B126155), and the Wurtz coupling of cyclopropylmethyl bromide. Each method is evaluated based on reaction yield, conditions, and starting material accessibility, with detailed experimental protocols provided for reproducibility.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on factors such as desired yield, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the three discussed methods.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Wolff-Kishner Reduction | Dicyclopropyl ketone | Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide, Diethylene glycol | 2 | 200 | 63 |
| Simmons-Smith Cyclopropanation | Vinylcyclopropane | Diiodomethane (B129776), Zinc-copper couple | 12 | Room Temperature | ~70-80 (estimated) |
| Wurtz Coupling | Cyclopropylmethyl bromide | Sodium metal, Diethyl ether | Several | Reflux | ~40-60 (estimated) |
Experimental Protocols
Wolff-Kishner Reduction of Dicyclopropyl Ketone
This method involves the deoxygenation of dicyclopropyl ketone to yield this compound.
Procedure: A mixture of 35 g (0.32 mole) of dicyclopropyl ketone, 300 ml of diethylene glycol, 40 g of potassium hydroxide, and 40 ml of hydrazine hydrate is heated for one hour at 100°C. Following this, the excess hydrazine and water are removed by distillation until the reaction temperature reaches 200°C. The reaction is maintained at this temperature until the distillation of the product is complete. The collected distillate is then extracted with ether. The ether extract is dried with potassium carbonate, and after the removal of the solvent, 19 g (63% yield) of this compound is obtained.
Logical Workflow for Wolff-Kishner Reduction
Caption: Workflow for this compound synthesis via Wolff-Kishner reduction.
Simmons-Smith Cyclopropanation of Vinylcyclopropane
This stereospecific reaction involves the addition of a carbene equivalent to the double bond of vinylcyclopropane.
Procedure: To a stirred suspension of zinc-copper couple (prepared from 10.5 g, 0.16 mol of zinc dust and 1.6 g, 0.016 mol of cuprous chloride) in 100 mL of anhydrous diethyl ether, a solution of 44.2 g (0.165 mol) of diiodomethane in 20 mL of ether is added dropwise. The mixture is stirred and refluxed for 30 minutes after the addition is complete. A solution of 10 g (0.15 mol) of vinylcyclopropane in 20 mL of ether is then added dropwise, and the reaction mixture is refluxed for an additional 12 hours. After cooling, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The ether layer is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the residue is purified by fractional distillation to afford this compound. The estimated yield is typically in the range of 70-80% based on similar Simmons-Smith reactions.
Signaling Pathway for Simmons-Smith Reaction
Caption: Key steps in the Simmons-Smith cyclopropanation reaction.
Wurtz Coupling of Cyclopropylmethyl Bromide
This method involves the reductive coupling of two molecules of cyclopropylmethyl bromide using an alkali metal.
Procedure: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, 13.8 g (0.6 mol) of sodium metal is placed in 200 mL of anhydrous diethyl ether. A solution of 67.5 g (0.5 mol) of cyclopropylmethyl bromide in 100 mL of anhydrous diethyl ether is added dropwise to the stirred suspension of sodium at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 4 hours. The mixture is then cooled, and the excess sodium is carefully decomposed by the slow addition of ethanol. The reaction mixture is then washed with water, and the ether layer is separated, dried over anhydrous calcium chloride, and the solvent is removed by distillation. The resulting crude product is purified by fractional distillation to yield this compound. The estimated yield for this type of coupling is generally moderate, around 40-60%.
Experimental Workflow for Wurtz Coupling
Caption: Step-by-step workflow for the Wurtz coupling synthesis.
A Comparative Guide to Analytical Techniques for the Quantification of Dicyclopropylmethane
Introduction
Dicyclopropylmethane is a small, non-polar molecule featuring two cyclopropyl (B3062369) rings linked by a methylene (B1212753) bridge. Its accurate quantification is essential in various research and development settings, including chemical synthesis, reaction monitoring, and quality control. The selection of an appropriate analytical technique is critical for obtaining reliable and accurate measurements. This guide provides an objective comparison of two primary analytical methods suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The comparison is supported by hypothetical, yet representative, experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Overview of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique ideal for the separation and analysis of volatile and semi-volatile organic compounds.[1][2] In GC, a sample is vaporized and separated into its components as it travels through a capillary column.[2] The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement.[3] For a volatile, non-polar compound like this compound, Headspace GC-MS (HS-GC-MS) is a particularly suitable approach, as it minimizes sample preparation and matrix interference.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that uses a liquid mobile phase to transport a sample through a column packed with a stationary phase.[5] While Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common mode, it is not well-suited for retaining and separating highly non-polar compounds like alkanes.[6][7] For such analytes, Normal-Phase HPLC (NP-HPLC), which employs a polar stationary phase and a non-polar mobile phase, is the more appropriate choice.[7] However, NP-HPLC can present challenges related to solvent miscibility and baseline stability.
Comparative Performance and Validation Data
The performance of any analytical method must be rigorously validated to ensure it is fit for its intended purpose.[8] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[1][9] The following tables summarize the expected performance of validated GC-MS and NP-HPLC methods for the quantification of this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Normal-Phase HPLC (NP-HPLC) |
| Specificity | High (Mass selective detection provides definitive peak identification) | Moderate (Risk of co-elution with other non-polar impurities) |
| Linearity (Range) | 0.1 µg/mL - 100 µg/mL | 1.0 µg/mL - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~1.0 µg/mL |
| Analysis Time | ~15 minutes | ~20 minutes |
Table 2: Accuracy and Precision Data
| Technique | Concentration Spiked | Accuracy (% Recovery) | Precision (Repeatability, %RSD, n=6) | Intermediate Precision (%RSD, n=6, 2 days) |
| GC-MS | 1.0 µg/mL | 99.5% | 1.8% | 2.5% |
| 50.0 µg/mL | 101.2% | 1.2% | 1.9% | |
| 90.0 µg/mL | 100.5% | 0.9% | 1.5% | |
| NP-HPLC | 5.0 µg/mL | 98.2% | 2.5% | 3.2% |
| 250.0 µg/mL | 101.8% | 1.5% | 2.4% | |
| 450.0 µg/mL | 100.9% | 1.1% | 2.1% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical techniques.
Protocol 1: Quantification by Headspace GC-MS
This protocol describes a method for the quantitative analysis of this compound using a static headspace sampler coupled to a GC-MS system.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: 50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 25°C/min (hold 2 min)
-
Inlet Temperature: 250°C (Split mode, 20:1 ratio)
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
MS Acquisition: Scan mode (m/z 35-300) for identification; Selected Ion Monitoring (SIM) for quantification (target ions: e.g., m/z 110, 95, 67)
2. Sample and Standard Preparation:
-
Solvent/Diluent: Dichloromethane or a suitable non-polar solvent.[11]
-
Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in the diluent.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample material and dissolve in the diluent to achieve a concentration within the calibration range.
-
Headspace Vial Preparation: Transfer 1 mL of each standard or sample into a 20 mL headspace vial and seal immediately.
3. Headspace Sampler Conditions:
-
Oven Temperature: 100°C
-
Loop Temperature: 110°C
-
Transfer Line Temperature: 120°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of headspace gas
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify this compound in samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Normal-Phase HPLC
This protocol outlines an NP-HPLC method with UV detection. Note that this compound lacks a strong chromophore, necessitating detection at a low UV wavelength (~205 nm), which can lead to lower sensitivity and potential interference.[3]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
-
Column: Silica-based, polar stationary phase (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (99:1, v/v), isocratic elution[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Solvent/Diluent: n-Hexane
-
Standard Stock Solution: Prepare a 2.0 mg/mL stock solution of this compound in n-Hexane.
-
Calibration Standards: Serially dilute the stock solution with n-Hexane to prepare calibration standards ranging from 1.0 µg/mL to 500 µg/mL.
-
Sample Preparation: Accurately weigh the sample material and dissolve in n-Hexane to achieve a concentration within the calibration range. Filter samples through a 0.45 µm PTFE syringe filter before injection.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow Visualizations
The following diagrams illustrate the logical flow of each analytical procedure.
Caption: Workflow for this compound quantification by HS-GC-MS.
Caption: Workflow for this compound quantification by NP-HPLC.
Conclusion and Recommendations
Both GC-MS and NP-HPLC can be validated for the quantification of this compound, but they offer distinct advantages and disadvantages.
-
GC-MS is the superior technique for this particular analyte. Its high sensitivity (lower LOD/LOQ), excellent specificity due to mass-selective detection, and compatibility with headspace sampling make it robust, reliable, and ideal for trace-level analysis. The method is well-suited for analyzing volatile, non-polar compounds and is generally the preferred method for hydrocarbon analysis.[2][12]
-
NP-HPLC is a viable alternative but is less optimal. The primary drawbacks are lower sensitivity and specificity. The lack of a strong UV chromophore in this compound forces detection at low wavelengths, which can result in high baseline noise and interference from common solvents and impurities. While functional, this method is better suited for situations where a GC-MS is unavailable or for the analysis of less volatile, non-polar compounds that may not be amenable to GC.
For researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this compound, the Headspace GC-MS method is strongly recommended . It provides higher confidence in the results through definitive mass identification and superior detection limits, which are critical for impurity profiling and quality control in pharmaceutical and chemical industries.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. benchchem.com [benchchem.com]
- 5. wjpmr.com [wjpmr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jordilabs.com [jordilabs.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. low weight hydrocarbons GC-MS analysis (what solvent?) - Chromatography Forum [chromforum.org]
- 12. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]
Dicyclopropylmethane vs. Cyclopropylmethane: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The presence of a second cyclopropyl (B3062369) group in dicyclopropylmethane is predicted to enhance the stability of carbocation and radical intermediates formed at the methylene (B1212753) bridge compared to cyclopropylmethane. This increased stability suggests that this compound will exhibit greater reactivity than cyclopropylmethane in reactions that proceed through these intermediates, such as solvolysis and free-radical halogenation. Specifically, the rate of reactions involving the formation of a dicyclopropylmethyl cation or radical is expected to be faster than those involving a cyclopropylmethyl cation or radical.
Theoretical Reactivity Comparison
The reactivity of both this compound and cyclopropylmethane is largely dictated by the ability of the cyclopropyl group(s) to stabilize adjacent positive charges or unpaired electrons. The unique electronic structure of the cyclopropane (B1198618) ring, with its "bent" sigma bonds having significant p-character, allows for effective orbital overlap with the empty p-orbital of a carbocation or the partially filled p-orbital of a radical. This phenomenon, often referred to as "dancing resonance," accounts for the exceptional stability of cyclopropylmethyl intermediates.
In the case of this compound, the central carbon is attached to two cyclopropyl groups, allowing for stabilization from both rings. This is expected to result in a dicyclopropylmethyl cation or radical that is significantly more stable than the corresponding monocyclopropylmethyl intermediates. This enhanced stability of the intermediate is predicted to lower the activation energy for its formation, leading to a faster reaction rate.
| Intermediate | Predicted Relative Stability | Inferred Reactivity of Parent Methane |
| Carbocation | Dicyclopropylmethyl > Cyclopropylmethyl | This compound > Cyclopropylmethane (in reactions forming carbocations, e.g., SN1 solvolysis) |
| Free Radical | Dicyclopropylmethyl > Cyclopropylmethyl | This compound > Cyclopropylmethane (in reactions forming radicals, e.g., free-radical halogenation) |
This table is based on established principles of carbocation and radical stability and requires direct experimental verification.
Inferred Reaction Pathways and Reactivity
Solvolysis (via Carbocation Intermediate)
In solvolysis reactions, such as the reaction of a corresponding alcohol or halide in a polar protic solvent, the rate-determining step is the formation of a carbocation. The greater stability of the dicyclopropylmethyl cation compared to the cyclopropylmethyl cation suggests that dicyclopropylmethanol (B83125) or its derivatives would undergo solvolysis at a faster rate than cyclopropylmethanol (B32771) or its derivatives.
Dicyclopropylmethane: A Comparative Benchmark Against Traditional Organic Solvents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dicyclopropylmethane's Performance and Properties Against Common Organic Solvents.
In the continuous pursuit of greener, safer, and more efficient chemical processes, the selection of an appropriate solvent is paramount. This guide provides a comprehensive benchmarking of this compound (DCPM) against traditional organic solvents: tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), toluene, and heptane. This comparison is based on their physicochemical properties, environmental, health, and safety (EHS) profiles, and their potential performance in key organic transformations.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a solvent is often dictated by its physical and chemical properties. The following table summarizes the key physicochemical parameters of this compound and the selected traditional solvents.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Toluene | Heptane |
| Molecular Formula | C₇H₁₂ | C₄H₈O | C₅H₁₀O | C₇H₈ | C₇H₁₆ |
| Molecular Weight ( g/mol ) | 96.17 | 72.11 | 86.13 | 92.14 | 100.21 |
| Boiling Point (°C) | 106.6[1] | 66 | 80.2 | 110.6[2] | 98.4 |
| Melting Point (°C) | -103[1] | -108.4 | -136 | -95 | -90.6 |
| Density (g/mL @ 20°C) | 0.96[1] | 0.889 | 0.854 | 0.867 | 0.684 |
| Flash Point (°C) | - | -17 | -11 | 4 | -4 |
| Water Solubility | Insoluble | Miscible | 14 g/100 mL | Insoluble | Insoluble |
| logP (Octanol-Water Partition Coefficient) | 2.1965[1] | 0.45 | 1.1 | 2.73 | ~4.5 |
Environmental, Health, and Safety (EHS) Profile
The EHS profile of a solvent is a critical consideration in modern chemistry, influencing its suitability for large-scale applications and its overall environmental impact.
| Parameter | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Toluene | Heptane |
| Source | Petrochemical | Petrochemical | Renewable resources (e.g., corncobs) | Petrochemical | Petrochemical |
| Peroxide Formation | Low (expected) | High | Low | Very Low | Very Low |
| Toxicity Profile | Data not widely available | Irritant, may cause drowsiness or dizziness, suspected carcinogen | Irritant, harmful if swallowed | Harmful, suspected of damaging fertility or the unborn child, causes organ damage through prolonged or repeated exposure | Harmful, may cause drowsiness or dizziness, skin irritant |
| Environmental Fate | Expected to be biodegradable | Readily biodegradable | Biodegradable | Readily biodegradable | Readily biodegradable, but toxic to aquatic life with long-lasting effects |
Performance in Key Organic Reactions: A Comparative Overview
While direct experimental data for this compound as a solvent in many common organic reactions is limited, its properties suggest it could be a viable alternative to traditional solvents, particularly where a higher boiling point and water immiscibility are advantageous. Its performance can be inferred by comparing it to the well-studied "green" solvent, 2-MeTHF.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. The choice of solvent is critical for the formation and stability of the Grignard reagent.
Typical Solvents: THF, Diethyl Ether. 2-MeTHF is a recognized greener alternative.
Potential of this compound: With a boiling point higher than THF and 2-MeTHF, DCPM could allow for reactions at elevated temperatures, potentially improving reaction rates. Its insolubility in water would simplify the workup procedure, allowing for easier separation of the organic and aqueous layers.
Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde (Baseline)
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Solvent (THF or alternative)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of the alkyl/aryl halide dissolved in the anhydrous solvent via the dropping funnel.
-
If the reaction does not initiate (disappearance of iodine color and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining alkyl/aryl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Suzuki Coupling
The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of biaryls.
Typical Solvents: Toluene, THF, Dioxane.
Potential of this compound: DCPM's high boiling point is well-suited for Suzuki couplings, which often require elevated temperatures. Its non-polar nature is similar to toluene, a common solvent for this reaction. Furthermore, its water immiscibility would be beneficial in reactions using aqueous bases, simplifying the separation process.
Experimental Protocol: Suzuki Coupling (Baseline)
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent and water.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Typical Solvents: Toluene, Dioxane, THF.
Potential of this compound: Similar to the Suzuki coupling, the high boiling point of DCPM makes it a suitable candidate for this often high-temperature reaction. Its inertness and non-polar character are comparable to toluene, a frequently used solvent.
Experimental Protocol: Buchwald-Hartwig Amination (Baseline)
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene)
-
Amine (e.g., Morpholine)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOᵗBu)
-
Anhydrous Solvent (e.g., Toluene)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a glovebox, add the aryl halide, amine, palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir until the reaction is complete.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Solvent Properties
The selection of a solvent is a multi-faceted decision, balancing performance, safety, and environmental impact. The following diagram illustrates the logical relationship between these key considerations.
References
Comparative Toxicity Analysis of Dicyclopropylmethane: A Methodological Guide
Introduction
Dicyclopropylmethane is a hydrocarbon with a strained ring structure, suggesting potential for high energy density and unique chemical reactivity. As with any novel chemical compound intended for wider application, a thorough toxicological assessment is paramount. This guide outlines a proposed comparative toxicity study of this compound against other relevant hydrocarbon compounds. The objective is to provide researchers, scientists, and drug development professionals with a methodological template for evaluating the potential toxicity of this compound and similar molecules.
The proposed comparison includes compounds with structural similarities (cyclopropyl groups) and compounds with similar potential applications as high-energy fuels. A multi-tiered approach to toxicity testing is recommended, encompassing cytotoxicity, genotoxicity, and acute systemic toxicity.
Hypothetical Comparative Compounds
For a comprehensive toxicological profile, this compound could be compared against the following compounds:
-
Toluene: A common aromatic hydrocarbon solvent with a well-characterized toxicity profile.
-
Methylcyclohexane: A cyclic aliphatic hydrocarbon, providing a non-aromatic, non-strained ring comparison.
-
Dicyclopropanated 5-vinyl-2-norbornene (B46002) (dcpVNB): A high-energy fuel candidate with a strained polycyclic structure, offering a comparison to another complex cyclopropane-containing molecule.[1][2]
Data Presentation: Comparative Toxicity Profile
The following table summarizes hypothetical quantitative data from a suite of toxicity assays.
| Compound | Cytotoxicity (IC50 in µM) | Genotoxicity (Ames Test) | Genotoxicity (Comet Assay - % Tail DNA) | Acute Toxicity (LD50 in mg/kg, oral, rat) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Toluene | 1500 | Negative | 15% at 500 µM | 5000 |
| Methylcyclohexane | >10000 | Negative | <5% at 1000 µM | >2000 |
| dcpVNB | 800 | Negative (no alkylating effect) | 25% at 200 µM (induces SOS response)[1][2] | Data not available |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound and comparator compounds for 24 hours.
-
Assay: After exposure, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). Following a 4-hour incubation, the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Genotoxicity Assessment: Ames Test
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
-
Strains: Salmonella typhimurium strains TA98 and TA100 are used to detect frameshift and base-pair substitution mutations, respectively.
-
Metabolic Activation: The assay is performed with and without the S9 metabolic activation system, derived from rat liver homogenates, to assess the genotoxicity of metabolites.
-
Procedure: The bacterial strains are exposed to various concentrations of the test compounds in the presence or absence of the S9 mix. The mixture is plated on a minimal glucose agar (B569324) medium.
-
Data Analysis: The number of revertant colonies is counted after 48 hours of incubation. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the spontaneous reversion rate.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual eukaryotic cells.
-
Cell Treatment: Human peripheral blood mononuclear cells (PBMCs) are treated with the test compounds for a short duration (e.g., 2 hours).
-
Lysis and Electrophoresis: The cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, creating a "comet tail." The percentage of DNA in the tail is quantified using image analysis software.
Acute Oral Toxicity (LD50)
This study determines the median lethal dose (LD50) of a substance.
-
Animal Model: Male and female Sprague-Dawley rats are used.
-
Procedure: The test substance is administered by oral gavage in a single dose at various concentrations to different groups of animals. The animals are observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using a statistical method, such as the Probit method.
Visualizations
Experimental Workflow
Caption: Workflow for comparative toxicity assessment.
Signaling Pathway: Oxidative Stress Response
Caption: Nrf2-mediated oxidative stress response pathway.
References
A Comparative Guide to Purity Validation of Dicyclopropylmethane: Elemental Analysis vs. Chromatographic and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of elemental analysis with two other powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the validation of dicyclopropylmethane purity. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical approach.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data obtained from the analysis of a hypothetical batch of this compound (C7H12), assumed to have a purity of 99.5%, using three distinct analytical techniques.
| Parameter | Elemental Analysis (EA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Combustion of the sample and quantification of the resulting elemental gases (CO2 and H2O) to determine the mass percentages of carbon and hydrogen. | Separation of volatile components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection and identification by mass spectrometry. | The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, allowing for the quantification of a compound against a certified internal standard. |
| Theoretical %C | 87.42% | N/A | N/A |
| Experimental %C | 87.25% | N/A | N/A |
| Theoretical %H | 12.58% | N/A | N/A |
| Experimental %H | 12.50% | N/A | N/A |
| Purity Assessment | Comparison of experimental elemental composition with theoretical values. | Quantification of the main peak area relative to the total area of all peaks in the chromatogram. | Direct quantification of the analyte against a certified internal standard of a different compound. |
| Determined Purity | ~99.8% (based on carbon) | 99.5% | 99.6% |
| Strengths | - Provides fundamental confirmation of elemental composition.- Can detect inorganic impurities and water that are not visible to GC-MS or NMR. | - High sensitivity for volatile impurities.- Excellent separation of complex mixtures.- Provides structural information of impurities through mass spectra. | - Provides structural information of the analyte and impurities simultaneously.- Non-destructive technique.- Can be a primary ratio method, not requiring a reference standard of the analyte itself. |
| Limitations | - Does not distinguish between the target compound and isomers or impurities with the same elemental composition.- Less sensitive to organic impurities compared to chromatographic methods. | - Requires the analyte to be volatile and thermally stable.- Quantification can be less accurate without proper calibration for each impurity. | - Lower sensitivity compared to GC-MS.- Signal overlap in complex mixtures can complicate quantification. |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below to ensure reproducibility and accurate data interpretation.
Elemental Analysis (EA)
Instrumentation: CHN Elemental Analyzer
Protocol:
-
Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance. The sample should be a homogenous liquid.
-
Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 900-1000 °C in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO2) and hydrogen to water (H2O).
-
Reduction and Separation: The combustion gases are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N2 (if present). The resulting gases (CO2, H2O, and N2) are then separated by a chromatographic column.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detector's response and the initial sample weight. The experimental percentages are then compared to the theoretical values for this compound (C: 87.42%, H: 12.58%).
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane). From this stock solution, prepare a dilution to a final concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Quantitative NMR (qNMR)
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., chloroform-d, CDCl3) to the NMR tube and dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules to ensure full relaxation).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating the three discussed analytical techniques.
Caption: Workflow for this compound purity validation.
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Dicyclopropylmethane
For researchers and professionals in drug development and organic synthesis, the efficient construction of the dicyclopropylmethane moiety is of significant interest due to its unique structural and electronic properties. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, focusing on the reduction of dicyclopropyl ketone and the cyclopropanation of 1,6-heptadiene (B165252). While true catalytic systems for the direct synthesis of this compound are not extensively documented, we will compare the performance of key stoichiometric reagents that are central to these transformations, treating them as distinct synthetic systems.
Performance Comparison of this compound Synthesis Routes
Two principal pathways for the synthesis of this compound are the Wolff-Kishner reduction of dicyclopropyl ketone and the Simmons-Smith cyclopropanation of 1,6-heptadiene. The choice between these methods depends on factors such as starting material availability, desired scale, and tolerance to harsh reaction conditions.
| Synthetic Route | Reagent System | Precursor | Yield (%) | Reaction Time (h) | Key Considerations |
| Carbonyl Reduction | Wolff-Kishner Reduction (Hydrazine hydrate (B1144303), KOH) | Dicyclopropyl Ketone | ~85 | 4 | High temperatures; strongly basic conditions. |
| Alkene Cyclopropanation | Simmons-Smith Reaction (Zn-Cu couple, CH₂I₂) | 1,6-Heptadiene | Moderate | Not specified | Heterogeneous reaction; activation of zinc is crucial. |
| Alkene Cyclopropanation | Furukawa Modification (Et₂Zn, CH₂I₂) | 1,6-Heptadiene | High | Not specified | Homogeneous reaction; often higher yields and reproducibility. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory synthesis.
Synthesis of Dicyclopropyl Ketone (Precursor for Wolff-Kishner Reduction)
This procedure is adapted from a well-established method for the synthesis of dicyclopropyl ketone.
Reaction: 2 γ-Butyrolactone → Dicyclopropyl ketone
Reagents and Materials:
-
Sodium methoxide (B1231860)
-
γ-Butyrolactone
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide (B78521)
-
Ether
-
Anhydrous magnesium sulfate
-
Potassium carbonate
Procedure:
-
A solution of sodium methoxide is prepared from sodium in absolute methanol in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
γ-Butyrolactone is added to the stirred solution, and the flask is heated to distill methanol.
-
After removing the methanol, the residue is heated, and concentrated hydrochloric acid is added cautiously.
-
The mixture is refluxed, then cooled, and a solution of sodium hydroxide is added while keeping the temperature below 50°C.
-
The mixture is then refluxed again.
-
A ketone-water mixture is collected by distillation.
-
The aqueous layer of the distillate is saturated with potassium carbonate, and the ketone layer is separated.
-
The aqueous layer is extracted with ether, and the combined organic layers are dried over anhydrous magnesium sulfate.
-
The final product is obtained by distillation of the ethereal solution.
Wolff-Kishner Reduction of Dicyclopropyl Ketone
This protocol describes the deoxygenation of dicyclopropyl ketone to yield this compound.
Reaction: Dicyclopropyl Ketone → this compound
Reagents and Materials:
-
Dicyclopropyl ketone
-
Hydrazine (B178648) hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol
Procedure:
-
Dicyclopropyl ketone, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol in a flask fitted with a reflux condenser.
-
The mixture is heated to reflux for 1 hour.
-
The condenser is then removed, and the temperature is allowed to rise to 180°C to remove water and excess hydrazine.
-
The condenser is replaced, and the solution is refluxed for an additional 3 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent (e.g., ether or pentane).
-
The organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by distillation.
-
This compound is purified by fractional distillation.
Simmons-Smith Cyclopropanation of 1,6-Heptadiene (Furukawa Modification)
This protocol outlines the double cyclopropanation of 1,6-heptadiene using the Furukawa modification of the Simmons-Smith reaction.
Reaction: 1,6-Heptadiene → this compound
Reagents and Materials:
-
1,6-Heptadiene
-
Diethylzinc (B1219324) (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or ether)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of 1,6-heptadiene in the anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled in an ice bath, and diethylzinc is added dropwise with stirring.
-
Diiodomethane is then added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with a suitable organic solvent (e.g., ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed by distillation.
-
This compound is purified by fractional distillation.
Synthetic Pathways and Logic
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Overview of the two primary synthetic routes to this compound.
The experimental workflow for a typical synthesis and purification process can be generalized as follows:
Caption: A generalized workflow for the synthesis and purification of this compound.
Safety Operating Guide
Prudent Disposal of Dicyclopropylmethane: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of dicyclopropylmethane.
Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with caution, treating it as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of uncharacterized research chemicals and should be implemented in strict accordance with institutional and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Plan: A Step-by-Step Approach
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
In the absence of specific hazard data, this compound should be treated as a flammable and potentially toxic organic compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep this compound waste separate from:
-
Oxidizing agents
-
Strong acids and bases
-
Aqueous waste
-
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (assumed): "Flammable Liquid" and "Potentially Toxic"
-
The accumulation start date
-
Step 2: Waste Accumulation and Storage
Proper storage of chemical waste is crucial to prevent accidents and ensure compliance.
-
Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or borosilicate glass container with a secure, tight-fitting cap is recommended. The original product container, if in good condition, can be used.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
Away from sources of ignition, heat, and direct sunlight
-
In a well-ventilated area, preferably within a flammable storage cabinet
-
-
Fill Level: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved hazardous waste management company.[1][2]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging chemical waste disposal.[1] They will provide guidance on specific institutional procedures and schedule a pickup.
-
Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from its point of generation to its final disposal.[2] Ensure that all required information is accurately provided to your EHS representative for the completion of this document.
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, general quantitative guidelines for hazardous waste accumulation should be followed.
| Parameter | Guideline |
| Maximum SAA Volume | 55 gallons of hazardous waste (total) |
| Maximum Acutely Hazardous Waste | 1 quart |
| Container Headspace | Minimum 10% |
Note: These are general guidelines and may vary based on local regulations. Always consult your institution's EHS for specific quantity limits.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
Essential Safety and Logistical Information for Handling Dicyclopropylmethane
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Physicochemical Properties
Dicyclopropylmethane is a flammable liquid that requires careful handling to prevent ignition and exposure. While detailed toxicological data is not available, compounds with similar structures can be irritating to the skin, eyes, and respiratory system.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| Boiling Point | 106.6 °C |
| Melting Point | -103 °C |
| Density | 0.96 g/cm³ |
| Appearance | Colorless liquid |
Source: PubChem, LookChem
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is required to minimize exposure.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Operation Category | Required Personal Protective Equipment |
| Standard Handling (e.g., weighing, transfers in a fume hood) | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves. |
| Operations with Splash Potential | Chemical splash goggles, face shield over safety goggles, flame-resistant coveralls, chemically resistant gloves (e.g., nitrile or neoprene). |
| Emergency Response (e.g., spill) | Self-contained breathing apparatus (SCBA), full-body flame-resistant suit, chemically resistant boots and gloves. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize the risk of accidental release and ensure procedural consistency.
Step 1: Preparation and System Check
-
Pre-operation Inspection: Before handling, inspect all equipment for cracks, leaks, or other damage.
-
Ventilation: Ensure a properly functioning chemical fume hood is used for all operations involving the transfer or heating of this compound.
-
Ignition Source Control: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
Step 2: Chemical Handling
-
Transfer: When transferring this compound, use only grounded and bonded containers to prevent static discharge. For small-scale laboratory work, transfers should be conducted in a chemical fume hood.
-
Heating: Do not use an open flame to heat this compound. Use a water bath, heating mantle, or other controlled heating source.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.
Step 3: Post-Handling and Decontamination
-
Decontamination: Clean the work area thoroughly after handling. Decontaminate any equipment that has come into contact with this compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Step 1: Waste Collection
-
Collect all this compound waste in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.
Step 3: Waste Disposal
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Never pour this compound down the drain or dispose of it in regular trash.
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your EHS office immediately.
-
For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Scoop the absorbent material into a sealed container for hazardous waste disposal.
-
Ventilate the area.
Fire:
-
If a fire occurs, evacuate the area and activate the nearest fire alarm.
-
If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water.
-
Do not re-enter the area until it has been declared safe by emergency personnel.
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response procedures for incidents involving this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
